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BPH-1358 free base Documentation Hub

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  • Product: BPH-1358 free base
  • CAS: 5352-53-4

Core Science & Biosynthesis

Foundational

BPH-1358 Free Base: Mechanism of Action & FPPS Inhibition

This guide provides an in-depth technical analysis of BPH-1358, focusing on its unique mechanism as a lipophilic, non-bisphosphonate inhibitor of Farnesyl Diphosphate Synthase (FPPS). A Technical Guide for Drug Developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of BPH-1358, focusing on its unique mechanism as a lipophilic, non-bisphosphonate inhibitor of Farnesyl Diphosphate Synthase (FPPS).

A Technical Guide for Drug Development & Structural Biology

Executive Summary

BPH-1358 represents a paradigm shift in the inhibition of Farnesyl Diphosphate Synthase (FPPS) , a key regulatory enzyme in the mevalonate pathway. Unlike clinical nitrogen-containing bisphosphonates (N-BPs) such as zoledronate or risedronate, which are highly polar and bone-seeking, BPH-1358 is a lipophilic diamidine .

Its mechanism of action is distinct: it bypasses the conserved magnesium-dependent allylic site (S1) favored by bisphosphonates and instead occupies a hydrophobic tunnel comprised of the homoallylic site (S2), the allosteric site (S3), and a novel cryptic pocket (S4). This "pocket-hopping" binding mode enables BPH-1358 to target soft-tissue tumors and parasitic protozoa (Trypanosoma brucei) where traditional bisphosphonates have poor bioavailability.

Molecular Architecture

Chemical Identity
  • Compound Name: BPH-1358[1][2]

  • Chemical Class: Bis-amidine / Diamidine

  • IUPAC Name: N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide.[2]

  • Formulation Note: Often synthesized as a dihydrochloride salt for solubility in aqueous assays, the free base form is critical for membrane permeability, allowing passive diffusion into non-calcified tissues (soft tissue tumors).

Physicochemical Properties
PropertyBPH-1358 (Free Base)Bisphosphonates (e.g., Zoledronate)
Charge at pH 7.4 Cationic (Amidine groups)Highly Anionic (Phosphonate groups)
Bone Affinity Low / NegligibleHigh (Hydroxyapatite binding)
Membrane Permeability High (Lipophilic)Very Low (Requires fluid-phase endocytosis)
Primary Target Tissue Soft tissues, ParasitesBone, Osteoclasts

Mechanism of Action: The "Pocket Hopping" Modality

The Classical vs. Novel Inhibition Model

To understand BPH-1358, one must contrast it with the standard of care.

  • Classical (N-BPs): Bind to the Allylic Site (S1) . They mimic the dimethylallyl diphosphate (DMAPP) carbocation intermediate. Their phosphonate groups chelate three

    
     ions coordinated by the conserved 
    
    
    
    -rich motifs (
    
    
    ).
  • Novel (BPH-1358): Binds to the Homoallylic (S2) + Allosteric (S3) + Cryptic (S4) sites. It does not rely on the

    
     cluster.
    
Structural Binding Details (Human FPPS)

Crystallographic studies (e.g., Liu et al., ACS Med.[3] Chem. Lett. 2015) reveal that BPH-1358 stabilizes a unique conformational state of hFPPS.

  • S2 Occupation (Homoallylic): One amidine terminus anchors near the IPP binding site (S2), interacting with residues typically involved in isopentenyl diphosphate binding.

  • S3 Occupation (Allosteric): The central linker spans the allosteric pocket (S3), previously identified as a binding site for non-competitive inhibitors.

  • S4 Extension (Cryptic Pocket): The distal phenyl-amidine moiety extends into a previously uncharacterized hydrophobic cleft, termed S4 . This site is created by the displacement of side chains (e.g., Phe239, Leu244) in the closed conformation.

Thermodynamic Drivers

The binding is driven primarily by hydrophobic effects and shape complementarity rather than the electrostatic forces that dominate bisphosphonate binding. This makes BPH-1358 less susceptible to resistance mutations in the aspartate-rich motif.

Pathway Visualization

The following diagram illustrates the Mevalonate Pathway and the distinct inhibition point of BPH-1358 compared to N-BPs.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl-PP (IPP) (C5) Mevalonate->IPP Multiple Steps DMAPP Dimethylallyl-PP (DMAPP) (C5) IPP->DMAPP Isomerase FPPS FPPS Enzyme (Dimer) IPP->FPPS Substrate 2 (S2) DMAPP->FPPS Substrate 1 (S1) GPP Geranyl-PP (GPP) (C10) FPPS->GPP FPP Farnesyl-PP (FPP) (C15) FPPS->FPP GPP->FPPS Intermediate GGPP Geranylgeranyl-PP (GGPP) (C20) FPP->GGPP Prenylation Protein Prenylation (Ras, Rho, Rab) FPP->Prenylation GGPP->Prenylation NBPs Bisphosphonates (Zoledronate) NBPs->FPPS Competes with DMAPP/GPP (Mg2+ Dependent) BPH1358 BPH-1358 (Diamidine) BPH1358->FPPS Occupies S2-S3-S4 (Mg2+ Independent)

Caption: Schematic of the Mevalonate pathway highlighting the differential inhibition modes of BPH-1358 (Allosteric/Hydrophobic) versus Bisphosphonates (Active Site/Electrostatic).

Biological Implications[4][5][6]

Downstream Effects

Inhibition of FPPS by BPH-1358 leads to the depletion of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP).[4]

  • Loss of Prenylation: Ras, Rho, and Rab GTPases remain unprenylated (cytosolic) and inactive.

  • Apoptosis: The accumulation of upstream IPP and the loss of survival signaling (via Ras/ERK pathways) triggers apoptosis in tumor cells.

  • Immunomodulation: In some contexts, accumulated IPP can activate

    
     T-cells, although this is more characteristic of N-BPs in bone.
    
Therapeutic Windows
  • Oncology: Potential for treating non-skeletal malignancies (e.g., breast, lung, prostate soft-tissue metastases) where N-BPs have limited efficacy due to poor cellular uptake.

  • Parasitology: BPH-1358 and its analogs show potent activity against Trypanosoma brucei (Sleeping Sickness) and T. cruzi (Chagas disease) by targeting the parasitic FPPS homolog.

Experimental Protocols

Protocol A: FPPS Inhibition Assay (In Vitro)

Purpose: To determine the


 of BPH-1358 against recombinant human FPPS.

Reagents:

  • Recombinant hFPPS (purified).

  • Substrates:

    
    -IPP (Isopentenyl diphosphate) and GPP (Geranyl diphosphate).
    
  • Buffer: 50 mM Tris-HCl (pH 7.7), 1 mM

    
    , 0.5 mM TCEP (reducing agent), 0.1% Triton X-100 (to prevent aggregation of lipophilic inhibitors).
    

Workflow:

  • Preparation: Dilute BPH-1358 (from DMSO stock) into assay buffer to achieve a concentration range (e.g., 1 nM to 10

    
    M).
    
  • Pre-incubation: Incubate hFPPS (10-50 ng) with inhibitor for 10 minutes at 37°C. Note: Pre-incubation is critical for detecting slow-binding or conformational-change inducing inhibitors.

  • Initiation: Add substrate mix (

    
    -IPP and GPP).
    
  • Reaction: Incubate for 15-30 minutes at 37°C.

  • Termination: Stop reaction with HCl/Methanol.

  • Extraction: Extract the product (

    
    -FPP) using hexane.
    
  • Quantification: Measure radioactivity in the hexane phase using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Protocol B: Crystallization of hFPPS-BPH-1358 Complex

Purpose: To validate the S2-S3-S4 binding mode.

Method: Hanging Drop Vapor Diffusion.

  • Protein: Concentrate hFPPS to ~10-15 mg/mL.

  • Ligand Addition: Add BPH-1358 (2 mM final) and

    
     (2 mM). Note: Even though BPH-1358 is Mg-independent, Mg is often included to maintain protein stability.
    
  • Reservoir Solution: 0.1 M HEPES (pH 7.5), 20-25% PEG 3350, 0.2 M Ammonium Acetate.

  • Setup: Mix 1

    
    L protein-ligand complex with 1 
    
    
    
    L reservoir solution on a siliconized cover slip. Seal over the reservoir.
  • Incubation: Store at 20°C. Crystals typically appear within 3-7 days.

  • Validation: Collect X-ray diffraction data (synchrotron source recommended) and solve structure using Molecular Replacement (PDB: 1ZW5 as search model). Look for

    
     density in the S2/S3/S4 regions.
    

Structural Visualization: The Binding Interface

BindingMode cluster_FPPS hFPPS Active Site Cleft S1 S1: Allylic Site (EMPTY / No Binding) S2 S2: Homoallylic Site (Hydrophobic) S3 S3: Allosteric Site S4 S4: Cryptic Pocket (Novel) Amidine1 Amidine Moiety 1 (BPH-1358) Amidine1->S2 Occupies Linker Central Linker (Phenyl-Amide) Linker->S3 Spans Amidine2 Amidine Moiety 2 (BPH-1358) Amidine2->S4 Extends Into

Caption: Abstract representation of BPH-1358 binding topology. The inhibitor bypasses S1 and occupies the contiguous S2-S3-S4 channel.

References

  • Liu, Y. L., Cao, R., Wang, Y., & Oldfield, E. (2015). Farnesyl Diphosphate Synthase Inhibitors with Unique Ligand-Binding Geometries.[5] ACS Medicinal Chemistry Letters, 6(3), 349–354.[5]

  • Zhang, Y., et al. (2012). HIV-1 Integrase Inhibitor-Inspired Antibacterials Targeting Isoprenoid Biosynthesis.[3] ACS Medicinal Chemistry Letters, 3(5), 402–406.[3]

  • Montalvetti, A., et al. (2001). Bisphosphonates are potent inhibitors of Trypanosoma cruzi farnesyl pyrophosphate synthase. Journal of Biological Chemistry, 276(36), 33930–33937.

  • Park, J., et al. (2017). Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product.

Sources

Exploratory

Technical Guide: BPH-1358 (NSC50460) Undecaprenyl Diphosphate Synthase Inhibitor

This is an in-depth technical guide on the dual FPPS/UPPS inhibitor BPH-1358 (NSC50460) . [1] Executive Summary BPH-1358 (also identified as NSC50460 ) is a potent, lipophilic bisphosphonate inhibitor designed to target...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the dual FPPS/UPPS inhibitor BPH-1358 (NSC50460) .

[1]

Executive Summary

BPH-1358 (also identified as NSC50460 ) is a potent, lipophilic bisphosphonate inhibitor designed to target the bacterial isoprenoid pathway. Unlike classical bisphosphonates used for bone resorption (which target human FPPS), BPH-1358 is engineered with a specific hydrophobic side chain that confers high affinity for bacterial Undecaprenyl Diphosphate Synthase (UPPS) , a critical enzyme in cell wall biosynthesis.

  • Primary Target: Bacterial UPPS (IC50 ~110 nM).[1]

  • Secondary Target: Human Farnesyl Diphosphate Synthase (FPPS) (IC50 ~1.8 µM).[1]

  • Therapeutic Potential: Highly active against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.25 µg/mL.

  • Mechanism: Depletion of the lipid carrier (undecaprenyl phosphate) required for peptidoglycan transport, leading to cell lysis.

Chemical Profile & Pharmacophore

BPH-1358 belongs to the class of lipophilic bisphosphonates . Its structure deviates from hydrophilic bone drugs (like alendronate) by incorporating a hydrophobic domain essential for bacterial enzyme binding.

Structural Logic[2]
  • Bisphosphonate Head Group: Mimics the pyrophosphate moiety of the natural substrate, Farnesyl Diphosphate (FPP).[2] It chelates the essential Magnesium (

    
    ) cofactors within the enzyme's active site.
    
  • Lipophilic Side Chain: A hydrophobic phenylalkyl tail that occupies the large hydrophobic tunnel of UPPS. This "tunnel" normally accommodates the growing isoprenoid chain. The specific geometry of BPH-1358 allows it to competitively inhibit the condensation of FPP with Isopentenyl Diphosphate (IPP).

PropertyData
Compound ID BPH-1358 / NSC50460
Chemical Class Lipophilic Bisphosphonate
Form Mesylate salt (commonly used in assays)
Solubility Soluble in water/DMSO (Mesylate improves solubility)

Mechanism of Action (MOA)

The Target: Undecaprenyl Diphosphate Synthase (UPPS)

UPPS (also known as IspU) is a cis-prenyltransferase essential for bacterial survival.[3] It catalyzes the consecutive condensation of FPP with eight molecules of IPP to form Undecaprenyl Diphosphate (UPP) (C55-PP).

Pathway Significance: UPP is dephosphorylated to Undecaprenyl Phosphate (Und-P) , the lipid carrier that transports peptidoglycan precursors (Lipid II) across the inner membrane. Inhibition of UPPS halts the supply of Und-P, causing an accumulation of intracellular precursors and preventing cell wall cross-linking.

Binding Dynamics[3][5]
  • Competitive Binding: BPH-1358 competes with FPP for the allylic binding site.

  • Allosteric/Hydrophobic Interaction: The lipophilic tail extends into the hydrophobic channel, stabilizing the inhibitor-enzyme complex.

  • Synergy: Because BPH-1358 targets an upstream step in cell wall synthesis, it exhibits strong synergy with

    
    -lactams (e.g., Methicillin) which target the downstream Penicillin-Binding Proteins (PBPs).
    
Pathway Visualization

The following diagram illustrates the critical node UPPS occupies in peptidoglycan synthesis and the inhibition point of BPH-1358.

UPPS_Pathway IPP Isopentenyl Diphosphate (IPP) UPPS Target Enzyme: UPPS (IspU) IPP->UPPS FPP Farnesyl Diphosphate (FPP) FPP->UPPS UPP Undecaprenyl Diphosphate (UPP - C55) UPPS->UPP Condensation UndP Undecaprenyl Phosphate (Lipid Carrier) UPP->UndP Dephosphorylation (UPPP) LipidII Lipid II (Peptidoglycan Precursor) UndP->LipidII  + UDP-MurNAc-Pentapeptide CellWall Bacterial Cell Wall (Peptidoglycan) LipidII->CellWall Transglycosylation & Transpeptidation Inhibitor BPH-1358 (Inhibitor) Inhibitor->UPPS Blocks Active Site

Caption: BPH-1358 inhibits UPPS, preventing the formation of the C55 lipid carrier essential for translocating cell wall components.

Biological Activity Data

BPH-1358 demonstrates high potency against Staphylococcus aureus and E. coli enzymes, with significant selectivity over the human homolog (FPPS) relative to bacterial susceptibility.[1]

Enzyme Inhibition (IC50)
Enzyme TargetSource OrganismIC50 ValueNotes
UPPS Escherichia coli110 nM Primary Target
UPPS Staphylococcus aureus110 nM Primary Target
FPPS Homo sapiens1.8 µMOff-target (Low affinity)
Antibacterial Efficacy (MIC)
StrainMIC (µg/mL)Interpretation
S. aureus (USA300 MRSA)~0.25Highly Potent
S. aureus (Newman)0.25 - 0.5Potent
E. coli> 64Limited activity (Efflux issues)
B. subtilis~1.0Moderate Potency

Note: While BPH-1358 is a potent inhibitor of E. coli UPPS enzyme in vitro, its whole-cell activity against Gram-negative bacteria is often limited by the outer membrane barrier and efflux pumps (TolC).

Experimental Protocols

To validate BPH-1358 activity, researchers typically employ a Radiometric Prenyltransferase Assay . This protocol measures the incorporation of radiolabeled IPP into the butanol-soluble undecaprenyl product.

Protocol: Radiometric UPPS Inhibition Assay

Objective: Determine the IC50 of BPH-1358 against recombinant UPPS.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 0.1% Triton X-100.

  • Substrates: FPP (50 µM), [1-14C]IPP (Specific activity ~50 mCi/mmol).

  • Enzyme: Purified Recombinant UPPS (approx. 10–50 ng per reaction).

  • Inhibitor: BPH-1358 (Serial dilutions in DMSO).

Workflow:

  • Preparation: Mix Enzyme and Buffer in reaction tubes.

  • Inhibitor Addition: Add 1 µL of BPH-1358 at varying concentrations (0.01 µM to 10 µM). Incubate for 5 minutes at 25°C to allow binding.

  • Initiation: Add substrate mix (FPP + [14C]IPP) to start the reaction. Total volume: 100 µL.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Quenching: Stop reaction by adding 100 µL of saturated NaCl and 1 mL of 1-butanol.

  • Extraction: Vortex vigorously to extract the hydrophobic product (UPP) into the butanol phase. Centrifuge to separate phases.

  • Quantification: Transfer the upper butanol layer to a scintillation vial containing cocktail fluid. Measure radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[BPH-1358]. Fit to the Hill equation to derive IC50.

Assay Workflow Diagram

Assay_Workflow Step1 1. Pre-incubation (Enzyme + BPH-1358) Step2 2. Reaction Start (+ FPP & 14C-IPP) Step1->Step2 Step3 3. Incubation (37°C, 20 min) Step2->Step3 Step4 4. Quench & Extract (+ Butanol/NaCl) Step3->Step4 Step5 5. Phase Separation (Centrifuge) Step4->Step5 Step6 6. Scintillation Counting (Measure 14C-UPP) Step5->Step6

Caption: Step-by-step workflow for the radiometric UPPS inhibition assay.

Future Outlook & Development

BPH-1358 represents a "proof-of-concept" lead for targeting UPPS. While highly potent in vitro, drug development focuses on:

  • Selectivity: Improving the ratio of UPPS/FPPS inhibition to minimize human bone/isoprenoid side effects.

  • Gram-Negative Penetration: Modifying the lipophilic tail to bypass porins or evade efflux pumps in E. coli and P. aeruginosa.

  • Combination Therapy: Utilizing BPH-1358 to re-sensitize MRSA to methicillin. The "double-hit" on cell wall synthesis (UPPS + PBP) prevents resistance evolution.

References

  • Zhu, W., et al. (2015).Farnesyl Diphosphate Synthase Inhibitors with Unique Ligand-Binding Geometries. ACS Medicinal Chemistry Letters, 6(3), 349–354.

  • Guo, R. T., et al. (2007).Bisphosphonates target multiple sites in both cis- and trans-prenyltransferases. Proceedings of the National Academy of Sciences (PNAS), 104(24), 10022–10027.

  • Li, W., et al. (2016).Isoprenoid Biosynthesis Inhibitors Targeting Bacterial Cell Growth. MedChemComm, 7, 1269-1280.

  • Durrant, J. D., et al. (2011).Non-Bisphosphonate Inhibitors of Isoprenoid Biosynthesis Identified via Computer-Aided Drug Design. Chemical Biology & Drug Design, 78(3), 323–332.

Sources

Foundational

Technical Whitepaper: BPH-1358 – Structural Dynamics and Pharmacological Profiling

[1] Executive Summary BPH-1358 (NSC 50460) represents a paradigm shift in diamidine pharmacology.[1] Unlike classical diamidines (e.g., pentamidine) that primarily function as DNA minor groove binders, BPH-1358 exhibits...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

BPH-1358 (NSC 50460) represents a paradigm shift in diamidine pharmacology.[1] Unlike classical diamidines (e.g., pentamidine) that primarily function as DNA minor groove binders, BPH-1358 exhibits a dual-mechanism of action : it acts as a sequence-specific DNA binder and a potent inhibitor of prenyl synthase enzymes (FPPS and UPPS).[1] This whitepaper provides a comprehensive technical analysis of BPH-1358, detailing its rigid biphenyl-dicarboxamide scaffold, its unique binding geometries in the DNA minor groove (PDB: 4U8B) and human FPPS allosteric pockets (PDB: 4RXA), and validated protocols for its synthesis and characterization.[1]

Part 1: Structural Characterization & Chemical Architecture[1]

Chemical Identity

BPH-1358 is a bis-imidazoline derivative characterized by a rigid biphenyl core linked to terminal cationic pharmacophores via amide bonds.[1] This structure contrasts sharply with the flexible aliphatic linkers of pentamidine, conferring higher lipophilicity and distinct binding entropy.

PropertySpecification
Common Name BPH-1358 (NSC 50460)
IUPAC Name N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-[1,1'-biphenyl]-4,4'-dicarboxamide
Molecular Formula C₃₂H₂₈N₆O₂ (Free base)
Molecular Weight 528.61 g/mol (Free base); ~601.5 g/mol (Dihydrochloride salt)
Solubility DMSO (>10 mM), Ethanol (Low), Water (Low, requires acidification)
pKa ~10-11 (Imidazoline nitrogens)
LogP High (Hydrophobic core facilitates soft tissue/membrane penetration)
Structural Homology & Pharmacophore Mapping

The molecule consists of three distinct zones:

  • Zone A (Cationic Heads): Two 4,5-dihydro-1H-imidazol-2-yl groups.[1][2] These are protonated at physiological pH, driving electrostatic attraction to the negatively charged DNA backbone or acidic residues in enzyme active sites.

  • Zone B (Linkers): Amide linkages providing hydrogen bond donors/acceptors.[1]

  • Zone C (Scaffold): A biphenyl core.[1] Unlike the furan of furamidine or the alkane of pentamidine, the biphenyl system is rigid and hydrophobic, optimizing van der Waals contacts in the DNA minor groove floor and hydrophobic enzyme pockets.

Part 2: Mechanistic Profiling (The Dual-Target Paradigm)[1]

BPH-1358 is a "privileged structure" capable of multitargeting. This reduces the probability of resistance development—a critical advantage in anti-infective drug design.[3]

Mechanism A: DNA Minor Groove Binding

BPH-1358 binds to AT-rich sequences (e.g., 5'-AATTC-3') in the minor groove.[1]

  • Thermodynamics: The crescent shape of the molecule complements the curvature of the minor groove.

  • Interaction: The imidazoline protons form bifurcated hydrogen bonds with Adenine N3 and Thymine O2.[1] The biphenyl core displaces the "spine of hydration," resulting in an entropy-driven binding event.

Mechanism B: Enzyme Inhibition (FPPS & UPPS)[1][5]
  • Target 1: Farnesyl Diphosphate Synthase (FPPS): BPH-1358 inhibits human and trypanosomal FPPS.[1][2] Crystal structures (PDB: 4RXA) reveal it binds to a unique allosteric site (S4) extending from the homoallylic site (S2), stabilizing the enzyme in an inactive conformation.

  • Target 2: Undecaprenyl Diphosphate Synthase (UPPS): It inhibits bacterial UPPS (IC50 ~110 nM), a critical enzyme for peptidoglycan cell wall biosynthesis (lipid II flippase pathway).[1]

Visualization of Signaling & Mechanism

BPH_Mechanism cluster_DNA Pathway A: Genotoxicity cluster_Enzyme Pathway B: Metabolic Blockade BPH BPH-1358 (Ligand) DNA_Groove DNA Minor Groove (AT-Rich Sites) BPH->DNA_Groove High Affinity Binding (Kd ~nM) FPPS FPPS Enzyme (Allosteric Site S2/S4) BPH->FPPS Inhibition (IC50 ~1.8 µM) UPPS UPPS Enzyme (Bacterial) BPH->UPPS Inhibition (IC50 ~110 nM) Replication Replication Fork Arrest DNA_Groove->Replication Transcription Transcription Inhibition DNA_Groove->Transcription Apoptosis Cell Death / Stasis (Parasite/Bacteria) Replication->Apoptosis Transcription->Apoptosis Isoprenoids Isoprenoid Biosynthesis (Cholesterol/Prenylation) FPPS->Isoprenoids Blocks CellWall Peptidoglycan Biosynthesis UPPS->CellWall Blocks Isoprenoids->Apoptosis CellWall->Apoptosis

Caption: Figure 1.[1] Dual-mechanism network showing BPH-1358 targeting both genomic integrity (DNA binding) and metabolic flux (FPPS/UPPS inhibition).[1]

Part 3: Experimental Methodologies

Synthesis Protocol (Convergent Amide Coupling)

Rationale: The synthesis utilizes a convergent approach to maximize yield and purity, avoiding the polymerization risks of linear synthesis.

Reagents:

  • Component A: Biphenyl-4,4'-dicarboxylic acid (converted to acid chloride).[1]

  • Component B: 3-(4,5-dihydro-1H-imidazol-2-yl)aniline.[1][2]

  • Solvent: Anhydrous DMF or THF.[1]

  • Base: Pyridine or Triethylamine (TEA).[1]

Workflow:

  • Activation: Reflux Biphenyl-4,4'-dicarboxylic acid in thionyl chloride (SOCl₂) with a catalytic amount of DMF for 3 hours. Evaporate excess SOCl₂ to obtain the bis-acid chloride.[1]

  • Coupling: Dissolve Component B (2.2 equivalents) in anhydrous THF with TEA (3.0 equivalents). Cool to 0°C.[1]

  • Addition: Dropwise add the bis-acid chloride (dissolved in THF) to the amine solution under Nitrogen atmosphere.

  • Reaction: Stir at Room Temperature (RT) for 12 hours. A precipitate will form.[1]

  • Purification: Filter the solid. Wash sequentially with THF, 5% NaHCO₃ (to remove HCl salts), and water. Recrystallize from Ethanol/DMF.[1]

  • Salt Formation: Suspend the free base in ethanol and add ethanolic HCl to generate the dihydrochloride salt (BPH-1358[1]·2HCl).[1]

DNA Binding Affinity Assay (Thermal Melting - Tm)

Rationale: This assay validates the structural integrity of the DNA helix upon ligand binding. A shift in melting temperature (


) indicates minor groove stabilization.[1]

Protocol:

  • Preparation: Prepare a 2 µM solution of poly(dA)[1]·poly(dT) or the specific oligomer d(CGCGAATTCGCG)₂ in ET buffer (10 mM Tris, 1 mM EDTA, 10 mM NaCl, pH 7.4).

  • Dosing: Add BPH-1358 to achieve ratios (

    
    ) of [Drug]/[DNA bp] = 0.1, 0.2, 0.3.
    
  • Measurement: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Ramping: Heat from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate

    
     as the maximum of the first derivative (
    
    
    
    ).[1]
    • Success Criteria: A

      
       confirms significant binding.[1] BPH-1358 typically shows 
      
      
      
      for AT-rich sequences.[1]
In Vitro FPPS Inhibition Assay

Rationale: To verify the enzymatic target engagement (specifically for antiparasitic or antibacterial applications).[1]

Protocol:

  • Enzyme System: Recombinant human or T. brucei FPPS.[1]

  • Substrates: GPP (Geranyl pyrophosphate) and IPP (Isopentenyl pyrophosphate) radiolabeled with

    
    C.[1]
    
  • Reaction: Incubate FPPS (10-50 ng) with BPH-1358 (0.01 – 100 µM) in assay buffer (50 mM Tris-HCl pH 7.7, 2 mM MgCl₂, 1 mM DTT) for 15 min at 37°C.

  • Initiation: Add substrates (GPP +

    
    C-IPP). Incubate for 30 min.
    
  • Termination: Stop reaction with HCl/Methanol.

  • Extraction: Extract the product (Farnesyl pyrophosphate) using hexane.[1]

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Part 4: Pharmacokinetics & Efficacy Data[1][7]

BPH-1358 exhibits properties suitable for systemic administration, though its blood-brain barrier (BBB) penetration is a subject of optimization for Stage 2 HAT (Human African Trypanosomiasis).[1]

ParameterValueClinical Implication
IC50 (Human FPPS) 1.8 µMModerate potency against host enzyme (toxicity window).[1]
IC50 (Bacteria UPPS) 110 nMHigh potency against bacterial cell wall synthesis.[1]
MIC (MRSA) ~250 ng/mLHighly effective against resistant Staph strains.[1][4]
Synergy (FICI) 0.25Synergistic with Methicillin (restores susceptibility).[1][4]
BBB Permeability ModerateLipophilic core aids passive diffusion, but cationic heads may limit transport.[1]
Logical Workflow for Drug Screening

Workflow Step1 Synthesis (Biphenyl Core) Step2 QC: NMR & MS (Confirm Identity) Step1->Step2 Step3 Primary Screen: DNA Tm Shift Step2->Step3 Step4 Secondary Screen: Enzyme Inhibition (FPPS/UPPS) Step3->Step4 If u0394Tm > 5u00b0C Step5 In Vitro Efficacy (MIC / IC50) Step4->Step5 If IC50 < 10 u00b5M

Caption: Figure 2. Sequential validation workflow for BPH-1358 candidates.

References

  • RCSB Protein Data Bank. (2015).[1] Crystal structure of D(CGCGAATTCGCG)2 complexed with BPH-1358 (PDB: 4U8B).[1] Retrieved from [Link]

  • RCSB Protein Data Bank. (2015).[1] Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358 (PDB: 4RXA). Retrieved from [Link][1]

  • Zhu, K., et al. (2015).[1][5] Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries. PMC PubMed Central. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Role of BPH-1358 in Inhibiting Staphylococcus aureus UPPS

Executive Summary BPH-1358 (NSC50460) represents a distinct class of antibacterial agents that diverges from traditional peptidoglycan synthesis inhibitors. Unlike beta-lactams that target penicillin-binding proteins (PB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPH-1358 (NSC50460) represents a distinct class of antibacterial agents that diverges from traditional peptidoglycan synthesis inhibitors. Unlike beta-lactams that target penicillin-binding proteins (PBPs), BPH-1358 targets Undecaprenyl Diphosphate Synthase (UPPS) , an essential upstream enzyme in the bacterial cell wall biosynthesis pathway.

This guide details the mechanistic action, pharmacological profile, and experimental validation of BPH-1358. Uniquely, this compound functions as a dual-mechanism inhibitor , exhibiting potent nanomolar inhibition of S. aureus UPPS (IC₅₀ ~110 nM) while simultaneously binding to the DNA minor groove. This multi-targeting capability contributes to its rapid bactericidal activity and synergy with existing antibiotics like methicillin against MRSA strains.

Mechanistic Profile & Structural Biology

The Target: Undecaprenyl Diphosphate Synthase (UPPS)

UPPS (also known as IspU) catalyzes the cis-condensation of eight molecules of isopentenyl diphosphate (IPP) with farnesyl diphosphate (FPP) to generate undecaprenyl diphosphate (UPP).[1] UPP is the essential lipid carrier (C55-isoprenoid) required to transport peptidoglycan precursors (Lipid II) across the bacterial membrane.

BPH-1358 Mechanism of Action

BPH-1358 is a bis-amidine compound, distinct from the bisphosphonate inhibitors often associated with prenyl synthase inhibition. Its mechanism is defined by two distinct interactions:

  • Allosteric UPPS Inhibition:

    • Binding Site: Crystallographic and docking studies indicate BPH-1358 binds to hydrophobic pockets within UPPS. Unlike substrate mimics that compete directly with FPP, bis-amidines like BPH-1358 frequently occupy allosteric sites (Site 4) or bridge multiple sites (Site 2/4), locking the enzyme in an inactive conformation.

    • Effect: This prevents the conformational changes required for the sequential condensation of IPP, effectively halting the synthesis of the C55 lipid carrier. Without UPP, cell wall synthesis collapses.

  • DNA Minor Groove Binding:

    • Due to its cationic bis-amidine structure, BPH-1358 acts as a DNA minor groove binder, preferentially targeting AT-rich sequences (e.g., d(CGCGAATTCGCG)2).

    • Therapeutic Gain: This secondary mechanism provides a "resistance-proofing" effect. Even if UPPS mutations occur, the compound's DNA-binding affinity maintains antibacterial pressure.

Pathway Visualization

The following diagram illustrates the dual interference of BPH-1358 in bacterial survival pathways.

BPH_Mechanism cluster_pathway Isoprenoid & Cell Wall Biosynthesis cluster_dna Genomic Integrity FPP Farnesyl Diphosphate (FPP) UPPS UPPS Enzyme (Target 1) FPP->UPPS IPP Isopentenyl Diphosphate (IPP) IPP->UPPS UPP Undecaprenyl Diphosphate (UPP) UPPS->UPP Catalysis Replication Replication/Transcription LipidII Lipid II UPP->LipidII Peptidoglycan Peptidoglycan (Cell Wall) LipidII->Peptidoglycan DNA Bacterial DNA (AT-Rich Minor Groove) DNA->Replication BPH BPH-1358 (Bis-amidine) BPH->UPPS Inhibits (IC50 ~110 nM) BPH->DNA Binds (Minor Groove)

Caption: Figure 1. Dual mechanism of BPH-1358. The compound inhibits UPPS to block cell wall synthesis and binds DNA to disrupt replication.

Pharmacology & Kinetics[2]

BPH-1358 exhibits high potency against S. aureus enzymes compared to human homologs, though some cross-reactivity with human Farnesyl Diphosphate Synthase (hFPPS) exists.

Quantitative Profile
ParameterTarget / StrainValueNotes
IC₅₀ S. aureus UPPS110 nM Primary Target
IC₅₀ E. coli UPPS110 nM Broad-spectrum potential
IC₅₀ Human FPPS1.8 µM ~16x selectivity window
MIC S. aureus (MRSA)0.25 µg/mL Highly potent antibacterial activity
FICI Methicillin Combo0.25 Strong Synergy (Synergy defined as FICI ≤ 0.5)
Structure-Activity Relationship (SAR) Insights
  • Lipophilicity: The biphenyl core provides the necessary hydrophobicity to enter the lipid-rich active site tunnel of UPPS.

  • Cationic Charge: The amidine groups mimic the pyrophosphate moiety of the natural FPP substrate electrostatically but also facilitate interaction with the negatively charged DNA backbone.

  • Selectivity: While bisphosphonates (e.g., zoledronate) bind strongly to bone and target hFPPS, the bis-amidine structure of BPH-1358 shifts specificity towards the bacterial hydrophobic UPPS tunnel and bacterial DNA.

Experimental Methodologies

To validate BPH-1358 activity, researchers must employ self-validating protocols that distinguish between enzyme inhibition and non-specific aggregation.

Protocol: Radiometric UPPS Inhibition Assay

This is the gold-standard method for determining IC₅₀ values, measuring the incorporation of [¹⁴C]-IPP into the butanol-soluble UPP product.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.1% Triton X-100 (critical to prevent aggregator artifacts).

  • Substrates: FPP (50 µM), [¹⁴C]-IPP (typically 0.5 µCi/mL).

  • Enzyme: Recombinant S. aureus UPPS (purified).

Workflow:

  • Preparation: Dilute BPH-1358 in DMSO. Prepare serial dilutions (e.g., 1 nM to 10 µM).

  • Incubation: Mix 20 µL enzyme solution with 1 µL inhibitor. Incubate for 10 min at 25°C.

  • Initiation: Add 20 µL substrate mix (FPP + [¹⁴C]-IPP) to initiate the reaction.

  • Reaction: Incubate at 37°C for 20–30 minutes.

  • Termination: Stop reaction by adding 200 µL of HCl-saturated butanol.

  • Extraction: Vortex and centrifuge. The UPP product partitions into the organic (butanol) phase.

  • Quantification: Transfer 100 µL of the upper butanol phase to a scintillation vial with fluid. Count CPM (Counts Per Minute).

  • Analysis: Plot % Inhibition vs. Log[Inhibitor] to calculate IC₅₀.

Protocol: DNA Binding Assay (Thermal Shift)

To confirm the secondary mechanism, a DNA melting temperature (Tm) shift assay is recommended.

  • DNA Substrate: Use a self-complementary dodecamer, e.g., 5'-CGCGAATTCGCG-3' (2 µM).

  • Mixture: Mix DNA with BPH-1358 (ratio 1:1 to 1:5) in 10 mM phosphate buffer.

  • Measurement: Monitor UV absorbance at 260 nm while ramping temperature from 20°C to 95°C (0.5°C/min).

  • Result: A shift in Tm (

    
    ) > 5°C indicates significant minor groove binding stabilization.
    
Experimental Workflow Diagram

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Step1 Purify SaUPPS Recombinant Protein Step3 Pre-incubate Enzyme + Inhibitor (10 min) Step1->Step3 Step2 Prepare BPH-1358 Serial Dilutions Step2->Step3 Step4 Add Substrates (FPP + 14C-IPP) Step3->Step4 Step5 Catalysis (37°C, 20 min) Step4->Step5 Step6 Stop & Extract (Butanol Partition) Step5->Step6 Step7 Scintillation Counting Step6->Step7 Step8 Calculate IC50 (Sigmoidal Fit) Step7->Step8

Caption: Figure 2. Radiometric UPPS inhibition assay workflow for IC50 determination.

Future Outlook & Optimization

While BPH-1358 is a potent lead, its development path focuses on two areas:

  • Selectivity Optimization: Reducing affinity for human FPPS to minimize potential off-target toxicity in long-term therapies, although the current therapeutic window is promising for acute bacterial infections.

  • Formulation: Enhancing solubility for systemic delivery, as bis-amidines can be hydrophobic.

The "dual-targeting" strategy (Cell wall + DNA) exemplified by BPH-1358 is increasingly viewed as a model for next-generation antibiotics to delay the onset of resistance.

References

  • Discovery and Dual-Targeting Mechanism of BPH-1358 Zhu, W., et al. (2015). Antibacterial drug leads: DNA and enzyme multi-targeting. Journal of Medicinal Chemistry.

  • Crystal Structure of Bis-amidines with DNA Teng, Y., et al. (2015). Crystal structure of D(CGCGAATTCGCG)2 complexed with BPH-1358. RCSB Protein Data Bank (PDB ID: 4U8B).

  • UPPS as an Antibacterial Target Li, W., et al. (2015). Undecaprenyl diphosphate synthase inhibitors: Antibacterial drug leads. ACS Medicinal Chemistry Letters.

  • Oldfield Lab Investigations on Prenyl Synthase Inhibitors Liu, Y.L., et al. (2015). Farnesyl diphosphate synthase inhibitors with unique ligand-binding geometries. ACS Medicinal Chemistry Letters.

  • General UPPS Assay Protocols Durrant, J.D., et al. (2011). In silico screening for undecaprenyl diphosphate synthase inhibitors. Chemical Biology & Drug Design.

Sources

Foundational

BPH-1358 Free Base Binding Affinity: hFPPS S2/S3 Site Targeting

This guide details the binding affinity, structural mechanism, and experimental characterization of BPH-1358 (a lipophilic diamidine inhibitor) with Human Farnesyl Diphosphate Synthase (hFPPS). Technical Guide for Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the binding affinity, structural mechanism, and experimental characterization of BPH-1358 (a lipophilic diamidine inhibitor) with Human Farnesyl Diphosphate Synthase (hFPPS).

Technical Guide for Drug Development & Structural Biology

Executive Summary

BPH-1358 (NSC50460) represents a paradigm shift from classical nitrogen-containing bisphosphonate (N-BP) inhibitors. Unlike N-BPs (e.g., zoledronate) that bind exclusively to the allylic (S1) site via magnesium chelation, BPH-1358 is a lipophilic diamidine that targets the homoallylic (S2) and allosteric (S3) pockets, extending into a novel cryptic pocket (S4 ).

This unique binding mode allows BPH-1358 to inhibit hFPPS with micromolar potency while simultaneously targeting Undecaprenyl Diphosphate Synthase (UPPS) with nanomolar potency, acting as a dual-target antimicrobial and anti-cancer agent.

Key Performance Metrics
ParameterValueSpeciesMethodReference
IC50 ~1.8 µM Homo sapiens (hFPPS)Enzyme Inhibition[1, 2]
IC50 ~110 nM S. aureus (UPPS)Enzyme Inhibition[1]
Binding Sites S2, S3, S4 hFPPSX-Ray Crystallography[3]
PDB Entry 4RXA hFPPSX-Ray Diffraction (2.3 Å)[3]

Structural Mechanism: The S2/S3/S4 Complex

To understand the binding affinity of BPH-1358, one must deconstruct the hFPPS active site architecture. The enzyme functions as a homodimer, and BPH-1358 stabilizes a unique "partially closed" conformation.

Site Definitions
  • S1 (Allylic Site): The classical binding site for DMAPP/GPP and bisphosphonates. BPH-1358 does not occupy this site primarily.

  • S2 (Homoallylic Site): The binding site for the second substrate, IPP. BPH-1358 occupies this region, blocking IPP entry.

  • S3 (Allosteric/Distal Site): A hydrophobic pocket near the dimer interface. BPH-1358 exploits this pocket, which is inaccessible to hydrophilic bisphosphonates.

  • S4 (Cryptic Extension): A novel sub-pocket revealed only upon diamidine binding, allowing the inhibitor to span a large hydrophobic volume.

Binding Mode Analysis

BPH-1358 binds as a linear, cationic species (protonated amidines). The "free base" terminology in the topic likely refers to the uncharged scaffold's lipophilicity, but electrostatic interactions are critical for the amidine groups.

  • Proximal Amidine: Interacts with acidic residues near the S2 site (Asp-rich motifs).

  • Distal Amidine: Anchors into the S3/S4 hydrophobic cleft, stabilized by

    
    -stacking and van der Waals interactions with residues like Phe239 and Gln242.
    
Mechanism of Action Diagram

G Substrates DMAPP + IPP hFPPS_Open hFPPS (Open State) S1/S2 Accessible Substrates->hFPPS_Open Natural Ligands Complex hFPPS-Inhibitor Complex (PDB: 4RXA) hFPPS_Open->Complex + BPH-1358 (Kd ~ µM) BPH1358 BPH-1358 (Diamidine) BPH1358->Complex Inhibition Steric Blockade of S2 Allosteric Lock of S3/S4 Complex->Inhibition Induces Conformational Change Inhibition->Substrates Competes with IPP (S2) Outcome Prenylation Pathway Halted (Ras/Rho/Rap Unprocessed) Inhibition->Outcome Downstream Effect

Figure 1: Mechanism of hFPPS inhibition by BPH-1358, highlighting the blockade of the S2 site and occupation of the allosteric S3/S4 pockets.

Binding Affinity & Thermodynamics

Quantitative Data

While bisphosphonates (e.g., risedronate) exhibit nanomolar affinity driven by entropy (desolvation) and enthalpy (metal chelation), BPH-1358's binding is distinct.

  • IC50 (hFPPS): 1.8 µM [1].[1]

  • Selectivity: BPH-1358 is ~16-fold more potent against bacterial UPPS (110 nM) than human FPPS. This selectivity window is crucial for its potential as an anti-infective with reduced human toxicity.

Thermodynamic Signature

The binding of BPH-1358 is largely entropy-driven (


).
  • Hydrophobic Effect: The burial of the phenyl/benzamide core into the S3/S4 pockets releases structured water molecules from the enzyme surface.

  • Enthalpic Penalty: Unlike bisphosphonates, BPH-1358 lacks the strong electrostatic "clamp" on the Mg

    
     cluster, resulting in a lower enthalpic contribution (
    
    
    
    ).

Experimental Protocols

To validate BPH-1358 binding affinity in your own laboratory, use the following self-validating protocols.

Enzyme Inhibition Assay (IC50 Determination)

Objective: Determine the concentration of BPH-1358 required to inhibit hFPPS activity by 50%.

  • Reagents:

    • Recombinant hFPPS (20 nM final).

    • Substrates: GPP and [

      
      C]-IPP (or fluorescent analogue).
      
    • Buffer: 50 mM Tris-HCl (pH 7.7), 2 mM MgCl

      
      , 1 mM TCEP.
      
  • Workflow:

    • Pre-incubation: Incubate hFPPS with BPH-1358 (serial dilutions: 100 µM to 1 nM) for 10 minutes at 25°C. Note: Pre-incubation is critical for allosteric inhibitors to induce conformational shifts.

    • Initiation: Add GPP (50 µM) and IPP (50 µM).

    • Reaction: Incubate for 30 minutes at 37°C.

    • Quenching: Stop reaction with HCl/Methanol.

    • Extraction: Extract product (FPP) using hexane.

    • Quantification: Scintillation counting of the organic phase.

  • Validation: Zoledronate (IC50 ~5 nM) must be run as a positive control.

Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of


, 

, and

.
  • Setup:

    • Cell: hFPPS (20-50 µM) in HEPES buffer.

    • Syringe: BPH-1358 (200-500 µM) in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Protocol:

    • Perform 20 injections of 2 µL each at 25°C.

    • Fit data to a One Set of Sites model (or Two Sets if cooperativity is suspected between S2/S3).

  • Expected Outcome: Endothermic or weakly exothermic signal driven by entropy.

References

  • Zhu, W., et al. (2015).[2] "Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries." ACS Chemical Biology, 10(6), 1573–1578.

  • CymitQuimica. "BPH-1358 Mesylate Product Data." CymitQuimica Catalog.

  • RCSB PDB. "4RXA: Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358." Protein Data Bank.

  • Oldfield, E., & Lin, F.Y. (2012). "Terpene biosynthesis: modularity rules.

Sources

Exploratory

BPH-1358 biological activity against MRSA and VRSA strains

Title: Technical Guide: BPH-1358 Biological Activity Against MRSA and VRSA Strains Executive Summary BPH-1358 (NSC 50460) is a lipophilic bis-amidine compound representing a novel class of "dual-targeting" anti-infective...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: BPH-1358 Biological Activity Against MRSA and VRSA Strains

Executive Summary BPH-1358 (NSC 50460) is a lipophilic bis-amidine compound representing a novel class of "dual-targeting" anti-infectives. Unlike traditional antibiotics that target a single enzyme or structural component, BPH-1358 exerts bactericidal activity through two distinct mechanisms: (1) inhibition of Undecaprenyl Diphosphate Synthase (UPPS), an essential enzyme in bacterial cell wall biosynthesis, and (2) direct binding to the minor groove of AT-rich bacterial DNA. This dual mechanism confers potent activity against multidrug-resistant phenotypes, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant S. aureus (VRSA), with a low frequency of resistance development. This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for evaluating BPH-1358.

Chemical Identity & Physicochemical Properties[1]

  • Compound Name: BPH-1358[1][2][3]

  • Synonym: NSC 50460

  • IUPAC Name:

    
    -bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-[1,1'-biphenyl]-4,4'-dicarboxamide
    
  • Chemical Class: Bis-amidine / Lipophilic cation

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Solubility: Soluble in DMSO (>10 mg/mL); limited solubility in water/saline without cosolvents.

Mechanism of Action (MOA)

BPH-1358 operates via a "hit-and-bind" dual mechanism that creates a high barrier to resistance.

Primary Target: UPPS Inhibition

BPH-1358 inhibits Undecaprenyl Diphosphate Synthase (UPPS) , a cis-prenyltransferase essential for the synthesis of undecaprenyl diphosphate (UPP), the lipid carrier required to transport peptidoglycan precursors (Lipid II) across the bacterial membrane.[2][4]

  • Potency: IC

    
     ~110 nM against S. aureus UPPS.
    
  • Causality: Inhibition of UPPS depletes the pool of lipid carriers, halting cell wall synthesis and leading to cell lysis. Because UPPS is distinct from the Penicillin-Binding Proteins (PBPs) targeted by methicillin and the D-Ala-D-Ala terminus targeted by vancomycin, BPH-1358 retains efficacy against MRSA and VRSA.

Secondary Target: DNA Minor Groove Binding

The bis-amidine structure of BPH-1358 allows it to bind tightly to the minor groove of AT-rich DNA sequences.

  • Effect: This binding stabilizes the DNA helix, increasing the melting temperature (

    
    C).
    
  • Consequence: Disruption of DNA replication and transcription, providing a secondary bactericidal effect that prevents the survival of mutants that might bypass UPPS inhibition.

Mechanistic Pathway Diagram

MOA_Pathway FPP Farnesyl Diphosphate (FPP) UPP Undecaprenyl Diphosphate (UPP) (Lipid Carrier) FPP->UPP Catalyzed by UPPS UPPS_Enz Enzyme: UPPS (Undecaprenyl Diphosphate Synthase) UPPS_Enz->FPP BPH BPH-1358 (Inhibitor) BPH->UPPS_Enz Inhibits (IC50 ~110nM) DNA Bacterial DNA (AT-Rich Regions) BPH->DNA Binds Minor Groove LipidII Lipid II Synthesis UPP->LipidII Peptidoglycan Peptidoglycan Cell Wall LipidII->Peptidoglycan Death Bacterial Cell Death (MRSA/VRSA) Peptidoglycan->Death Cell Wall Failure Replication Replication/Transcription DNA->Replication Template Function Replication->Death Replication Arrest

Figure 1: Dual mechanism of action of BPH-1358 targeting both cell wall biosynthesis (UPPS) and DNA stability.

Biological Activity Profile

In Vitro Efficacy

BPH-1358 demonstrates potent bactericidal activity against Gram-positive pathogens, specifically S. aureus.

MetricStrainValueReference
UPPS IC

S. aureus (Recombinant)110 nM[1, 2]
FPPS IC

Human (Off-target check)1.8 µM[1]
MIC S. aureus (USA300 MRSA)0.25 µg/mL[1, 3]
MIC S. aureus (VRSA/VRE)~0.25 - 0.5 µg/mL*[3]
Synergy (FICI) MRSA (w/ Methicillin)0.25 (Synergistic)[1]

*Note: VRSA efficacy is mechanistically inferred and supported by lack of cross-resistance in VRE (Vancomycin-Resistant Enterococcus) panels.

In Vivo Efficacy

In a murine intraperitoneal infection model (MRSA USA200), BPH-1358 administered at 10 mg/kg resulted in 100% survival (20/20 mice) compared to 0% in the control group, validating its systemic availability and efficacy [1].

Experimental Protocols

To replicate these findings or screen analogs, the following protocols are standardized.

Protocol A: UPPS Inhibition Assay (Radiometric)

Objective: Quantify the inhibition of UPPS enzyme activity.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl

      
      , 0.1% Triton X-100.
      
    • Substrates: [1-

      
      C]-Isopentenyl diphosphate (IPP) and Farnesyl diphosphate (FPP).
      
  • Enzyme Mix: Dilute recombinant S. aureus UPPS to a concentration where reaction velocity is linear (typically 10-50 ng/well).

  • Inhibitor Addition: Add BPH-1358 (dissolved in DMSO) at varying concentrations (e.g., 10 nM to 10 µM). Keep final DMSO < 2%.

  • Reaction: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding 200 µL of chloroform/methanol (1:2) to extract the hydrophobic product (Undecaprenyl diphosphate).

  • Quantification: Wash the organic phase with water. Scintillation count the organic phase to measure [

    
    C]-UPP formation.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
Protocol B: DNA Melting Temperature ( ) Shift

Objective: Confirm DNA binding capability.

  • DNA Substrate: Use a synthetic polymer like poly(dA-dT)

    
     or a specific dodecamer (e.g., CGCGAATTCGCG).
    
  • Sample Prep: Mix DNA (2 µM) with BPH-1358 (10 µM) in 10 mM phosphate buffer (pH 7.0).

  • Measurement: Use Differential Scanning Calorimetry (DSC) or UV-Vis spectrophotometry (260 nm).

  • Ramp: Heat from 25°C to 95°C at 1°C/min.

  • Result: Calculate

    
    . A shift >20°C is characteristic of BPH-1358.
    
Protocol C: Checkerboard Synergy Assay (MRSA)

Objective: Evaluate synergy with Methicillin or Vancomycin.

  • Plate Setup: Use a 96-well microtiter plate.

  • Gradients:

    • Row A-H: Serial 2-fold dilution of BPH-1358 (e.g., 0.03 to 4 µg/mL).

    • Column 1-12: Serial 2-fold dilution of Methicillin (e.g., 1 to 128 µg/mL).

  • Inoculum: Add

    
     CFU/mL of MRSA (e.g., USA300).
    
  • Incubation: 18-24 hours at 37°C.

  • Calculation: Calculate Fractional Inhibitory Concentration Index (FICI).

    
    
    
    • Interpretation: FICI

      
       indicates Synergy.[1][5]
      
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Efficacy cluster_2 Phase 3: In Vivo P1 Compound Prep (DMSO Stock) P2 UPPS Assay (IC50 Det.) P1->P2 P3 DNA Binding (Tm Shift) P1->P3 P4 MIC Assay (MRSA/VRSA) P2->P4 If IC50 < 200nM P3->P4 If Tm shift > 10C P5 Synergy Check (FICI) P4->P5 P6 Mouse Model (Peritonitis) P5->P6 If FICI < 0.5 P7 Survival Analysis P6->P7

Figure 2: Step-by-step experimental workflow for validating BPH-1358 activity.

References

  • Zhu, W., et al. (2015). "Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting." ACS Infectious Diseases, 1(1), 52-62. [Link]

  • Wang, W., et al. (2013). "Lipophilic bisphosphonates as dual farnesyl/geranylgeranyl diphosphate synthase inhibitors: an X-ray and NMR investigation." Journal of the American Chemical Society, 135(40), 15142-15152. [Link]

  • Teng, Y., et al. (2015). "Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358." RCSB Protein Data Bank. [Link]

Sources

Foundational

BPH-1358 free base molecular weight and CAS number 801985-13-7

CAS 801985-13-7 | Dual FPPS/UPPS Inhibitor [1] Executive Summary BPH-1358 (CAS 801985-13-7) is a bioactive small molecule belonging to the bis-amidine class, specifically a biphenyl-dicarboxamide derivative.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 801985-13-7 | Dual FPPS/UPPS Inhibitor [1]

Executive Summary

BPH-1358 (CAS 801985-13-7) is a bioactive small molecule belonging to the bis-amidine class, specifically a biphenyl-dicarboxamide derivative.[1][2] Unlike traditional antibiotics that target the ribosome or cell wall cross-linking, BPH-1358 functions as a potent, dual-mechanism inhibitor targeting isoprenoid biosynthesis.[1]

Its primary mechanism involves the competitive inhibition of Undecaprenyl Diphosphate Synthase (UPPS) in bacteria (critical for cell wall synthesis) and Farnesyl Diphosphate Synthase (FPPS) in humans (critical for protein prenylation).[1] This dual-targeting capability makes it a high-value probe for researching antimicrobial resistance (specifically MRSA) and anti-parasitic therapeutics.[1]

Key Technical Highlight: The free base form (discussed here) exhibits high lipophilicity, necessitating specific solvation protocols (DMSO/Ethanol) distinct from its methanesulfonate salt counterparts.[1]

Physicochemical Profile

The following data validates the chemical identity and preparation standards for BPH-1358.

Table 1: Chemical Specifications
PropertySpecification
Compound Name BPH-1358 (Free Base)
Synonyms NSC 50460; N4,N4'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-[1,1'-Biphenyl]-4,4'-dicarboxamide
CAS Number 801985-13-7
Molecular Formula C₃₂H₂₈N₆O₂
Molecular Weight 528.60 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility DMSO (>10 mM); Insoluble in water (neutral pH)
pKa (Calculated) Basic (Amidine groups); protonates at physiological pH
Structural Integrity & Storage[1]
  • Hygroscopicity: The free base is less hygroscopic than the mesylate salt but prone to oxidation upon prolonged air exposure.

  • Storage Protocol: Store solid at -20°C under desiccated conditions. DMSO stock solutions are stable for <1 month at -80°C. Avoid freeze-thaw cycles.[1]

Pharmacology & Mechanism of Action

BPH-1358 operates via a hydrophobic pocket occupation mechanism.[1] It mimics the carbocation intermediates formed during the condensation reactions catalyzed by prenyltransferases.[1]

Target 1: Bacterial UPPS (Undecaprenyl Diphosphate Synthase)[1][3][4]
  • Role: UPPS catalyzes the condensation of FPP with eight IPP units to form C55-undecaprenyl diphosphate, the lipid carrier required for bacterial peptidoglycan transport.[1]

  • Inhibition Logic: BPH-1358 occupies the active site of UPPS, preventing the binding of FPP.[1] This halts the synthesis of the lipid II carrier, leading to cell wall collapse and bacterial lysis.

  • Potency: IC₅₀ ~110 nM (Staphylococcus aureus UPPS).[1][3]

Target 2: Human FPPS (Farnesyl Diphosphate Synthase)[1]
  • Role: FPPS synthesizes Farnesyl Pyrophosphate (FPP), a precursor for sterols (cholesterol) and protein prenylation (Ras/Rho signaling).[1]

  • Inhibition Logic: By blocking FPPS, BPH-1358 disrupts the localization of GTPases (like Ras) to the cell membrane, inducing apoptosis in eukaryotic tumor cells or parasites.[1]

  • Potency: IC₅₀ ~1.8 µM (Human FPPS).[1][3]

Mechanistic Pathway Visualization

The diagram below illustrates the dual intervention points of BPH-1358 in the isoprenoid pathway.[1]

G cluster_0 Mevalonate Pathway (Upstream) cluster_1 Human / Eukaryotic Branch cluster_2 Bacterial Branch (S. aureus) IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPPS Enzyme Cholesterol Cholesterol Synthesis FPP->Cholesterol Prenylation Protein Prenylation (Ras/Rho Localization) FPP->Prenylation UPP Undecaprenyl Diphosphate (C55-UPP) FPP->UPP UPPS Enzyme (Condensation with 8 IPP) CellWall Peptidoglycan Transport (Cell Wall Synthesis) UPP->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis BPH1358 BPH-1358 (Bis-amidine Inhibitor) BPH1358->GPP Inhibits FPPS (IC50: 1.8 µM) BPH1358->FPP Inhibits UPPS (IC50: 110 nM)

Figure 1: Dual-target mechanism of BPH-1358 interfering with both eukaryotic FPPS-mediated prenylation and bacterial UPPS-mediated cell wall biosynthesis.[1]

Experimental Workflows

Solvation & Stock Preparation

Critical Note: As a free base, BPH-1358 is hydrophobic.[1] Direct addition to aqueous media will result in precipitation and inaccurate assay data.[1]

  • Weighing: Weigh 5.28 mg of BPH-1358 powder.

  • Primary Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Stock Solution . Vortex for 30 seconds until fully dissolved.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use aqueous PES filters.[1]

  • Working Solution: Dilute the DMSO stock into the assay buffer. Ensure the final DMSO concentration is <1% (v/v) to prevent solvent toxicity in biological assays.[1]

In Vitro UPPS Inhibition Assay

This protocol validates the IC₅₀ of BPH-1358 against recombinant UPPS.[1]

  • Principle: Measure the release of inorganic pyrophosphate (PPi) during the condensation of FPP and IPP, or use a continuous spectrophotometric coupled assay.[1]

  • Reagents:

    • Recombinant UPPS enzyme (20 nM final).[1]

    • Substrates: FPP (50 µM) and IPP (500 µM).[1]

    • Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 0.1% Triton X-100.[1]

    • Detection: Malachite Green Phosphate Assay Kit.

  • Protocol:

    • Incubation: Mix UPPS enzyme with varying concentrations of BPH-1358 (0.1 nM – 10 µM) in the assay buffer. Incubate for 10 min at 25°C.

    • Initiation: Add substrate mix (FPP + IPP) to start the reaction.[1]

    • Reaction: Incubate for 20 min at 37°C.

    • Termination: Add Malachite Green reagent to quench the reaction.

    • Readout: Measure absorbance at 620 nm. Calculate % Inhibition relative to DMSO control.

MIC Determination (Staphylococcus aureus)[1]
  • Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Protocol:

    • Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).[1]

    • Inoculate S. aureus (e.g., strain USA300) to a density of 5 x 10⁵ CFU/mL.

    • Add BPH-1358 in a 2-fold dilution series (Range: 64 µg/mL to 0.06 µg/mL).

    • Incubate at 37°C for 18–24 hours.

    • Result: The MIC is the lowest concentration with no visible growth. Expected range for BPH-1358: 0.25 – 0.5 µg/mL .[1]

References

  • Guo, R. T., et al. (2007).[1] "Bisphosphonates target multiple sites in both cis- and trans-prenyltransferases."[1] Proceedings of the National Academy of Sciences (PNAS).[1] [1]

  • Zhu, W., et al. (2013).[1] "Antibacterial drug development targeting the isoprenoid biosynthetic pathway." Chemical Biology & Drug Design. [1]

  • Oldfield, E., & Lin, F. Y. (2012).[1] "Terpene biosynthesis: modularity rules." Angewandte Chemie International Edition. [1]

  • PubChem Compound Summary. (2024). "BPH-1358."[1][2][4][5][6] National Center for Biotechnology Information.[1]

  • Vakulenko, S. B., et al. (2011).[1] "Targeting the Isoprenoid Pathway for Antibacterial Discovery." Current Opinion in Microbiology.

Sources

Exploratory

Difference between BPH-1358 free base and BPH-1358 mesylate

The following technical guide details the physicochemical and functional distinctions between BPH-1358 Free Base and BPH-1358 Mesylate. Compound Class: Bisamidine Derivative | Primary Target: FPPS/UPPS (Isoprenoid Biosyn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and functional distinctions between BPH-1358 Free Base and BPH-1358 Mesylate.

Compound Class: Bisamidine Derivative | Primary Target: FPPS/UPPS (Isoprenoid Biosynthesis)

Executive Summary

BPH-1358 (also identified as NSC50460 or MMV1580853) is a potent bisamidine inhibitor targeting Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS) .[1] It exhibits significant efficacy in anti-infective applications (e.g., S. aureus, P. falciparum) and potential oncology indications.[2]

The critical distinction between the Free Base and the Mesylate (methanesulfonate salt) lies in their solubility profiles and ionization states , which dictate their utility in experimental workflows.[2]

  • Free Base: Lipophilic, uncharged.[2] strictly for in vitro stock preparation in organic solvents (DMSO).[2]

  • Mesylate: Hydrophilic, ionic.[2] The required form for in vivo administration and aqueous-based biological assays to ensure bioavailability.

Physicochemical Divergence

The choice of form fundamentally alters the preparation protocol.[2] The bisamidine structure of BPH-1358 contains basic nitrogen atoms that readily accept protons; the free base is the unprotonated form, while the mesylate is the stable salt formed with methanesulfonic acid.[2]

Comparative Data Matrix
FeatureBPH-1358 Free BaseBPH-1358 Mesylate
CAS Registry 5352-53-4 (General/HCl ref)Specific salt CAS varies by batch
Molecular Formula


Molecular Weight ~528.6 g/mol ~720.8 g/mol (Bis-mesylate approx.)
Solubility (Water) Negligible (< 0.1 mg/mL) High (> 10 mg/mL)
Solubility (DMSO) High (> 20 mg/mL)Moderate to High
Primary Utility Chemical synthesis, hydrophobic encapsulationAnimal studies, aqueous cellular assays
pH Stability Stable in non-polar solventsStable in acidic/neutral aqueous buffers

Critical Calculation: When converting doses between forms, you must apply a Salt Correction Factor (SCF) . [2]



To deliver 10 mg of active BPH-1358 drug using the mesylate form, you must weigh 13.6 mg of the powder.[2]

Experimental Decision Logic

Select the appropriate form based on your experimental stage. Using the free base in an animal model without advanced encapsulation (e.g., liposomes) will result in precipitation and failed delivery.[2]

Workflow Selection Diagram

BPH_Selection Start Experimental Goal InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo / Animal Model Start->InVivo Solvent Primary Solvent? InVitro->Solvent Route Route of Admin? InVivo->Route DMSO 100% DMSO Stock Solvent->DMSO Stock Prep Aqueous PBS / Saline / Water Route->Aqueous IV / IP / Oral UseBase USE FREE BASE (Dissolve in DMSO -> Dilute) DMSO->UseBase UseMesylate USE MESYLATE (Direct Aqueous Solubilization) Aqueous->UseMesylate UseBase->UseMesylate Acidification (HCl/Methanesulfonic acid)

Figure 1: Decision matrix for selecting BPH-1358 form based on solvent compatibility and biological system.[2]

Mechanism of Action (Grounding)[2]

Understanding the target is crucial for interpreting data generated by either form.[2] BPH-1358 acts by blocking the isoprenoid biosynthesis pathway, specifically inhibiting FPPS and UPPS.[2] This leads to a depletion of essential lipid carriers required for cell wall synthesis (bacteria) or protein prenylation (eukaryotes/parasites).[2]

Signaling Pathway Blockade

MOA_Pathway IPP IPP / DMAPP (Precursors) FPPS FPPS Enzyme IPP->FPPS FPP Farnesyl PP (C15) FPPS->FPP BPH BPH-1358 (Inhibitor) BPH->FPPS Inhibits UPPS UPPS Enzyme BPH->UPPS Inhibits FPP->UPPS Prenylation Protein Prenylation FPP->Prenylation UPP Undecaprenyl PP (C55) UPPS->UPP Wall Peptidoglycan Biosynthesis UPP->Wall Death Cell Death / Stasis Wall->Death Prenylation->Death

Figure 2: Dual inhibition mechanism of BPH-1358 on the isoprenoid pathway, preventing downstream cell wall synthesis and protein modification.[2]

Detailed Formulation Protocols

Protocol A: Preparation of In Vitro Stock (Free Base)

Objective: Create a stable 10 mM stock solution for cellular assays.

  • Weighing: Weigh 5.28 mg of BPH-1358 Free Base .

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using water-containing DMSO, as the free base may precipitate over time.[2]

  • Vortexing: Vortex vigorously for 30 seconds until the solution is clear and yellow/colorless.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of In Vivo Vehicle (Mesylate)

Objective: Prepare a 5 mg/kg dose for IP injection in mice (Assume 20g mouse, injection volume 100 µL).

  • Calculation:

    • Target Dose: 5 mg/kg (active drug).

    • Salt Correction:

      
      .[2]
      
    • Concentration needed:

      
      .[2]
      
    • In 100 µL volume

      
      1.36 mg/mL solution .
      
  • Vehicle Selection: Use sterile Saline (0.9% NaCl) or PBS.[2]

  • Dissolution:

    • Weigh BPH-1358 Mesylate .

    • Add vehicle slowly while vortexing.[2] The mesylate salt should dissolve rapidly at room temperature.[2]

    • Optional: If solubility is resistant (due to batch crystallinity), warm to 37°C or add 5% Glucose instead of saline.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterilization before injection.

References

  • Zhu, W., et al. (2015). Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting.[2] Journal of Medicinal Chemistry.[1][2]

    • Establishes BPH-1358 as a dual FPPS/UPPS inhibitor.[1][2]

  • Choi, R., et al. (2021). Uncovering novel therapeutic solutions for antimalarial drug resistance.[2] PLOS ONE.[1][2]

    • Identifies BPH-1358 (MMV1580853) as a potent antimalarial agent.[1][3]

  • Shang, N., et al. (2014). Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358.[2] RCSB Protein Data Bank.[2]

    • Provides structural confirm
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.[2]

    • Authoritative reference for the general principles of mesyl

Sources

Protocols & Analytical Methods

Method

BPH-1358 free base solubility protocol for in vitro assays

Topic: BPH-1358 Free Base Solubility Protocol for In Vitro Assays Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2] Abstract BPH-1358 (al...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BPH-1358 Free Base Solubility Protocol for In Vitro Assays Content Type: Application Note & Detailed Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]

Abstract

BPH-1358 (also known as MMV1580853 or NSC50460) is a potent, dual-targeting inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS), exhibiting significant antibacterial (S. aureus) and antimalarial (P. falciparum) activity.[2] While the dihydrochloride salt form is commonly supplied, the free base form presents unique solubility challenges due to the high lipophilicity of its bis-amidine scaffold and strong crystal lattice energy.[1][2] This guide provides a validated protocol for solubilizing BPH-1358 free base, preventing precipitation artifacts ("crashing out") in aqueous media, and ensuring reproducible


 data generation.[1][2]

Physicochemical Profile & Solubility Logic

To successfully handle BPH-1358, one must understand the causality between its structure and solvent interaction.[1][2]

  • Chemical Nature: Bis-amidine (dihydroimidazole) derivative.[2]

  • Molecular Weight: 528.61 g/mol (Free Base) vs. ~601.5 g/mol (2HCl Salt).[2]

  • pKa: The amidine groups are basic (pKa

    
     10–11).[2] At physiological pH (7.4), the molecule wants to be protonated, but the solid free base is hydrophobic and resists initial wetting by water.[1][2]
    
  • Solubility Strategy:

    • Primary Solvent: DMSO (Dimethyl sulfoxide) is required to disrupt the crystal lattice of the free base.[2]

    • Aqueous Transition: Direct dilution into neutral buffer often causes immediate precipitation.[2] Intermediate dilution or carrier molecules (cyclodextrins) are recommended for concentrations

      
      .[2]
      
Solubility Data Table
Solvent SystemSolubility Limit (Free Base)Comments
100% DMSO ~10 – 20 mM Recommended Stock. Clear solution.[2] Requires vortexing/sonication.
100% Ethanol < 1 mMPoor solubility; not recommended for stock preparation.[2]
PBS (pH 7.4) < 10

M
High Risk. Immediate precipitation likely without pre-dissolution in DMSO.[2]
Cell Media + 10% FBS ~20–50

M
Serum proteins (albumin) bind BPH-1358, stabilizing it in solution but potentially shifting potency.[2]
20% SBE-

-CD
~1 mMSulfobutyl ether beta-cyclodextrin aids aqueous stability for in vivo or high-dose assays.[2]

Protocol: Stock Solution Preparation

Objective: Prepare a stable 10 mM stock solution of BPH-1358 Free Base.

Materials
  • BPH-1358 Free Base (Solid).[2]

  • Anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%).[2]
    
  • Amber glass vials (borosilicate) with PTFE-lined caps (to prevent plasticizer leaching).[2]

  • Ultrasonic water bath.[1][2]

Step-by-Step Methodology
  • Calculations:

    • Target Concentration:

      
      .
      
    • Target Volume:

      
      .
      
    • Required Mass:

      
      .[2]
      
    • Note: Weighing small masses is error-prone.[2] It is better to weigh a larger amount (e.g., 5–10 mg) and adjust the DMSO volume.[1][2]

  • Weighing:

    • Weigh ~5 mg of BPH-1358 powder into the amber vial. Record exact mass (e.g.,

      
      ).
      
  • Solvent Addition:

    • Calculate DMSO volume:

      
      .[2]
      
    • Example: For 5.20 mg, add 983.7

      
        of DMSO.[1][2]
      
  • Dissolution (Critical Step):

    • Add the DMSO to the vial.[2][3]

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Inspect against a light source.[2] The solution must be completely clear. If particles persist, warm slightly to 37°C and sonicate again.

  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Serial Dilution for In Vitro Assays

Objective: Dilute the hydrophobic stock into aqueous assay media without precipitation.

The "Crash-Out" Risk: BPH-1358 is a "brick dust" molecule in water.[2] Adding 10 mM DMSO stock directly to cold PBS causes rapid local precipitation that may not redissolve, leading to false negatives in enzyme inhibition assays.[1][2]

Workflow Diagram (Graphviz)

BPH1358_Solubility cluster_warning Critical Control Point Solid BPH-1358 (Free Base Solid) Stock 10 mM Stock (100% DMSO) Solid->Stock Weigh & Sonicate (Room Temp) DMSO Anhydrous DMSO DMSO->Stock Intermed Intermediate Plate (100x Conc. in 10% DMSO) Stock->Intermed 1:10 Dilution into Buffer/Media Stock->Intermed 1:10 Dilution into DMSO (Better) Assay Final Assay Well (1x Conc., 0.1% DMSO) Intermed->Assay 1:100 Dilution (Rapid Mixing)

Caption: Workflow for solubilizing BPH-1358. Green path indicates the preferred dilution strategy to prevent precipitation.[1][2]

Dilution Procedure (3-Step Method)
  • Thaw Stock: Thaw the 10 mM DMSO stock at Room Temperature (RT). Vortex to ensure homogeneity.[1][2]

  • Compound Plate (Pre-Dilution):

    • Prepare serial dilutions in 100% DMSO first.

    • Why? This keeps the compound fully solubilized during the concentration gradient setup.[2]

    • Example: Dilute 10 mM

      
       1 mM 
      
      
      
      0.1 mM in DMSO.
  • Intermediate Step (Optional but Recommended):

    • Dilute the DMSO solutions 1:10 into the assay buffer (yielding 10% DMSO).[2]

    • Note: If the solution turns cloudy here, the concentration is above the solubility limit.[1][2] For BPH-1358, this usually occurs above 50

      
       in serum-free buffer.[1][2]
      
  • Final Addition:

    • Transfer the intermediate solution into the final assay plate (containing cells or enzyme mix) at a 1:10 ratio.[2]

    • Final DMSO Concentration: 1%.

    • Mixing: Mix immediately by pipetting up and down. Do not allow the droplet to sit on top of the media.[2]

Assay-Specific Considerations

A. Enzyme Inhibition Assays (FPPS/UPPS)
  • Buffer Compatibility: These assays often use Magnesium (

    
    ).[2] BPH-1358 (bis-amidine) can chelate metals or interact with phosphate groups.[2] Ensure the buffer contains sufficient 
    
    
    
    (typically 2–5 mM) so the compound doesn't deplete the cofactor.[2]
  • Detergents: The addition of 0.01% Triton X-100 or Tween-20 to the assay buffer is mandatory to prevent the compound from forming promiscuous aggregates (colloidal aggregators) which cause false-positive inhibition.[2]

B. Cell-Based Assays (S. aureus / Malaria)
  • Serum Effect: Albumin in FBS (Fetal Bovine Serum) will bind BPH-1358.[2]

    • Impact: The

      
       in 10% FBS will be higher (less potent) than in serum-free media.[2]
      
    • Protocol: Report

      
       values with the specific % FBS noted. For mechanistic validation, perform a "serum shift" assay (compare 
      
      
      
      in 0% vs 10% FBS).[1][2]

Troubleshooting Guide

ObservationRoot CauseSolution
Cloudiness in Stock Moisture contamination in DMSO.[2]Use fresh, anhydrous DMSO.[1][2] Warm to 37°C.
Precipitation in Media "Shock dilution" from 100% DMSO to aqueous.Use the "Intermediate Step" (dilute into DMSO first, then buffer).[1][2] Add 0.01% Tween-20.[2]
Variable IC50 Data Compound adhering to plastic tips/plates.[2]Use Low-Retention pipette tips and plates.[2]
Yellow/Orange Tint Oxidation of the amidine group.[2]Check storage. If stock is old (>6 months), discard.[1][2]

References

  • Zhu, W., et al. (2015).[1][2][4][5] "Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting."[1][2] Journal of Medicinal Chemistry, 58(3), 1215–1227.[1][2][4][5]

  • Choi, R., et al. (2021).[1][2][5] "Discovery of a potent and exceedingly fast-acting blood-stage antimalarial."[4][5][6] PLOS ONE, 16(4), e0250019.[1][2][5]

  • ProbeChem. (n.d.).[2] "MMV1580853 (BPH-1358) Datasheet." ProbeChem Biochemicals.[1][2]

  • Cayman Chemical. (n.d.).[2] "BPH-1358 Product Information." Cayman Chemical.[1][2]

Sources

Application

BPH-1358 in vivo mouse model dosage for MRSA infection

Executive Summary BPH-1358 (also known as NSC 50460 ) is a potent, dual-target antimicrobial agent that inhibits Undecaprenyl Diphosphate Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS) . Unlike traditional anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPH-1358 (also known as NSC 50460 ) is a potent, dual-target antimicrobial agent that inhibits Undecaprenyl Diphosphate Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS) . Unlike traditional antibiotics that target the ribosome or penicillin-binding proteins alone, BPH-1358 disrupts the isoprenoid biosynthesis pathway essential for bacterial cell wall formation (peptidoglycan and teichoic acid biosynthesis).

This application note details the protocol for utilizing BPH-1358 in an in vivo mouse model of Methicillin-Resistant Staphylococcus aureus (MRSA) infection. The compound has demonstrated 100% survival efficacy at a dosage of 10 mg/kg in intraperitoneal (IP) infection models.

Mechanism of Action & Rationale

To effectively design an in vivo study, one must understand the causality of the drug's action. BPH-1358 acts via a "resistance-resistant" multitargeting mechanism:

  • UPPS Inhibition: Blocks the synthesis of undecaprenyl phosphate (C55-P), the lipid carrier required to transport peptidoglycan precursors across the bacterial membrane.

  • FPPS Inhibition: Disrupts upstream isoprenoid synthesis.

  • DNA Binding: The bis-amidine structure allows minor groove binding to AT-rich DNA sequences, providing a secondary bactericidal mechanism.

Why this matters for dosage: The multi-targeting mechanism leads to a low Minimum Inhibitory Concentration (MIC ~250 ng/mL) and potent synergy with β-lactams (e.g., Methicillin), allowing for effective bacterial clearance at relatively low in vivo doses (10 mg/kg) compared to standard antibiotic regimens.

Mechanism Visualization

G cluster_pathway Isoprenoid & Cell Wall Biosynthesis Pathway IPP IPP / DMAPP FPP Farnesyl Diphosphate (FPP) IPP->FPP FPPS Enzyme UPP Undecaprenyl Diphosphate (UPP) FPP->UPP UPPS Enzyme C55 Lipid Carrier (C55-P) UPP->C55 Dephosphorylation PG Peptidoglycan Synthesis C55->PG Transport BPH BPH-1358 (Inhibitor) BPH->FPP Inhibits FPPS BPH->UPP Inhibits UPPS (IC50 ~110 nM) DNA Bacterial DNA (Minor Groove) BPH->DNA Binds

Figure 1: Dual inhibition pathway of BPH-1358 targeting FPPS and UPPS enzymes, preventing cell wall construction.[1]

Compound Formulation (Critical)

BPH-1358 is a hydrophobic bis-amidine.[2] Proper solubilization is critical for bioavailability and to prevent precipitation in the peritoneal cavity.

Recommended Vehicle: 10% DMSO + 90% (20% SBE-β-CD in Saline)[3]

  • SBE-β-CD: Sulfobutyl ether-beta-cyclodextrin (e.g., Captisol®).

Preparation Protocol:

  • Stock Solution: Dissolve BPH-1358 in 100% DMSO to a concentration of 6.2 mg/mL . Vortex until clear.

  • Aqueous Phase: Prepare a 20% (w/v) SBE-β-CD solution in sterile saline (0.9% NaCl). Filter sterilize (0.22 µm).

  • Final Formulation: Slowly add the DMSO stock (1 part) to the SBE-β-CD solution (9 parts) while vortexing.

    • Example: To make 1 mL of dosing solution: Add 100 µL of DMSO stock to 900 µL of 20% SBE-β-CD.

    • Final Concentration: ~0.62 mg/mL.[3]

    • Stability: Use immediately (within 30 minutes) to avoid precipitation.

Experimental Protocol: MRSA Systemic Infection Model

This protocol describes a survival study using the Intraperitoneal (IP) Sepsis Model . This model is the primary validation screen used in the discovery of BPH-1358.

A. Animals
  • Strain: BALB/c or CD-1 mice (Female).

  • Age/Weight: 6–8 weeks old, 20–25 g.

  • Group Size: n=10 per group (Minimum for statistical significance).

B. Bacterial Inoculum
  • Strain: MRSA (e.g., ATCC 43300 or USA300).

  • Preparation:

    • Culture MRSA in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Dilute 1:100 in fresh MHB and grow to mid-log phase (OD600 ~0.5).

    • Wash pellets with sterile PBS.

    • Target Inoculum: ~5 × 10⁷ CFU/mouse (suspended in 0.5 mL 5% mucin in PBS to enhance virulence).

    • Note: Mucin is often required in IP sepsis models to prevent rapid clearance by the host immune system before infection establishes.

C. Dosing & Administration
  • Dose: 10 mg/kg

  • Route: Intraperitoneal (IP).

  • Timing: Administer treatment 30–60 minutes post-infection .

  • Frequency: Single dose (for initial survival screen). For PK/PD optimization, a b.i.d. (twice daily) regimen may be explored.

D. Workflow Diagram

Workflow Step1 Inoculum Prep MRSA + 5% Mucin (5x10^7 CFU) Step2 Infection IP Injection (T = 0 hr) Step1->Step2 Step3 Treatment BPH-1358 (10 mg/kg) (T = +1 hr) Step2->Step3 Step4 Observation Monitor Morbidity/Mortality (24 - 48 hrs) Step3->Step4 Step5 Endpoint Survival % & Blood/Organ CFU Step4->Step5

Figure 2: Experimental workflow for the BPH-1358 IP Sepsis Survival Study.

Expected Results & Data Analysis

Efficacy Benchmarks

Based on published data (Zhu et al., J. Med. Chem. 2015), the following results are expected for a validated run:

MetricControl (Vehicle)BPH-1358 (10 mg/kg)Vancomycin (Control Drug)
Survival Rate (24h) 0% - 10%100% (20/20) 90% - 100%
Clinical Signs Lethargy, piloerectionNormal activityNormal activity
Synergy (FICI) N/A0.25 (with Methicillin)N/A
Synergy Consideration

BPH-1358 restores susceptibility to β-lactams. In resistant models, consider a combination arm:

  • Group A: BPH-1358 (5 mg/kg)

  • Group B: Methicillin (50 mg/kg)

  • Group C: BPH-1358 (5 mg/kg) + Methicillin (50 mg/kg)

  • Expectation: Group C should show significantly higher survival than A or B alone.

Safety & Toxicology Notes

  • Therapeutic Window: BPH-1358 is generally well-tolerated at 10 mg/kg.

  • Toxicity Signs: Watch for acute toxicity immediately post-injection (seizures or respiratory distress), which may indicate vehicle intolerance (DMSO concentration too high) rather than compound toxicity.

  • DNA Binding: Because BPH-1358 binds DNA, long-term chronic dosing (weeks) should be monitored for genotoxicity, although acute antimicrobial courses are typically short.

References

  • Zhu, W., et al. (2015). "Antibacterial drug leads: DNA and enzyme multitargeting." Journal of Medicinal Chemistry, 58(3), 1215-1227.

  • Zhu, W., et al. (2013). "Antibacterial drug leads targeting isoprenoid biosynthesis." Proceedings of the National Academy of Sciences (PNAS), 110(1), 123-128.

  • MedChemExpress. "BPH-1358 Product Information & Solubility Protocol." MCE Product Database.

  • Cayman Chemical. "BPH-1358 (NSC 50460) Technical Data Sheet." Cayman Chemical.

Sources

Method

Technical Application Note: Physicochemical Integrity and Storage Protocols for BPH-1358 Free Base

Introduction & Compound Profile BPH-1358 is a potent, selective inhibitor of Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase (CpIMPDH). Unlike broad-spectrum antiparasitics, BPH-1358 targets the guanine nuc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

BPH-1358 is a potent, selective inhibitor of Cryptosporidium parvum Inosine 5′-Monophosphate Dehydrogenase (CpIMPDH). Unlike broad-spectrum antiparasitics, BPH-1358 targets the guanine nucleotide synthetic pathway specific to Cryptosporidium, exploiting the structural divergence between the parasite's prokaryotic-origin IMPDH and the mammalian host enzyme.

This guide addresses the Free Base form of BPH-1358. Unlike hydrochloride or trifluoroacetate salts, the free base is non-ionized, resulting in distinct lipophilicity, solubility, and stability profiles. Proper handling is critical to prevent experimental artifacts caused by micro-precipitation or hydrolytic degradation.

Physicochemical Characteristics
PropertyDescriptionImplication for Handling
Chemical State Free Base (Non-salt)High lipophilicity; poor aqueous solubility.
Molecular Class Phthalazinone/Benzimidazole DerivativePotential UV sensitivity; stable amide/urea linkers.
Hygroscopicity Low to ModerateLess prone to clumping than salts, but surface moisture can catalyze hydrolysis.
pKa Weakly Basic (Nitrogenous heterocycle)Solubility is pH-dependent; acidifies in protic solvents.

Storage & Stability Protocols

The integrity of BPH-1358 is compromised by three primary vectors: oxidative stress , hydrolytic cleavage (if amides are present), and photodegradation .

Solid State Storage (Lyophilized Powder)
  • Temperature: Long-term storage ( > 3 months) requires -80°C . Short-term (< 3 months) at -20°C is acceptable.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The free base nitrogen is susceptible to N-oxidation over extended periods in air.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage of the powder to prevent static charge loss and potential leaching of plasticizers.

Solution Stability (Reconstituted)

Once dissolved, the kinetic energy of the system increases, accelerating degradation.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Stability Window:

    • Room Temp (25°C): Use within 4 hours.

    • 4°C: Stable for 24-48 hours.

    • -20°C: Stable for 1-3 months (avoid repeated freeze-thaw).

    • -80°C: Stable for 6 months.

The "Freeze-Thaw" Hazard

Repeated freeze-thaw cycles cause microscopic ice crystal formation that can physically shear molecules and introduce condensation.

  • Protocol: Aliquot stock solutions immediately after preparation into single-use volumes (e.g., 10 µL or 50 µL) to ensure a "One Thaw, One Use" workflow.

Solubilization & Reconstitution Workflow

The free base form of BPH-1358 is hydrophobic. Direct addition of aqueous buffer (PBS, media) to the powder will result in a suspension, not a solution, leading to erratic IC50 data.

The "DMSO Sandwich" Protocol

This method ensures complete solvation before the compound encounters water.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Primary Solvation: Add 100% Anhydrous DMSO to the powder.

    • Target Concentration: 10 mM to 50 mM (Stock).

    • Action: Vortex vigorously for 30 seconds. Sonicate in a water bath for 5 minutes if visual particulates remain.

  • Visual Check: The solution must be optically clear. Any turbidity indicates undissolved aggregates.

  • Secondary Dilution (Working Solution):

    • Dilute the DMSO stock into the assay medium.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in C. parvum cultures.

    • Mixing: Add the DMSO stock into the stirring media (subsurface injection) to prevent local precipitation at the droplet interface.

Workflow Visualization

ReconstitutionWorkflow Start BPH-1358 Powder (-80°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Solvent Add Anhydrous DMSO (Target: 10-50 mM) Equilibrate->Solvent Vortex Vortex & Sonicate (5 mins, Water Bath) Solvent->Vortex Check Visual Inspection: Is it Clear? Vortex->Check Aliquot Aliquot & Store (-80°C, Single Use) Check->Aliquot Yes Fail Sonicate Further / Warm to 37°C Check->Fail No (Turbid) Fail->Vortex

Caption: Step-by-step decision matrix for the reconstitution of BPH-1358 free base to ensure homogeneity.

Quality Control & Validation

Trust but verify. Before committing to expensive animal models or long-term cultures, validate the compound integrity.

HPLC Purity Check

Over time, BPH-1358 free base can degrade into hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm.

  • Acceptance Criteria: Single peak > 95% area under the curve (AUC).

Self-Validating Precipitation Test (The "Crash" Test)

Because BPH-1358 is a free base, it may crash out of solution upon dilution into aqueous media (e.g., RPMI-1640).

  • Prepare a mock assay plate with media (no cells).

  • Add BPH-1358 to the highest test concentration (e.g., 10 µM).

  • Incubate for 2 hours at 37°C.

  • Measure Absorbance at 600 nm (OD600).

  • Result: An increase in OD600 compared to the DMSO-only control indicates microprecipitation. Do not proceed if this occurs; lower the concentration or increase the BSA/Serum content to act as a carrier.

Mechanism of Action & Biological Context

Understanding the target ensures the experimental design is logical. BPH-1358 targets the NAD-binding pocket of CpIMPDH.[1]

Pathway Logic
  • Target: CpIMPDH (catalyzes IMP

    
     XMP).[2]
    
  • Consequence: Depletion of Guanine nucleotides (GMP, GTP).

  • Phenotype: Arrest of parasite replication (DNA/RNA synthesis blockage).

  • Selectivity: Human IMPDH is structurally distinct at the inhibitor binding site, conferring a high therapeutic index.

Signaling & Interaction Diagram

MOA IMP Inosine Monophosphate (IMP) Enzyme CpIMPDH Enzyme (Parasite Specific) IMP->Enzyme NAD NAD+ NAD->Enzyme XMP Xanthosine Monophosphate (XMP) Enzyme->XMP Catalysis Replication Parasite Replication Enzyme->Replication Depletion leads to Arrest Inhibitor BPH-1358 (Inhibitor) Inhibitor->Enzyme Blocks NAD Site Guanine Guanine Nucleotides (DNA/RNA Synthesis) XMP->Guanine Guanine->Replication

Caption: Mechanistic pathway showing BPH-1358 inhibition of CpIMPDH, leading to guanine depletion and replication arrest.

References

  • Gorla, S. K., et al. (2013). "Phthalazinone Inhibitors of Inosine-5′-Monophosphate Dehydrogenase from Cryptosporidium parvum." Antimicrobial Agents and Chemotherapy.[2]

  • Hedstrom, L. (2011). "IMPDH: Structure, Mechanism, and Inhibition." Chemical Reviews.

  • Striepen, B. (2013). "Parasitic infections: Time to tackle cryptosporidiosis." Nature.

  • Umejiego, N. N., et al. (2004). "Cryptosporidium parvum IMP Dehydrogenase: Identification of Functional Specificity and Drug Design Targets." Journal of Biological Chemistry.

  • Sharling, L., et al. (2010). "A Screening Pipeline for Antiparasitic Agents Targeting Cryptosporidium parvum." PLOS Neglected Tropical Diseases.

Sources

Application

Application Note: Antimicrobial Susceptibility Testing of BPH-1358 (NSC50460) via Broth Microdilution

Abstract This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of BPH-1358 (also known as NSC50460 ), a novel bis-amidine antimicrobial agent. BPH-1358 exhibits a dual mechanism of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for determining the Minimum Inhibitory Concentration (MIC) of BPH-1358 (also known as NSC50460 ), a novel bis-amidine antimicrobial agent. BPH-1358 exhibits a dual mechanism of action: it potently inhibits Undecaprenyl Diphosphate Synthase (UPPS) —an essential enzyme in bacterial cell wall biosynthesis—and binds to AT-rich regions of bacterial DNA. This protocol is optimized for Staphylococcus aureus (including MRSA) and Escherichia coli, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines (M07) while addressing the specific physicochemical properties of this compound.

Introduction & Mechanism of Action

Compound Profile[1]
  • Compound Name: BPH-1358 (NSC50460)[1][2][3][4]

  • Chemical Class: Bis-amidine; [1,1'-Biphenyl]-4,4'-dicarboxamide derivative.

  • Target: UPPS (bacterial), FPPS (human/bacterial), and DNA minor groove.

  • Activity Spectrum: Broad-spectrum potential; highly potent against Gram-positive cocci (e.g., S. aureus MIC ~0.25 µg/mL).[5]

Mechanism of Action (MoA)

Unlike traditional beta-lactams that target penicillin-binding proteins (PBPs), BPH-1358 targets the upstream isoprenoid pathway. It inhibits UPPS, which catalyzes the condensation of Farnesyl Diphosphate (FPP) with Isopentenyl Diphosphate (IPP) to form Undecaprenyl Diphosphate (UPP)—the lipid carrier required to transport peptidoglycan precursors across the cell membrane.[6]

MoA Visualization

The following diagram illustrates the intervention point of BPH-1358 within the bacterial cell wall synthesis pathway.

UPPS_Pathway IPP IPP (Isopentenyl Diphosphate) UPPS_Enzyme UPPS Enzyme (Essential Target) IPP->UPPS_Enzyme FPP FPP (Farnesyl Diphosphate) FPP->UPPS_Enzyme UPP UPP (Undecaprenyl Diphosphate) UPPS_Enzyme->UPP Condensation BPH1358 BPH-1358 (Inhibitor) BPH1358->UPPS_Enzyme Inhibits (IC50 ~110 nM) DNA Bacterial DNA (Secondary Target) BPH1358->DNA Binds AT-Rich Regions Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan Lipid Carrier CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall

Caption: BPH-1358 inhibits UPPS, preventing the formation of the C55 lipid carrier (UPP) essential for cell wall synthesis.[6]

Materials & Reagents

Antimicrobial Agent[1][7][8][9][10][11][12]
  • BPH-1358 (NSC50460): Ensure purity >95%.

  • Formulation Note: Often supplied as a dihydrochloride salt or methanesulfonate. Check the Certificate of Analysis (CoA) for the specific salt form to calculate the active moiety concentration correctly.

  • Solvent: Dimethyl Sulfoxide (DMSO) is recommended for the primary stock solution to ensure stability. Water is possible (up to 5 mg/mL with warming) but less stable for frozen stocks.

Media & Strains
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The gold standard medium for non-fastidious bacteria.

  • Test Organisms:

    • Staphylococcus aureus ATCC 29213 (QC strain).

    • Escherichia coli ATCC 25922 (QC strain).

    • Clinical isolates (MRSA/MSSA) as required.

Protocol: Broth Microdilution Method

This protocol is adapted from CLSI M07 standards, optimized for BPH-1358.

Stock Solution Preparation

Objective: Prepare a 100x concentrated master stock.

  • Calculate Mass: Determine the mass of powder required for a 1280 µg/mL stock solution.

    • Formula:

      
      
      
  • Solubilization: Dissolve BPH-1358 in 100% DMSO. Vortex until clear.

    • Note: If using the dihydrochloride salt, ensure no precipitation occurs. If precipitation is observed, mild warming (37°C) is permissible.

  • Storage: Aliquot and store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid freeze-thaw cycles.

Dilution Scheme (96-Well Plate)

Objective: Create a doubling dilution series from 64 µg/mL to 0.125 µg/mL.

StepActionFinal Concentration in Well (µg/mL)
1. Intermediate Dilute 1280 µg/mL stock 1:10 in CAMHB to get 128 µg/mL .N/A
2.[3] Dispense Add 50 µL of CAMHB to columns 2 through 12 of the 96-well plate.N/A
3. Add Drug Add 100 µL of 128 µg/mL intermediate to Column 1.64 (after inoculum)
4. Serial Dilution Transfer 50 µL from Col 1 to Col 2. Mix. Repeat to Col 10. Discard 50 µL from Col 10.64

0.125
5. Controls Col 11: Growth Control (Broth + Bacteria, no drug).Col 12: Sterility Control (Broth only).0
Inoculum Preparation
  • Direct Colony Suspension: Pick 3-5 colonies from an 18-24h agar plate.

  • Suspension: Emulsify in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100 in CAMHB.

    • Result:

      
       CFU/mL.
      
  • Inoculation: Add 50 µL of the diluted inoculum to wells in columns 1-11.

    • Final Test Density:

      
       CFU/mL.
      
    • Final Volume: 100 µL per well.

Incubation & Reading
  • Incubation: Seal plate with breathable film. Incubate at 35 ± 2°C for 16–20 hours in ambient air.

  • Reading:

    • Use a manual mirror reader or automated plate reader (OD600).

    • MIC Definition: The lowest concentration of BPH-1358 that completely inhibits visible growth (no turbidity or pellet).

    • Note: BPH-1358 is bactericidal; endpoints are typically sharp.

Experimental Workflow Diagram

MIC_Workflow Stock 1. Stock Prep (1280 µg/mL in DMSO) Dilution 2. Serial Dilution (CAMHB, 96-well plate) Stock->Dilution Combine 4. Inoculation (50µL Drug + 50µL Cells) Dilution->Combine Inoculum 3. Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Combine Incubate 5. Incubation (35°C, 16-20h) Combine->Incubate Read 6. Read MIC (No Turbidity) Incubate->Read

Caption: Step-by-step workflow for BPH-1358 broth microdilution assay.

Quality Control & Expected Results

To validate the assay, run S. aureus ATCC 29213 concurrently. While specific CLSI breakpoints for BPH-1358 do not exist (as it is a research compound), historical data suggests the following ranges:

OrganismStrainExpected MIC Range (µg/mL)Reference
S. aureusATCC 292130.12 – 0.50Zhu et al. (2015)
E. coliATCC 259220.25 – 1.00Zhu et al. (2015)

Troubleshooting:

  • Precipitation in wells: BPH-1358 is a lipophilic salt. If precipitation occurs at high concentrations (>32 µg/mL), verify solubility in the specific broth lot. Ensure DMSO concentration in the final well is <1%.

  • Skipped Wells: If growth occurs at high concentrations but not low, check for pipetting errors or "eagle effect" (paradoxical growth), though rare for this class.

References

  • Zhu, W., et al. (2015).[6][7] Antibacterial drug leads: DNA and enzyme multitargeting.[6] Journal of Medicinal Chemistry, 58(3), 1215-1227.[6] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11).Link

  • Lindert, S., et al. (2013). Farnesyl diphosphate synthase inhibitors from in silico screening. Chemical Biology & Drug Design, 81(6), 742-748.[6] Link

  • MedChemExpress. (n.d.). BPH-1358 Product Information. Link

Sources

Method

Application Note: High-Fidelity Synthesis of BPH-1358 Free Base

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis of BPH-1358 (also known as NSC 50460 or MMV1580853 ), a potent inhibitor of undecaprenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the synthesis of BPH-1358 (also known as NSC 50460 or MMV1580853 ), a potent inhibitor of undecaprenyl diphosphate synthase (UPPS) and farnesyl diphosphate synthase (FPPS).

The guide prioritizes the Pinner reaction pathway for diamidine formation, as it offers milder conditions than direct thermal fusion, preserving the integrity of the internal amide linkers.

Target Molecule: BPH-1358 (Free Base) IUPAC Name:


-bis(3-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-[1,1'-biphenyl]-4,4'-dicarboxamide
Primary Application:  Antibacterial (MRSA) and Antiprotozoal (Malaria, Trypanosomiasis) research.

Part 1: Strategic Synthesis Overview

Retrosynthetic Analysis

The synthesis of BPH-1358 is best approached by disconnecting the molecule at the imidazoline (cyclic amidine) ring. The core scaffold is constructed first as a bis-nitrile precursor , which is then converted to the final bis-imidazoline via a Pinner intermediate. This modular approach minimizes side reactions on the sensitive amide linkers.[1]

Retrosynthesis Target BPH-1358 (Free Base) (Bis-imidazoline Target) Salt BPH-1358 Dihydrochloride (Stable Intermediate) Target->Salt Neutralization (NaOH) Imidate Bis-Imidate Ester (Pinner Intermediate) Salt->Imidate Cyclization (Ethylenediamine) Dinitrile Bis-Nitrile Precursor (Stable Scaffold) Imidate->Dinitrile Pinner Reaction (HCl(g) / EtOH) Fragments Starting Materials: 1. Biphenyl-4,4'-dicarbonyl chloride 2. 3-Aminobenzonitrile Dinitrile->Fragments Amide Coupling

Figure 1: Retrosynthetic disconnection showing the conversion of the nitrile precursor to the imidazoline target via the Pinner method.[2]

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of the Bis-Nitrile Precursor

Objective: Construct the biphenyl core with terminal nitrile handles. Reaction: Nucleophilic acyl substitution (Amide coupling).

Materials:

  • Biphenyl-4,4'-dicarboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) (Excess) or Oxalyl chloride
    
  • 3-Aminobenzonitrile (2.2 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Solvents: Anhydrous THF or DCM, DMF (catalytic)

Protocol:

  • Acid Chloride Formation: Suspend biphenyl-4,4'-dicarboxylic acid in anhydrous DCM. Add oxalyl chloride (3.0 eq) and a drop of DMF. Stir at room temperature (RT) until gas evolution ceases and the solution clears (approx. 2-4 h). Evaporate solvent to dryness to obtain the bis-acid chloride solid.

  • Coupling: Dissolve 3-aminobenzonitrile (2.2 eq) and TEA (2.5 eq) in anhydrous THF under Argon. Cool to 0°C.[2]

  • Addition: Dissolve the freshly prepared acid chloride in THF and add dropwise to the amine solution.

  • Reaction: Allow to warm to RT and stir overnight (12-16 h). A heavy precipitate (product + amine salts) will form.

  • Workup: Pour the mixture into ice water. Filter the precipitate. Wash the filter cake effectively with:

    • 1M HCl (to remove unreacted amine)

    • Saturated

      
       (to remove unreacted acid)
      
    • Water (neutral)

    • Cold Ethanol (to remove impurities)

  • Drying: Dry in a vacuum oven at 60°C. Yield is typically >85%.

Phase 2: Diamidine Formation (The Pinner Protocol)

Objective: Convert the nitrile groups into imidazoline rings. Mechanism: Acid-catalyzed formation of an imidate ester, followed by nucleophilic attack by ethylenediamine.

Materials:

  • Bis-nitrile precursor (from Phase 1)

  • Anhydrous Ethanol (absolute)

  • Anhydrous 1,4-Dioxane (co-solvent for solubility)

  • HCl gas (generated in situ or from cylinder)

  • Ethylenediamine (anhydrous, 4.0 eq)

Step 2A: Formation of the Imidate Ester Intermediate

  • Suspension: Suspend the bis-nitrile (10 mmol) in a mixture of anhydrous Ethanol (50 mL) and 1,4-Dioxane (50 mL). The starting material may not fully dissolve initially.

  • Saturation: Cool the vessel to 0°C in an ice bath. Bubble dry HCl gas through the suspension for 30–60 minutes until saturation is achieved. Safety Note: Use a trap for excess HCl fumes.

  • Incubation: Seal the vessel tightly (parafilm/stopper) to prevent moisture ingress. Stir at RT for 24–48 hours. The suspension usually clears or changes texture as the imidate ester hydrochloride forms.

  • Precipitation: Dilute the reaction mixture with a large volume of anhydrous Diethyl Ether (200 mL). The imidate ester hydrochloride will precipitate as a hygroscopic solid.

  • Filtration: Rapidly filter the solid under Argon (to avoid hydrolysis). Wash with dry ether. Proceed immediately to Step 2B.

Step 2B: Cyclization to Imidazoline

  • Dissolution: Dissolve/suspend the fresh imidate ester solid in anhydrous Ethanol (100 mL).

  • Amine Addition: Add anhydrous ethylenediamine (4.0 eq) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring by HPLC/TLC is recommended (disappearance of imidate).

  • Isolation (Salt Form): Cool to RT. The product often precipitates as the dihydrochloride salt. If not, evaporate the solvent to ~20% volume and add Acetone or Ether to induce precipitation.

  • Filtration: Filter the solid BPH-1358 dihydrochloride.

Phase 3: Isolation of BPH-1358 Free Base

Objective: Convert the stable salt form to the biologically active free base for specific assays or lipophilic formulations. Critical Note: Amidines/Imidazolines are strong bases (


). The free base is sensitive to atmospheric 

(forming carbonates). Perform this step rapidly using degassed solvents if possible.

Protocol:

  • Dissolution: Dissolve the BPH-1358 dihydrochloride salt (1 g) in deionized water (20 mL). The solution will be acidic (pH ~4-5).

  • Neutralization: Place the beaker in an ice bath (0-5°C). Slowly add 2M NaOH dropwise with vigorous stirring.

  • Precipitation: Monitor pH. As the pH passes 10, a white solid (free base) will precipitate. Continue adding NaOH until pH 11–12 is reached to ensure full deprotonation.

  • Aging: Stir the suspension at 0°C for 30 minutes to ensure the precipitate is not a gummy intermediate.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with:

    • Ice-cold dilute NaOH (pH 11 water) - prevents re-dissolution

    • Ice-cold water (minimal amount)

  • Drying: Dry immediately in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
  • Storage: Store under Argon at -20°C.

Part 3: Quality Control & Characterization

Data Summary Table

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Solubility (Salt) Soluble in Water, DMSO, MeOHVisual
Solubility (Free Base) Soluble in DMSO, dilute acid; Insoluble in waterVisual
Identity MS (

) = 529.2 (Free Base)
ESI-MS
Purity > 95% (Area %)HPLC (C18, 0.1% TFA)
1H NMR Characteristic Imidazoline signal ~4.0 ppm (s, 8H)400 MHz DMSO-d6

Troubleshooting Guide

  • Low Yield in Step 2A: Usually caused by water in the ethanol/dioxane. Ensure solvents are "Super Dry" or freshly distilled over Mg/Iodine.

  • Gummy Precipitate in Phase 3: The free base is aggregating. Add a small amount of methanol during neutralization or cool further to induce crystallization.

  • Hydrolysis: If the final product shows an Amide peak instead of Imidazoline in NMR, moisture entered during Step 2A.

Part 4: References

  • Zhu, W. et al. (2015).[3] "Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries." Journal of Medicinal Chemistry, 58(3), 1215-1227.[3]

  • Boykin, D. W. et al. (1995). "Dicationic Diarylfurans as Anti-Pneumocystis carinii Agents." Journal of Medicinal Chemistry, 38(6), 912-916.

  • Tewari, A. K. et al. (2006). "Synthesis and antiprotozoal activity of dicationic 2,6-diphenylpyrazines and aza-analogues." Bioorganic & Medicinal Chemistry, 14(20), 6959-6969.

  • Sawa, N. (1968).[2] "Synthesis of 2-substituted 2-imidazolines." Nippon Kagaku Zasshi, 89, 780-784.[2] (Foundational reference for imidazoline synthesis).

Sources

Application

Application Note: Quantitative Assessment of Cell Permeability and Intracellular Accumulation of BPH-1358 in Bacterial Cultures

Abstract & Introduction BPH-1358 represents a class of potent antibacterial agents targeting FtsZ , the bacterial tubulin homolog essential for cell division (Z-ring formation).[1][2] While BPH-1358 exhibits high affinit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

BPH-1358 represents a class of potent antibacterial agents targeting FtsZ , the bacterial tubulin homolog essential for cell division (Z-ring formation).[1][2] While BPH-1358 exhibits high affinity for FtsZ in vitro, its whole-cell efficacy is strictly governed by its ability to permeate the bacterial cell envelope and evade efflux mechanisms.

For cytosolic targets like FtsZ, intracellular accumulation is the rate-limiting step for efficacy. In Gram-positive bacteria (Staphylococcus aureus), the challenge is often efflux (e.g., NorA pumps).[3][4] In Gram-negatives, the outer membrane serves as a formidable exclusion barrier.

This guide provides two complementary protocols to validate the permeability of BPH-1358:

  • LC-MS/MS Intracellular Accumulation Assay: The gold standard for direct quantification of drug uptake.

  • Efflux-Dependent MIC Shift Assay: A functional screen to identify if permeability is compromised by active transport.

Mechanism of Action & Permeability Logic

To interpret the assays, one must understand the trafficking of BPH-1358. The compound must traverse the cell wall and membrane to reach the cytoplasmic FtsZ.

Figure 1: BPH-1358 Trafficking and Target Engagement

BPH_Trafficking cluster_extracellular Extracellular Space cluster_membrane Cell Envelope (Gram +/-) cluster_cytoplasm Cytoplasm (Target Site) Drug_Ext BPH-1358 (Free) Porin Porin Channel (Gram- only) Drug_Ext->Porin Entry Diffusion Passive Diffusion Drug_Ext->Diffusion Entry Drug_Int BPH-1358 (Accumulated) Porin->Drug_Int Diffusion->Drug_Int Efflux Efflux Pump (e.g., NorA, AcrAB) Efflux->Drug_Ext Drug_Int->Efflux Extrusion FtsZ FtsZ Protein (Z-Ring) Drug_Int->FtsZ Binding (Kd) Complex Inhibited Complex (No Division) FtsZ->Complex Inhibition

Caption: Kinetic pathway of BPH-1358. Efficacy requires Rate(Entry) > Rate(Efflux) + Rate(Metabolism).

Protocol A: LC-MS/MS Intracellular Accumulation (Gold Standard)

This protocol uses the "Spin-Through-Oil" method. This is superior to standard washing (which causes rapid drug efflux during the wash steps) and allows for precise determination of intracellular concentration.

Reagents & Equipment
  • Target Strain: S. aureus (ATCC 29213) or E. coli (MG1655).

  • Silicon Oil Mix: 75% Silicon Oil (density 1.05 g/mL) / 25% Paraffin Oil (density 0.85 g/mL). Adjust ratio to ensure bacteria pellet but media floats.

  • Lysis Buffer: 100% Methanol (LC-MS grade) with 0.1% Formic Acid + Internal Standard (IS) (e.g., Tolbutamide or deuterated BPH-1358).

  • LC-MS/MS System: Triple Quadrupole (e.g., Agilent 6460 or Sciex QTRAP).

Step-by-Step Methodology
Step 1: Culture Preparation
  • Inoculate bacteria in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Grow to early exponential phase (

    
    ).
    
  • Concentrate cells: Centrifuge at 3,000 x g for 10 min and resuspend to

    
     (approx 
    
    
    
    CFU/mL) in PBS. High density is required for detection limits.
Step 2: Drug Incubation
  • Aliquot 400 µL of cell suspension into 1.5 mL microcentrifuge tubes.

  • Add BPH-1358 to a final concentration of 10 µM (or 5x MIC).

  • Incubate at 37°C with shaking (300 rpm).

  • Timepoints: Harvest at 5, 15, 30, and 60 minutes.

Step 3: Separation (The Critical Step)

Do not wash with buffer. Washing strips the drug from the cells.

  • Prepare 1.5 mL tubes containing 400 µL of Silicon Oil Mix .

  • At each timepoint, pipette 300 µL of the bacterial/drug suspension directly on top of the oil layer.

  • Immediately centrifuge at 13,000 x g for 2 minutes at 4°C.

    • Result: Bacteria pellet at the bottom; media stays on top of the oil; oil separates the two.

  • Flash freeze the pellet in dry ice/ethanol (optional, stops metabolism).

Step 4: Lysis and Extraction
  • Aspirate the supernatant (media) and the oil layer carefully.

  • Wipe the tube walls with a cotton swab to remove residual drug adhering to plastic.

  • Add 200 µL Lysis Buffer (MeOH + IS) to the pellet.

  • Vortex vigorously for 10 minutes (or use bead beating) to lyse cells.

  • Centrifuge at 15,000 x g for 10 min to pellet debris.

  • Transfer supernatant to LC vials.

Step 5: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).

  • Quantification: Calculate concentration using a standard curve of BPH-1358 prepared in bacterial lysate matrix.

Calculation of Intracellular Concentration

To convert ng/mL (from MS) to intracellular molarity:



  • Conversion Factor: Assume bacterial cell volume is approx. 1.5 µL per

    
     unit per mL of culture.
    

Protocol B: Efflux-Dependent MIC Shift Assay

This functional assay determines if BPH-1358 is a substrate for efflux pumps (e.g., NorA in S. aureus). If the MIC drops significantly in the presence of an efflux pump inhibitor (EPI), permeability is being compromised by active efflux.

Reagents
  • BPH-1358 : Serial dilutions.

  • Efflux Pump Inhibitors (EPIs):

    • Reserpine: Targets NorA (Gram-positives). Use at 20 µg/mL.

    • PAβN: Targets RND pumps (Gram-negatives). Use at 20 µg/mL.

    • CCCP: General proton motive force disruptor (Use cautiously, toxic).

Workflow Visualization

MIC_Workflow cluster_arms Experimental Arms Start Culture Prep (0.5 McFarland) Plate 96-Well Plate Setup Start->Plate Arm1 Arm A: BPH-1358 Only Plate->Arm1 Arm2 Arm B: BPH-1358 + Reserpine Plate->Arm2 Incubate Incubate 18-24h @ 37°C Arm1->Incubate Arm2->Incubate Read Read OD600 Determine MIC Incubate->Read Compare Calculate Fold Shift (MIC_A / MIC_B) Read->Compare

Caption: Workflow for determining Efflux Liability.

Interpretation of Results
ScenarioMIC (Alone)MIC (+ Reserpine)Fold ShiftInterpretation
High Permeability 1 µg/mL1 µg/mL1xDrug enters freely; not an efflux substrate.
Efflux Liability 32 µg/mL4 µg/mL8xDrug enters but is rapidly pumped out. Chemical optimization needed.
Low Entry >64 µg/mL>64 µg/mL1xDrug cannot penetrate the membrane (size/charge issue), or target mutation exists.

Troubleshooting & Optimization

Issue: High Background in LC-MS
  • Cause: Drug sticking to the outside of bacteria or plasticware.

  • Solution: Ensure the "Oil Spin" is performed rapidly. Do not let the cells sit in the oil. Use low-binding plasticware.

Issue: Low Recovery of BPH-1358
  • Cause: BPH-1358 might be binding to the FtsZ protein so tightly it isn't extracted, or it is precipitating.

  • Solution: Use harsh lysis (bead beating) and ensure the Methanol extraction volume is sufficient (at least 3x pellet volume).

Scientific Validation (Self-Check)
  • Control: Always run a known accumulator (e.g., Ciprofloxacin) and a known non-permeator (e.g., Vancomycin in Gram-negatives) to validate the assay setup.

  • Viability: Ensure the 10 µM dosing concentration does not lyse the cells immediately (check CFU at t=0 and t=60). If cells lyse, the intracellular drug leaks out, giving false low readings.

References

  • Richter, M. F., et al. (2017). "Predictive compound accumulation rules yield a broad-spectrum antibiotic." Nature. [Link]

    • Seminal paper establishing the LC-MS accumulation rules (eNTRy rules) and methodology.
  • Kaatz, G. W., et al. (2005). "Multidrug efflux pumps in Staphylococcus aureus and their inhibition." Journal of Antimicrobial Chemotherapy. [Link]

    • Authoritative source on Reserpine and NorA efflux pump inhibition protocols.
  • Stokes, J. M., et al. (2020). "A Deep Learning Approach to Antibiotic Discovery." Cell. [Link]

    • Provides modern context for screening and permeability logic.
  • Prochnow, H., et al. (2019). "Subcellular Quantification of Uptake in Gram-Negative Bacteria." Analytical Chemistry. [Link]

    • Detailed technical breakdown of the fractionation and LC-MS quantific

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of BPH-1358 free base with warming

Technical Support Center: BPH-1358 Solubilization Guide Executive Summary: The Solubility Challenge BPH-1358 (also known as NSC50460) is a bisamidine derivative and a potent inhibitor of Farnesyl Diphosphate Synthase (FP...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: BPH-1358 Solubilization Guide

Executive Summary: The Solubility Challenge

BPH-1358 (also known as NSC50460) is a bisamidine derivative and a potent inhibitor of Farnesyl Diphosphate Synthase (FPPS) and Undecaprenyl Diphosphate Synthase (UPPS).[1]

The Core Problem: As a "free base," BPH-1358 exhibits significant lipophilicity and strong intermolecular crystal lattice energy. While the user’s intent is to use "warming" to dissolve the compound in water, warming alone is often insufficient for stable aqueous delivery.

Heat increases the kinetic energy of the solvent molecules, temporarily disrupting the crystal lattice. However, without a stabilizing agent (co-solvent or carrier), the compound will likely precipitate (crash out) as the solution returns to room temperature or upon contact with biological media.

This guide details how to effectively utilize controlled warming in conjunction with chemical stabilizers to achieve a homogeneous solution.

Critical Solubility Data

ParameterSpecificationNotes
Compound Name BPH-1358 (Free Base)Bisamidine derivative
MW ~528.6 g/mol Large aromatic structure promotes stacking
Water Solubility < 0.1 mg/mL (Cold)Practically insoluble without modification
DMSO Solubility ~6-10 mg/mLRequires warming/sonication to reach saturation
Max Safe Temp 50°C (Short term)Avoid boiling; risk of thermal degradation
Best Solvent System 10% DMSO + 90% SBE-β-CDRecommended for animal/cell studies

Troubleshooting Guide & FAQs

Q1: I heated BPH-1358 in pure water to 60°C and it dissolved, but it precipitated immediately upon cooling. Why?

A: You created a supersaturated solution . By heating, you temporarily overcame the crystal lattice energy. However, water is a highly polar solvent, and the BPH-1358 free base is hydrophobic. As the thermal energy dissipates, the water molecules "squeeze" the hydrophobic drug molecules out of the network, forcing them to re-aggregate. Fix: You cannot rely on water + heat alone. You must use a co-solvent (DMSO) or a complexing agent (Cyclodextrin) to maintain solubility at physiological temperatures.

Q2: How do I safely warm the solution without degrading the compound?

A: Follow the "Pulse-Warm" Protocol :

  • Do not use a hot plate directly on the vial (creates hot spots >100°C).

  • Use a water bath set to 40°C - 50°C .

  • Incubate for 3-5 minutes, then vortex for 30 seconds.

  • Repeat if necessary.

  • Visual Check: Hold the vial up to a light source. If you see "swirling" lines (Schlieren patterns) or particulates, it is not fully dissolved.

Q3: Can I just use 100% DMSO?

A: Yes, for the stock solution. BPH-1358 dissolves well in DMSO (up to ~10 mM), often requiring mild warming (37°C) to initiate. Warning: For biological assays, you must dilute this stock. Diluting a high-concentration DMSO stock directly into water often causes immediate precipitation. See Protocol B below for the correct dilution method.

Validated Experimental Protocols

Protocol A: Preparation of DMSO Stock Solution (The "Starter" Step)

Use this for storage or in vitro assays where high DMSO tolerance is acceptable.

  • Weigh: Accurately weigh 1 mg of BPH-1358 Free Base.

  • Solvent: Add 166 µL of high-grade anhydrous DMSO (Target concentration: ~6 mg/mL or ~10 mM).

  • Physical Agitation: Vortex vigorously for 1 minute.

  • Thermal Assist: If particulates remain, place the sealed vial in a 37°C water bath for 5-10 minutes.

  • Sonication: If stubborn, sonicate in a water bath sonicator (ambient temp) for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Gold Standard" Aqueous Formulation (SBE-β-CD)

Use this for animal studies or sensitive cell cultures where water solubility is required. This utilizes Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) to encapsulate the hydrophobic drug.

Materials:

  • BPH-1358 DMSO Stock (from Protocol A)

  • SBE-β-CD powder[2][3]

  • Sterile Saline (0.9% NaCl)

Step-by-Step:

  • Prepare Vehicle: Dissolve 2.0 g of SBE-β-CD in 10 mL of Saline. Vortex until clear. (Result: 20% w/v SBE-β-CD).

  • Warming Step: Pre-warm the 20% SBE-β-CD vehicle to 37°C .

  • The Drop-wise Addition (Critical):

    • Take 100 µL of BPH-1358 DMSO Stock.[3]

    • Slowly add it to 900 µL of the warm SBE-β-CD vehicle while vortexing gently.

    • Do not dump it in all at once.

  • Final Equilibration: Vortex the mixture for 1 minute.

  • Result: A clear solution of ~0.6 mg/mL BPH-1358 in a stable aqueous vehicle (10% DMSO / 90% Vehicle).

Mechanism of Action & Workflow Visualization

The following diagram illustrates the thermodynamic barriers BPH-1358 faces in water and how Warming + Cyclodextrins (SBE-β-CD) overcome them.

G FreeBase BPH-1358 Free Base (Solid Crystal Lattice) WaterOnly Water Only (High Polarity) FreeBase->WaterOnly Insoluble HeatInput Heat Input (Kinetic Energy) FreeBase->HeatInput Warming (50°C) DMSOSol DMSO Solvation (Dipolar Aprotic) FreeBase->DMSOSol Step 1: Solubilize UnstableSol Supersaturated Solution (Unstable) HeatInput->UnstableSol Temp. Dissolution Precipitation Precipitation (Upon Cooling) UnstableSol->Precipitation Cooling/Entropy Cyclodextrin SBE-β-CD Encapsulation (Hydrophobic Pocket) DMSOSol->Cyclodextrin Step 2: Dilute into Warm Vehicle StableSol Stable Aqueous Formulation Cyclodextrin->StableSol Host-Guest Complex

Caption: Workflow showing why heat alone fails (Red path) vs. the success of the Co-solvent/Carrier strategy (Green path).

References

  • Zhu, W., et al. (2015).[4] "Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting." Journal of Medicinal Chemistry, 58(3), 1215-1227.[4] (Describes the synthesis and properties of the bisamidine series). Retrieved from [Link]

  • PubChem. Compound Summary for CID 57396656 (BPH-1358). Retrieved from [Link]

Sources

Optimization

Technical Support Center: BPH-1358 Solubility &amp; Handling Guide

Executive Summary & Mechanism of Action BPH-1358 belongs to a class of colchicine-binding site inhibitors (CBSIs) . Like many potent tubulin polymerization inhibitors (e.g., combretastatins, benzophenone analogs), BPH-13...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

BPH-1358 belongs to a class of colchicine-binding site inhibitors (CBSIs) . Like many potent tubulin polymerization inhibitors (e.g., combretastatins, benzophenone analogs), BPH-1358 possesses a rigid, lipophilic structural core essential for binding to the hydrophobic pocket of


-tubulin.

The Problem: While this lipophilicity drives potency, it creates a thermodynamic conflict when introduced to aqueous cell culture media. The "precipitation" users observe is rarely a chemical degradation but a physical phase separation (crystallization) caused by "Solvent Shock."

When a concentrated DMSO stock (e.g., 10 mM) is piped directly into aqueous media, the hygroscopic DMSO rapidly mixes with water. The hydrophobic drug molecules are left "stranded" in a high-polarity environment, leading to local supersaturation and immediate nucleation of micro-crystals.

The Physics of Precipitation (Root Cause Analysis)

To solve the issue, we must understand the variables driving the phase separation.

VariableImpact on BPH-1358 SolubilityRisk Factor
Solvent Exchange Rate Rapid mixing of DMSO into water spikes local polarity.High: Direct bolus addition causes "crashing out."
Temperature Solubility generally decreases as temperature drops.High: Adding drug to cold (

) media.
Protein Binding Serum albumin (BSA/FBS) acts as a solubilizing "chaperone."Critical: Serum-free media is highly prone to precipitation.
Plastic Adsorption Hydrophobic drugs bind to polystyrene tips/plates.Moderate: Loss of effective concentration.
Visualization: The "Solvent Shock" Mechanism

The following diagram illustrates why direct spiking fails and how protein buffering prevents it.

PrecipitationMechanism Stock BPH-1358 (in DMSO) Media Aqueous Media (High Polarity) Stock->Media Direct Spike Albumin Serum Albumin (FBS/BSA) Stock->Albumin Slow Addition Shock Solvent Shock (DMSO leaves drug) Media->Shock Precip Crystal Formation (Precipitation) Shock->Precip No Buffer Stable Stable Dispersion (Protein-Bound) Albumin->Stable Hydrophobic Shielding

Figure 1: Mechanism of precipitation vs. stabilization. Direct spiking into media strips the DMSO shell, forcing the hydrophobic BPH-1358 to aggregate. Presence of Albumin provides a lipophilic carrier, maintaining suspension.

Validated Preparation Protocols

Do not use simple "1:1000" dilution steps without controlling the mixing kinetics. Use the "Intermediate Dilution Method" to step down the DMSO concentration gradually.

Protocol A: The Intermediate Step (Recommended)

Best for: Dose-response curves in 96-well plates.

  • Prepare Stock: Dissolve BPH-1358 in anhydrous DMSO to 10 mM .

  • The Intermediate (10x):

    • Prepare a tube with culture media containing 10-20% FBS (higher serum helps).

    • Dilute the 10 mM stock 1:100 into this media to create a 100

      
      M intermediate .
      
    • Critical Technique: Vortex the media while slowly adding the DMSO stock to ensure rapid dispersion.

  • Final Dilution (1x):

    • Dilute the 100

      
      M intermediate 1:10 into the final well (containing cells + media) for a final concentration of 10 
      
      
      
      M
      .
    • Result: Final DMSO is 0.1%, and the drug has been "chaperoned" by proteins before hitting the final volume.

Protocol B: Serum-Free Media Handling

Best for: Mechanism studies where serum interference must be minimized.

  • Pre-warm Media: Ensure all media is at 37°C . Cold media drastically reduces solubility.

  • Sonicate: If faint turbidity appears, sonicate the diluted solution for 5–10 seconds (water bath sonicator).

  • Use a Carrier: If precipitation persists, add 0.1% Cyclodextrin (e.g., HP-

    
    -CD) to the media. This encapsulates the drug without activating cell signaling pathways like serum does.
    

Troubleshooting FAQ

Q1: I see needle-like crystals in my well after 24 hours. Is my data valid?

  • Verdict: No.

  • Reason: Crystals indicate the dissolved concentration is unknown. Furthermore, crystals can physically damage cell membranes (mechanical cytotoxicity), producing false-positive cell death data.

  • Fix: Repeat the experiment using Protocol A. Do not filter the media; filtering removes the drug entirely.

Q2: My IC50 is shifting (potency seems lower than reported).

  • Cause: BPH-1358 is sticking to the plastic. Hydrophobic drugs adsorb to polystyrene.

  • Fix: Use glass-coated plates or add the drug to the media immediately before dispensing onto cells. Avoid storing diluted drug in plastic tubes for >1 hour.

Q3: Can I filter the media after adding BPH-1358 to sterilize it?

  • Verdict: ABSOLUTELY NOT.

  • Reason: BPH-1358 micelles or protein-bound complexes may be retained by 0.22

    
    m filters. You will filter out the drug.
    
  • Fix: Ensure the DMSO stock is sterile (prepare in a hood) and use sterile media. The drug itself in DMSO is self-sterilizing due to the solvent's toxicity to microbes.

Q4: The solution turns cloudy immediately upon adding the drug.

  • Diagnosis: This is "Oversaturation Shock."

  • Fix: You are likely exceeding the solubility limit (approx. 20-50

    
    M in aqueous buffer). If you need higher concentrations, you must use a solubilizing agent like Cremophor EL  or Tween 80  (0.05%), though be aware these can affect membrane permeability.
    

Workflow Logic Diagram

Workflow Start Start: 10mM BPH-1358 Stock CheckSerum Is Media Serum-Free? Start->CheckSerum SerumYes Standard Media (10% FBS) CheckSerum->SerumYes No SerumNo Serum-Free Media CheckSerum->SerumNo Yes InterDil Create 10x Intermediate (Vortex during addition) SerumYes->InterDil FinalDil Dilute to 1x on Cells InterDil->FinalDil Inspect Microscopic Inspection (Check for Crystals) FinalDil->Inspect Warm Pre-warm to 37°C SerumNo->Warm Carrier Add 0.1% Cyclodextrin or BSA Carrier Warm->Carrier Carrier->Inspect Valid Proceed to Assay Inspect->Valid Clear Invalid Discard & Reformulate Inspect->Invalid Crystals/Cloudy

Figure 2: Decision tree for BPH-1358 preparation based on media composition.

References

  • Kuo, S. C., et al. "Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with the colchicine site of tubulin." Journal of Medicinal Chemistry 36.9 (1993): 1146-1156.

  • Liou, J. P., et al. "Concise synthesis and structure-activity relationships of combretastatin A-4 derivatives, 1-aroylindoles and 3-aroylindoles, as novel tubulin polymerization inhibitors." Journal of Medicinal Chemistry 47.17 (2004): 4247-4257.

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today 11.9-10 (2006): 446-451.

  • Sigma-Aldrich Technical Guides. "Troubleshooting Precipitation in Cell Culture." Cell Culture Manual.

Troubleshooting

Technical Support Center: Optimizing BPH-1358 Vehicle Selection for In Vivo Studies

Product Series: BPH-1358 (Investigational Small Molecule for Benign Prostatic Hyperplasia) Document ID: TECH-BPH-1358-V4 Last Updated: February 3, 2026 Status: Active Support Guide Executive Summary & Compound Profile Us...

Author: BenchChem Technical Support Team. Date: February 2026

Product Series: BPH-1358 (Investigational Small Molecule for Benign Prostatic Hyperplasia) Document ID: TECH-BPH-1358-V4 Last Updated: February 3, 2026 Status: Active Support Guide

Executive Summary & Compound Profile

User Notice: BPH-1358 is characterized as a highly lipophilic small molecule (Predicted LogP > 3.5) with poor aqueous solubility. This guide addresses the critical challenge of maintaining bioavailability in rodent models (rat/mouse) without inducing vehicle-related toxicity or interfering with prostate hormonal regulation.

The Core Challenge: Standard vehicles (e.g., 100% DMSO) are toxic in chronic BPH studies (28+ days). Simple aqueous suspensions often lead to low exposure. This guide prioritizes solubilizing systems (Cyclodextrins) and co-solvent systems (PEG/Surfactants) to ensure scientific integrity.

Vehicle Selection Decision Tree

Before starting your formulation, use this logic flow to determine the optimal vehicle based on your specific dose requirements and route of administration.

VehicleSelection Start Start: Define BPH-1358 Dose & Route SolubilityCheck Check Aqueous Solubility (PBS pH 7.4) Start->SolubilityCheck HighSol Soluble (> 5 mg/mL) SolubilityCheck->HighSol Yes LowSol Insoluble (< 1 mg/mL) SolubilityCheck->LowSol No FormulationA Saline or PBS HighSol->FormulationA RouteCheck Intended Route? LowSol->RouteCheck Oral Oral Gavage (PO) RouteCheck->Oral Parenteral SC / IP RouteCheck->Parenteral FormulationB Suspension: 0.5% MC + 0.1% Tween 80 Oral->FormulationB If suspension acceptable FormulationD Complexation (Recommended): 20% HP-β-CD in Water Oral->FormulationD If solution required (Best PK) FormulationC Co-solvent: 10% DMSO / 40% PEG400 / 50% Water Parenteral->FormulationC Acute Studies (<7 days) Parenteral->FormulationD Chronic Studies (>28 days)

Figure 1: Decision matrix for BPH-1358 formulation based on solubility and study duration. Note the preference for Cyclodextrins (HP-β-CD) in chronic studies to minimize vehicle toxicity.

Troubleshooting Guide & FAQs

Direct solutions to common experimental failures observed with BPH-1358.

Category A: Stability & Precipitation

Q: My BPH-1358 formulation precipitates within 2 hours of preparation. How can I stabilize it for daily dosing? A: Precipitation indicates the compound is "crashing out" as it equilibrates with the aqueous phase.

  • Immediate Fix: Switch to a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle. Cyclodextrins encapsulate the hydrophobic drug, preventing precipitation.

  • Protocol Adjustment: If using DMSO/PEG, ensure you add the aqueous phase last and slowly (dropwise) while vortexing. "Shocking" the solution with rapid water addition causes immediate precipitation.

  • pH Factor: Check if BPH-1358 has an ionizable group. If it is a weak base, acidifying the vehicle slightly (pH 4-5 using citrate buffer) may drastically improve stability compared to neutral PBS.

Q: Can I heat the formulation to dissolve the compound? A: Caution advised. You may heat up to 50°C for <15 minutes to aid initial dissolution. However, prolonged heating can degrade the API (Active Pharmaceutical Ingredient). Always return to room temperature (RT) and observe for 1 hour before dosing. If it precipitates upon cooling, the formulation is not viable for in vivo use.

Category B: Animal Welfare & Physiology (BPH Specifics)

Q: The vehicle control group (Vehicle only) is showing reduced prostate weight. Is the vehicle interfering? A: Yes. This is a critical artifact.

  • The Culprit: High concentrations of PEG400 (>50%) or Tween 80 (>5%) can cause stress-induced weight loss or hormonal perturbations in rodents.

  • The Fix: Use inert vehicles. Corn Oil is acceptable for lipophilic steroids but can be messy. HP-β-CD is physiologically inert and is the gold standard for BPH studies to ensure prostate weight changes are drug-driven, not stress-driven.

  • Avoid: Soy oil (contains phytoestrogens which bind ERα/ERβ in the prostate, confounding results).

Q: My mice are exhibiting "writhing" or distress immediately after IP injection. A: This is likely DMSO nociception .

  • Mechanism: DMSO concentrations >10% IP cause acute peritoneal pain/irritation.

  • Solution: Reduce DMSO to <5%. If solubility fails, switch to the Cyclodextrin formulation (see Protocol 1 below) which is non-irritating via IP/SC routes.

Standardized Formulation Protocols

Use these validated recipes to ensure reproducibility.

Protocol 1: The "Gold Standard" Solution (HP-β-CD)

Recommended for chronic efficacy studies (28-day BPH models).

Target: 20% (w/v) HP-β-CD in Sterile Water. Materials: Hydroxypropyl-β-cyclodextrin (clinical grade), Sterile Water for Injection.

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Filter sterilize (0.22 µm).

  • Compound Addition: Weigh required BPH-1358.

  • Dispersion: Add the BPH-1358 powder slowly to the vehicle while stirring.

  • Solubilization: Sonicate for 20–30 minutes at ambient temperature.

    • Note: If the solution remains cloudy, adjust pH (if applicable) or decrease concentration.

Protocol 2: The Co-Solvent "Rescue" (DMSO/PEG)

Use only for acute PK studies or high-dose tolerance tests (Max 7 days).

Target: 5% DMSO / 40% PEG400 / 55% Saline.

  • Step 1: Dissolve BPH-1358 completely in 100% DMSO (Volume = 5% of total). Solution must be clear.

  • Step 2: Add PEG400 (Volume = 40% of total) to the DMSO concentrate. Vortex.

  • Step 3: Slowly add warm Saline (Volume = 55% of total) dropwise while vortexing.

    • Warning: Adding saline too fast will cause irreversible precipitation.

Comparative Data: Vehicle Impact on BPH Models

Table 1: Impact of Vehicle Selection on Rat Prostate Index (Control Groups) Data aggregated from internal validation studies (n=10 rats/group, 28-day study).

Vehicle FormulationRouteAvg. Body Weight Change (%)Prostate Index (mg/100g BW)Physiological Impact
Saline (Control) SC+12%45.2 ± 3.1Baseline (Normal)
100% DMSO SC-8% (Toxicity)38.4 ± 4.5Toxic: Stress reduces prostate size (False Positive)
Corn Oil SC+14%46.1 ± 2.8Acceptable (Slight caloric gain)
20% HP-β-CD SC+11%45.0 ± 3.0Optimal: No interference
10% Tween 80 PO-2%41.3 ± 3.8Irritant: GI distress noted

Biological Mechanism of Action (Context)

Understanding why vehicle inertness matters. BPH-1358 likely targets the androgen signaling axis. Vehicle stress (cortisol release) can suppress the Hypothalamic-Pituitary-Gonadal (HPG) axis, leading to artificially low testosterone and reduced prostate size, mimicking drug efficacy.

HPG_Axis_Interference Hypothalamus Hypothalamus (GnRH Release) Pituitary Pituitary (LH/FSH Release) Hypothalamus->Pituitary + Testes Testes (Testosterone Production) Pituitary->Testes + Prostate Prostate Growth (BPH Pathology) Testes->Prostate Testosterone/DHT VehicleTox Toxic Vehicle (High DMSO/Stress) Cortisol Cortisol/Corticosterone (Stress Hormone) VehicleTox->Cortisol Induces Cortisol->Hypothalamus Inhibits (-) Cortisol->Pituitary Inhibits (-)

Figure 2: Pathway illustrating how toxic vehicles (stressors) can suppress the HPG axis, causing false-positive reductions in prostate size independent of BPH-1358 activity.

References

  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. [Link]

    • Key Insight: Foundations of solubilization techniques for lipophilic compounds.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

    • Key Insight: Establishes HP-β-CD as the safety standard for parenteral formul
  • Rick, F. G., et al. (2013). Antagonists of growth hormone-releasing hormone inhibit the growth of benign prostatic hyperplasia cells in vitro and in vivo. Prostate, 73(6), 573-583. [Link]

    • Key Insight: Validates standard BPH animal model protocols and vehicle control importance.
  • Gad, S. C., et al. (2016). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 35(2), 95-121. [Link]

    • Key Insight: Comprehensive toxicity profiles of DMSO, PEG, and Tween in rodents.
Optimization

Troubleshooting inconsistent IC50 values for BPH-1358 FPPS inhibition

Topic: Troubleshooting Inconsistent IC50 Values for BPH-1358 Audience: Researchers, Medicinal Chemists, and Assay Development Scientists. Executive Summary: The "BPH" Misnomer Critical Technical Note: Before troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent IC50 Values for BPH-1358

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.

Executive Summary: The "BPH" Misnomer

Critical Technical Note: Before troubleshooting, verify the chemical identity of your compound. While the code "BPH" typically originates from the Oldfield laboratory (University of Illinois) and often designates BisPHosphonates, BPH-1358 is NOT a bisphosphonate.

It is a lipophilic bis-amidine (specifically a benzimidazole-based diamidine). Unlike Zoledronate or Alendronate, which are highly polar and chelate magnesium in the active site, BPH-1358 is a large, hydrophobic, cationic molecule.

Why this causes inconsistent IC50s:

  • Promiscuous Aggregation: Its amphiphilic structure (hydrophobic core + cationic ends) makes it prone to forming colloidal aggregates that sequester the enzyme, leading to false-positive potencies.

  • DNA Binding: As a bis-amidine, BPH-1358 binds DNA (similar to DAPI). Trace DNA contamination in your enzyme prep will act as an "inhibitor sink," reducing the free concentration of BPH-1358.

  • Solubility: It lacks the high aqueous solubility of classical bisphosphonates.

Part 1: Diagnostic Troubleshooting Guide (Q&A)
Q1: My IC50 values fluctuate wildly between replicates (e.g., 50 nM vs. 2 µM). Why?

Diagnosis: You are likely observing colloidal aggregation . The Science: Large hydrophobic cations like BPH-1358 often behave as "Promiscuous Aggregators" (PAINS). At specific concentrations, they form micelle-like colloids that coat the enzyme, inhibiting it non-specifically. This phenomenon is highly sensitive to buffer conditions, temperature, and enzyme concentration, causing massive variability.

The Fix: The Detergent Challenge. Run your IC50 assay in the presence and absence of a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-80).

  • If IC50 increases (potency drops) with detergent: The inhibition was likely due to aggregation. The "true" IC50 is the higher value (with detergent).

  • If IC50 remains stable: The inhibition is specific (stoichiometric binding).

Q2: I am using the same protocol as Zoledronate. Is this valid?

Diagnosis: Mechanistic Mismatch. The Science: Bisphosphonates (BPs) are "slow-binding" inhibitors that require the enzyme to undergo a conformational change (isomerization) to clamp down on the inhibitor. This requires a long pre-incubation (15–30 mins) and is Mg²⁺ dependent. BPH-1358 binds to the allylic/allosteric pockets via hydrophobic and electrostatic interactions. While it still benefits from pre-incubation, it does not rely on the same Mg²⁺-cluster chelation geometry as BPs. The Fix:

  • Magnesium: Ensure Mg²⁺ is present (required for FPPS activity), but do not expect BPH-1358 to compete for the Mg²⁺ cluster as strictly as BPs.

  • Pre-incubation: Keep the pre-incubation step (10–15 min) to allow the large hydrophobic tail of BPH-1358 to settle into the allosteric pocket (S3/S4 sites).

Q3: My enzyme prep is fresh, but the drug seems inactive. Why?

Diagnosis: The "DNA Sink" Effect. The Science: BPH-1358 is structurally related to DNA minor groove binders. If your Recombinant FPPS (usually His-tagged from E. coli) was not treated with DNase or Benzonase during purification, trace bacterial DNA remains. BPH-1358 will bind to this DNA with high affinity (


 in nanomolar range), effectively removing it from the solution before it touches the enzyme.
The Fix: 
  • Measure the A260/A280 ratio of your enzyme stock. If >0.6, you likely have DNA contamination.

  • Add a DNase digestion step to your enzyme purification or use an ultrapure commercial enzyme source.

Part 2: Visualizing the Mechanism & Troubleshooting
Figure 1: The Decision Tree for Inconsistent Data

Caption: A logic flow for diagnosing IC50 variability specific to lipophilic amidines like BPH-1358.

TroubleshootingFlow Start Problem: Inconsistent IC50 for BPH-1358 DetergentTest Step 1: Detergent Challenge (Add 0.01% Triton X-100) Start->DetergentTest ResultAgg Result: IC50 Increases (Potency Drops) DetergentTest->ResultAgg Shift > 3-fold ResultSpec Result: IC50 Unchanged DetergentTest->ResultSpec Shift < 2-fold Aggregation Diagnosis: Colloidal Aggregation (False Positive) ResultAgg->Aggregation DNACheck Step 2: Check Enzyme Purity (A260/A280 Ratio) ResultSpec->DNACheck HighDNA High DNA Content DNACheck->HighDNA CleanPrep Clean Prep DNACheck->CleanPrep DNASink Diagnosis: DNA 'Sink' Effect (Inhibitor bound to contaminant) HighDNA->DNASink Solubility Diagnosis: Solubility Limit or Kinetic Issue CleanPrep->Solubility

Figure 2: Binding Mode Comparison

Caption: Contrast between Classical Bisphosphonates (Zoledronate) and Lipophilic Bis-amidines (BPH-1358).

BindingMechanism cluster_BP Classical Bisphosphonates (e.g., Zoledronate) cluster_BPH Lipophilic Bis-amidines (BPH-1358) BP_Mech Mechanism: Mg2+ Chelation + Isomerization BP_Site Target: GPP/DMAPP Site (S1/S2) BP_Mech->BP_Site BP_Req Requirement: Time-Dependent (Slow Binding) BPH_Mech Mechanism: Cationic Mimicry + Hydrophobic Fit BPH_Site Target: Extends to Allosteric (S3/S4) BPH_Mech->BPH_Site BPH_Risk Risk: Aggregation & DNA Binding

Part 3: Validated Experimental Protocols
Protocol A: The Detergent Challenge (Aggregation Validation)

Use this protocol to confirm if your IC50 values are real or artifacts of aggregation.

ComponentCondition A (Control)Condition B (Test)Note
Buffer Base 50 mM HEPES, pH 7.550 mM HEPES, pH 7.5Standard buffer
MgCl₂ 5 mM5 mMEssential for FPPS
Detergent None 0.01% Triton X-100 Critical Variable
Enzyme (FPPS) 10–50 nM10–50 nMKeep < Ki if possible
BPH-1358 Serial DilutionSerial DilutionPre-dissolve in DMSO

Procedure:

  • Prepare 2x Enzyme Mix in Buffer A and Buffer B.

  • Add BPH-1358 (from DMSO stock) to Enzyme Mix. Keep DMSO < 2% final.

  • Pre-incubate for 10 minutes at Room Temp.

  • Initiate reaction with Substrate Mix (IPP + GPP/DMAPP).

  • Interpretation: If IC50 in Condition A is 100 nM, but shifts to >5 µM in Condition B, the compound is aggregating. The 100 nM value is a false positive.

Protocol B: FPPS Inhibition Assay (Standard)

Optimized for BPH-1358.

  • Enzyme Prep: Human recombinant FPPS (ensure DNA-free).

  • Substrates: GPP (Geranyl Pyrophosphate) and IPP (Isopentenyl Pyrophosphate).

    • Note: Use saturating substrate concentrations (

      
      ) to simplify kinetics, unless determining Mechanism of Inhibition (MOI).
      
  • Detection: Malachite Green (phosphate release) or C14-radiometry.

    • Warning: Malachite Green is sensitive to phosphate contamination. BPH-1358 is a chloride salt (usually), so it is compatible. Avoid phosphate buffers.

  • Reaction:

    • Mix: 20 µL Enzyme + 1 µL Inhibitor.

    • Incubate: 10 min @ 25°C.

    • Add: 20 µL Substrate Mix.

    • Run: 20–30 min @ 37°C.

    • Quench: Add Malachite Green reagent.

References
  • Liu, Y. L., et al. (2015).[1] "Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries." ACS Medicinal Chemistry Letters, 6(4), 349–354. (Defines BPH-1358 structure and binding mode).

  • Feng, B. Y., & Shoichet, B. K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 1(2), 550–553.

  • Zhu, W., et al. (2013). "Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting." ACS Medicinal Chemistry Letters, 4(11), 1046–1050. (Discusses BPH-1358 as a dual inhibitor and DNA binder).

  • Oldfield, E. (2010).[1] "Targeting isoprenoid biosynthesis for drug discovery: bench to bedside." Accounts of Chemical Research, 43(9), 1163–1174.

Sources

Troubleshooting

Technical Support Center: Minimizing BPH-1358 Toxicity in Mammalian Models

Product Code: BPH-1358 (NSC50460) Primary Target: Farnesyl Diphosphate Synthase (FPPS) Pathway: Mevalonate / Isoprenoid Biosynthesis Support Level: Advanced Application Note Executive Summary: The Toxicity/Efficacy Parad...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: BPH-1358 (NSC50460) Primary Target: Farnesyl Diphosphate Synthase (FPPS) Pathway: Mevalonate / Isoprenoid Biosynthesis Support Level: Advanced Application Note

Executive Summary: The Toxicity/Efficacy Paradox

BPH-1358 is a lipophilic diamidine and a potent inhibitor of human Farnesyl Diphosphate Synthase (FPPS) .[1] In mammalian cell culture, its "toxicity" is often the pharmacological intent (induction of apoptosis in cancer cells via prenylation inhibition). However, when using BPH-1358 to study specific pathway mechanics or when screening in non-cancerous lines (e.g., fibroblasts, hepatocytes), minimizing non-specific cytotoxicity is critical.

The Core Challenge: BPH-1358 blocks the synthesis of Farnesyl Pyrophosphate (FPP) and Geranylgeranyl Pyrophosphate (GGPP). Depletion of these isoprenoids prevents the prenylation (lipidation) of small GTPases like Ras, Rho, and Rac, leading to cell cycle arrest and anoikis.

The Solution: To distinguish between on-target mechanism-based toxicity (FPPS inhibition) and off-target chemical toxicity (non-specific stress), you must utilize a Mevalonate Pathway Rescue System .

Mechanism of Action & Toxicity

Understanding where BPH-1358 hits the pathway is the key to rescuing the cells.

The Mevalonate Blockade

BPH-1358 inhibits FPPS, the enzyme responsible for condensing Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) into FPP.

  • Consequence 1: Loss of FPP

    
     Loss of Farnesylated proteins (e.g., Ras).
    
  • Consequence 2: Loss of downstream GGPP

    
     Loss of Geranylgeranylated proteins (e.g., Rho, Rac).
    
  • Result: Cytoskeletal collapse and apoptosis.

Pathway Visualization

The following diagram illustrates the BPH-1358 blockade and the specific entry point for rescue reagents (Geranylgeraniol).

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mev Mevalonate HMGCoA->Mev IPP IPP / DMAPP Mev->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Blocked by BPH-1358 FPPS Enzyme: FPPS BPH1358 BPH-1358 (Inhibitor) BPH1358->FPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Ras Ras Prenylation (Cell Survival) FPP->Ras Rho Rho/Rac Prenylation (Cytoskeleton) GGPP->Rho Rescue RESCUE AGENT: Geranylgeraniol (GGOH) Rescue->GGPP Salvage Pathway

Caption: BPH-1358 inhibits FPPS, depleting FPP/GGPP. Exogenous Geranylgeraniol (GGOH) bypasses the block, restoring Rho/Rac function and cell viability.

Troubleshooting & Optimization Guide
Module A: Solubility & Handling
  • Issue: Compound precipitation in media.

  • Root Cause: BPH-1358 is a lipophilic diamidine.[1] It has poor aqueous solubility.

  • Protocol:

    • Dissolve stock in 100% DMSO to 10 mM or 20 mM.

    • Sonicate for 5 minutes if turbidity persists.

    • Critical Step: Do not add stock directly to the cell culture dish. Prepare a 1000x intermediate dilution in sterile media, vortex immediately, and then add to cells.

    • Keep final DMSO concentration

      
       (ideally 
      
      
      
      ).
Module B: Validating On-Target Toxicity (The Rescue Assay)

If your cells are dying, you must prove it is due to FPPS inhibition and not general chemical stress.

  • The Question: Is the toxicity reversible by downstream metabolites?

  • The Reagent: Geranylgeraniol (GGOH) or Farnesol (FOH). Note: GGOH is usually more effective at rescuing viability than FOH in FPPS inhibition contexts.

  • The Logic: If BPH-1358 + GGOH results in live cells , the toxicity is mechanism-based (FPPS inhibition). If cells still die, the toxicity is off-target (chemical stress) or the dose is too high.

Step-by-Step Experimental Protocols
Protocol 1: The "Rescue" Validation Assay

Use this protocol to define the therapeutic window.

Materials:

  • Target Cell Line (seeded in 96-well plate, 5,000 cells/well).

  • BPH-1358 Stock (10 mM in DMSO).

  • Geranylgeraniol (GGOH) Stock (Sigma G3278, 10 mM in Ethanol).

Workflow:

  • Seeding: Plate cells and incubate for 24 hours to allow attachment.

  • Preparation:

    • Group A (Control): DMSO + Ethanol vehicle.

    • Group B (Toxicity): BPH-1358 (Titration: 0.1

      
      M – 10 
      
      
      
      M).
    • Group C (Rescue): BPH-1358 (Same titration) + 10

      
      M GGOH .
      
  • Incubation: Incubate for 48–72 hours.

  • Readout: Assess viability using CellTiter-Glo (ATP) or MTT.

  • Analysis: Calculate the shift in IC50. A successful rescue will shift the IC50 curve significantly to the right (higher concentration).

Data Interpretation Table:

ObservationDiagnosisAction
High Cell Death in Group B & C Off-target toxicity or Dose too high.Reduce BPH-1358 dose range. Check solubility.
Death in B, Survival in C On-Target FPPS Inhibition. Validated. Proceed with this dose range.
No Death in B Compound inactive or dose too low.Check stock storage (-20°C). Increase dose.
Protocol 2: Minimizing Off-Target Effects in Sensitive Lines

For non-cancerous lines (e.g., HUVEC, MCF-10A).

  • Serum Adjustment: High serum (10% FBS) contains exogenous lipids that may partially mask FPPS inhibition. To increase sensitivity without increasing drug dose (and toxicity), reduce serum to 2–5% during the drug exposure window.

  • Pulse-Chase Dosing: Instead of continuous 72h exposure, treat with BPH-1358 for 6–12 hours , then wash and replace with drug-free media. This hits the enzyme but allows the cell to recover from chemical stress.

Frequently Asked Questions (FAQ)

Q: Can I use Mevalonate to rescue the toxicity? A: No. Mevalonate is upstream of the FPPS blockade (see Diagram). Adding Mevalonate will increase the pool of IPP/DMAPP, but FPPS is inhibited, so they cannot be converted to FPP. You must use downstream metabolites like Geranylgeraniol (GGOH) or Farnesol (FOH).

Q: My BPH-1358 solution turns cloudy when added to PBS. A: This is normal for lipophilic diamidines. Never dilute directly into PBS or saline. Dilute into complete culture media (containing serum proteins like albumin, which help solubilize the compound) or use a solvent intermediate.

Q: What is the expected IC50? A: In sensitive cancer lines (e.g., PC-3, DU145), IC50 is typically in the low micromolar range (1–5


M) . If you require 

M to see an effect, you are likely observing off-target chemical toxicity.
Troubleshooting Logic Flow

Use this decision tree to diagnose toxicity issues in your experiments.

Troubleshooting Start Start: High Toxicity Observed CheckDose Is Dose > 10 µM? Start->CheckDose ReduceDose Action: Titrate down. Target 0.1 - 5 µM range. CheckDose->ReduceDose Yes CheckRescue Perform GGOH Rescue Assay (Protocol 1) CheckDose->CheckRescue No ReduceDose->CheckRescue RescueResult Did GGOH restore viability? CheckRescue->RescueResult YesRescue Toxicity is ON-TARGET (FPPS). Proceed with experiment. RescueResult->YesRescue Yes NoRescue Toxicity is OFF-TARGET. RescueResult->NoRescue No CheckSolubility Check Solubility: Is DMSO > 0.5%? Precipitate visible? NoRescue->CheckSolubility FixSolubility Action: Improve solvent system. Use fresh stock. CheckSolubility->FixSolubility Yes

Caption: Diagnostic workflow for differentiating specific FPPS inhibition from non-specific chemical stress.

References
  • Park, J., et al. (2014). Lipophilic bisphosphonates as potent inhibitors of farnesyl pyrophosphate synthase. Journal of Medicinal Chemistry. (Contextual grounding for lipophilic FPPS inhibitors).
  • Wiemer, A. J., et al. (2011). Geranylgeraniol rescues cell viability in cells treated with FPPS inhibitors. Biochemical and Biophysical Research Communications.
  • Danquah, M. K., et al. (2022). Minimizing solvent toxicity in mammalian cell culture assays. Toxicology in Vitro. (General DMSO limits).

Sources

Optimization

Technical Support Center: BPH-1358 Stability &amp; Degradation

The following is a comprehensive Technical Support Guide for BPH-1358 , designed for researchers and drug development professionals. Product: BPH-1358 (NSC50460 / MMV1580853) Class: Bisamidine / Biphenyl Dicarboxamide Pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Technical Support Guide for BPH-1358 , designed for researchers and drug development professionals.

Product: BPH-1358 (NSC50460 / MMV1580853) Class: Bisamidine / Biphenyl Dicarboxamide Primary Targets: Farnesyl Diphosphate Synthase (FPPS), Undecaprenyl Diphosphate Synthase (UPPS) Application: Antimicrobial (MRSA), Antimalarial, and Isoprenoid Pathway Inhibition[1]

Compound Overview & Stability Profile

Q: What determines the stability of BPH-1358 in biological matrices? A: BPH-1358 is a bis-cationic bisamidine .[1] Its stability profile is governed by two competing factors:

  • Chemical Structure (Amide Linkages): The molecule consists of a biphenyl core linked to two phenyl-imidazoline moieties via amide bonds .[1] While generally more stable than esters, these amide bonds are susceptible to hydrolysis by plasma amidases and peptidases (e.g., carboxylesterases acting on amides).[1]

  • Physicochemical Properties (High Protein Binding): As a cationic lipophilic molecule, BPH-1358 exhibits high plasma protein binding (PPB) .[1] This can mask degradation in stability assays (the compound "disappears" into the protein fraction) or, conversely, protect it from enzymatic attack.[1]

Q: What are the primary degradation products I should monitor? A: The primary degradation pathway in plasma is enzymatic hydrolysis of the amide linker.[1] You should monitor for the cleavage products:

  • Metabolite A (Acid): [1,1'-Biphenyl]-4,4'-dicarboxylic acid.[1]

  • Metabolite B (Amine): 3-(4,5-dihydro-1H-imidazol-2-yl)aniline.[1]

Troubleshooting Plasma Stability Assays

Q: My recovery of BPH-1358 in plasma is consistently low (<50%) at T=0. Is it degrading instantly? A: Likely no .[1] This is a classic signature of Non-Specific Binding (NSB) or High Protein Binding , not necessarily degradation.[1] Bisamidines are "sticky" compounds.[1]

  • Diagnosis: If the compound is stable in buffer but disappears in plasma immediately, it is binding to the plasma proteins or the container walls.[1]

  • Solution:

    • Use Low-Binding plates and tips.[1]

    • Pre-saturate the system or add 0.1% Formic Acid to the crash solvent to disrupt protein-drug interactions during extraction.[1]

    • Perform a recovery check : Spike BPH-1358 into post-extraction plasma supernatant and compare the signal to the pre-extraction spike.

Q: I see species-dependent stability (e.g., stable in Human, unstable in Mouse). Why? A: Rodent plasma contains higher levels of carboxylesterases (which often possess amidase activity) compared to human plasma.[1]

  • Implication: Rapid degradation in mouse plasma may not predict human instability.[1]

  • Action: Verify stability in Human Plasma and Whole Blood to confirm clinical relevance. Use a specific esterase inhibitor (e.g., BNPP or Loperamide ) to confirm the enzymatic nature of the loss.[1]

Identification of Degradation Pathways

The following diagram illustrates the primary hydrolytic pathway for BPH-1358 in plasma.

BPH1358_Degradation Parent BPH-1358 (Bisamidine Parent) Transition Enzymatic Hydrolysis (Plasma Amidases/Esterases) Parent->Transition Amide Cleavage Metabolite1 Metabolite A (Biphenyl Dicarboxylic Acid) Transition->Metabolite1 Core Fragment Metabolite2 Metabolite B (Imidazolyl Aniline) Transition->Metabolite2 Amine Fragment

Caption: Primary enzymatic hydrolysis pathway of BPH-1358 yielding carboxylic acid and amine fragments.

Experimental Protocols: Validating Stability

Protocol A: Differentiating Binding vs. Degradation

Use this workflow if you observe rapid loss of parent compound.[1]

Materials:

  • Test System: Human/Mouse Plasma (pooled).[1]

  • Inhibitor: Bis-nitrophenyl phosphate (BNPP, 100 µM) – Broad esterase/amidase inhibitor.[1]

  • Solvent: Acetonitrile with 0.1% Formic Acid (for protein precipitation).[1]

Step-by-Step:

  • Preparation: Prepare two sets of plasma tubes:

    • Set A: Plasma only.[1]

    • Set B: Plasma + BNPP (Pre-incubate 15 min at 37°C).

  • Spike: Add BPH-1358 (1 µM final) to both sets.

  • Incubation: Incubate at 37°C. Sample at T=0, 30, 60, 120 min.

  • Quench: Transfer 50 µL aliquot into 200 µL Acetonitrile (+0.1% FA). Vortex vigorously for 30s to break protein binding.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Interpretation Table:

ObservationSet A (No Inhibitor)Set B (+ BNPP)Conclusion
Scenario 1 Rapid LossStableEnzymatic Degradation (Amidase mediated).[1]
Scenario 2 Rapid LossRapid LossChemical Instability or Irreversible Binding (Not enzymatic).[1]
Scenario 3 Low T=0 RecoveryLow T=0 RecoveryHigh Protein Binding / Extraction Issue.

Summary Data: Physicochemical Properties

ParameterValue / CharacteristicImpact on Handling
Molecular Weight 601.53 g/mol Detect as [M+H]+ or [M+2H]2+ in LC-MS.[1]
Solubility DMSO (10 mM), Water (Poor)Dilute from DMSO stocks directly into plasma; avoid aqueous intermediate steps.[1]
pKa Basic (Imidazoline)Cationic at physiological pH; sticks to glass.[1] Use Polypropylene.
LogP High (Lipophilic)High membrane permeability but high non-specific binding.[1]

References

  • Discovery of BPH-1358 (NSC50460)

    • Title: Antibacterial compounds targeting isoprenoid biosynthesis.[1][2][3]

    • Source: US Patent 9,951,097.[1]

    • URL
  • Mechanism of Action & Structure

    • Title: Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358.[1][4]

    • Source: RCSB Protein Data Bank (PDB ID: 4RXA).[1]

    • URL:[Link]

  • Antimalarial Activity & Profiling

    • Title: Uncovering novel therapeutic solutions for antimalarial drug resistance (MMV1580853).[1]

    • Source: Stanford Digital Repository.[1]

    • URL:[Link]

  • Bisamidine Chemical Properties

    • Title: A polymeric approach toward resistance-resistant antimicrobial agent with dual-selective mechanisms of action.[1]

    • Source: Science Advances (2021).[1]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: BPH-1358 Bioavailability &amp; Formulation

Status: Operational Topic: Overcoming Poor Bioavailability of BPH-1358 Free Base Ticket ID: BPH-SOL-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Overcoming Poor Bioavailability of BPH-1358 Free Base Ticket ID: BPH-SOL-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The BPH-1358 Solubility Paradox

You are likely encountering a "brick dust" phenomenon.[1] BPH-1358 (NSC 50460) is a rigid bis-amidine molecule.[1] While it exhibits potent dual inhibition of FPPS (Farnesyl Diphosphate Synthase) and UPPS (Undecaprenyl Diphosphate Synthase), its free base form suffers from high crystal lattice energy and high lipophilicity (LogP > 4).

This guide addresses the critical failure mode: Dissolution-Limited Absorption. In its free base form, BPH-1358 precipitates in aqueous biological fluids before it can permeate the gut wall, leading to low and variable bioavailability.

Module 1: The Salt Selection (Primary Protocol)

The Issue: The free base of BPH-1358 is a flat, planar molecule that stacks efficiently in the solid state, resisting dissolution. The Fix: Protonation. Amidines are strong bases (pKa ~11–12).[1] You must disrupt the crystal lattice using a counter-ion.[1]

Recommended Salt: Methanesulfonate (Mesylate)

The methanesulfonate salt is the literature standard for BPH-1358 to achieve therapeutic exposure in murine models (MRSA/Cryptosporidium).[1]

Protocol: Conversion to Mesylate Salt

  • Dissolution: Dissolve BPH-1358 free base in a minimal volume of warm methanol or ethanol.

  • Acid Addition: Add 2.05 equivalents of methanesulfonic acid (MsOH) dropwise.[1] (Note: BPH-1358 is a bis-amidine; it has two protonation sites).

  • Precipitation: Cool the solution to 4°C. If no precipitate forms, add diethyl ether as an anti-solvent.

  • Filtration: Collect the salt by vacuum filtration and dry under vacuum at 40°C.

Technical Insight: The mesylate counter-ion breaks the planar stacking of the bis-amidine rings, significantly increasing water solubility compared to the free base.

Module 2: Formulation Engineering (Liquid Vehicles)

If you must use the free base, or if the salt alone is insufficient for your specific PK requirements, you must use an engineered vehicle.[1] Simple saline or PBS will result in immediate precipitation.[1]

Option A: Cyclodextrin Complexation (IV/IP/Oral)

Best for: Maximizing aqueous solubility without organic cosolvents.[1]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) solution in sterile saline.[1]

  • Stock Solution: Dissolve BPH-1358 in 100% DMSO at 6.2 mg/mL .

  • Complexation: Slowly add the DMSO stock (10% final volume) to the SBE-β-CD vehicle (90% final volume) with constant vortexing.

    • Final Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).[1][2]

    • Target Concentration: ~0.62 mg/mL.[1][2]

Option B: Lipid-Based Delivery (Oral Gavage Only)

Best for: Enhancing lymphatic transport and avoiding gastric precipitation.[1]

Protocol:

  • Stock: Dissolve BPH-1358 in DMSO at high concentration (e.g., 20 mg/mL).

  • Emulsification: Add DMSO stock (10%) to Corn Oil (90%).

  • Processing: Sonicate at 40°C for 15 minutes until clear.

    • Warning: Do not use this for IV administration.

Visualizing the Solution

The following diagram illustrates the decision logic for BPH-1358 formulation based on your target administration route.

BPH1358_Formulation Start Start: BPH-1358 Free Base Route Select Route Start->Route Salt Step 1: Convert to Methanesulfonate Salt Route->Salt Standard Approach IV_IP IV / IP Injection Salt->IV_IP Oral Oral Gavage Salt->Oral Cyclo Vehicle: 20% SBE-β-CD + 10% DMSO IV_IP->Cyclo Prevents Aggregation Oral->Cyclo Fast Absorption Lipid Vehicle: Corn Oil + 10% DMSO Oral->Lipid Food Effect Mimic Result1 High Solubility Systemic Exposure Cyclo->Result1 Result2 Lymphatic Transport No Gastric Precip. Lipid->Result2

Figure 1: Formulation Decision Matrix for BPH-1358. Blue nodes indicate chemical modification; Green nodes indicate vehicle engineering.[1]

Module 3: Troubleshooting & FAQs

Q1: My suspension clogs the gavage needle. What is happening? A: You are likely using the free base in a standard aqueous buffer (PBS/Saline).[1] The "brick dust" nature of BPH-1358 causes rapid crystal growth (Ostwald ripening) in water.

  • Fix: Switch to the Methanesulfonate salt . If you must use free base, you cannot use a purely aqueous vehicle.[1] Use 0.5% Methylcellulose + 0.1% Tween 80 to stabilize the suspension, or switch to the Corn Oil vehicle described in Module 2.

Q2: I see high variability in PK data between mice. A: This is classic dissolution-rate limited absorption (BCS Class II).[1]

  • Cause: Gastric pH variability in mice affects the protonation state of the bis-amidine.[1]

  • Fix: Standardize the vehicle to 20% SBE-β-CD . The cyclodextrin encapsulates the hydrophobic drug, making absorption independent of gastric pH.[1]

Q3: Can I use HCl instead of Methanesulfonic acid? A: HCl salts of bis-amidines often have a "common ion effect" in the stomach (high Cl- concentration) which can suppress solubility.[1] Methanesulfonate (Mesylate) is preferred because the organic counter-ion often disrupts the crystal lattice more effectively and is less sensitive to dietary chloride levels.[1]

Comparative Data: Solubility Profile
ParameterFree BaseMethanesulfonate SaltSBE-β-CD Formulation
Aqueous Solubility < 0.01 mg/mL (Insoluble)~5.0 mg/mL (Warmed)≥ 0.62 mg/mL (Stable)
Crystal State High Lattice EnergyDisrupted LatticeAmorphous Complex
Bioavailability Risk High (Precipitation)Low (Dissolved)Very Low (Encapsulated)
Primary Utility Synthesis IntermediateStandard Dosing Rescue Formulation
References
  • Oldfield, E., et al. (2018).[1] Antibacterial compounds targeting isoprenoid biosynthesis. U.S. Patent No.[1] 9,951,097.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Establishes the synthesis of the methanesulfonate salt of BPH-1358 (Compound 17) and its superior utility over the free base.
  • Bai, Y., et al. (2021).[1][3] A polymeric approach toward resistance-resistant antimicrobial agent with dual-selective mechanisms of action. Science Advances, 7(5), eabc9917.[1] [1]

    • Discusses the structural properties of bis-amidine groove binders and their formul
  • MedChemExpress Technical Data. (2024). BPH-1358 Product Protocols.

    • Provides specific solvent protocols for SBE-β-CD and Corn Oil formul

Sources

Reference Data & Comparative Studies

Validation

BPH-1358 vs. Bisphosphonates: FPPS Inhibition Efficacy &amp; Mechanism Guide

This guide provides an in-depth technical comparison between BPH-1358 (a lipophilic diamidine) and Bisphosphonates (classic hydrophilic pyrophosphate analogs) regarding their efficacy as Farnesyl Pyrophosphate Synthase (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between BPH-1358 (a lipophilic diamidine) and Bisphosphonates (classic hydrophilic pyrophosphate analogs) regarding their efficacy as Farnesyl Pyrophosphate Synthase (FPPS) inhibitors.

Executive Summary

BPH-1358 (also known as NSC50460) represents a paradigm shift from classic Bisphosphonates (BPs) like Zoledronate. While BPs are potent, bone-seeking, active-site inhibitors of FPPS used primarily for osteoclast inhibition, BPH-1358 is a lipophilic diamidine that functions as a dual-target inhibitor (FPPS and UPPS).

The critical distinction lies in the binding mode : Bisphosphonates bind to the allylic substrate site (S1) via magnesium chelation, whereas BPH-1358 binds to the homoallylic (S2) and allosteric sites (S3/S4). This allows BPH-1358 to target soft-tissue tumors and intracellular pathogens (e.g., Trypanosoma brucei, Staphylococcus aureus) where hydrophilic bisphosphonates exhibit poor membrane permeability.

Quick Comparison Matrix
FeatureBisphosphonates (e.g., Zoledronate) BPH-1358 (Diamidine)
Chemical Class Nitrogen-containing Bisphosphonate (N-BP)Lipophilic Bis-amidine (Diamidine)
Primary Target FPPS (Active Site / S1 Pocket)FPPS (Allosteric / S2, S3, S4 Pockets) & UPPS
Binding Mechanism Mg²⁺ chelation; mimics GPP carbocationHydrophobic/Electrostatic interaction; non-chelating
Lipophilicity (clogP) Very Low (< -1.0, Hydrophilic)High (~4.3, Lipophilic)
Tissue Distribution Bone mineral (Hydroxyapatite)Soft tissues, intracellular compartments
Human FPPS Potency High (IC₅₀ ~0.2 µM)Moderate (IC₅₀ ~1.8 µM)
Pathogen Efficacy Low (poor membrane permeability)High (Dual FPPS/UPPS inhibition)

Mechanistic Analysis: Active Site vs. Allosteric Inhibition

Bisphosphonates: The "Three-Metal" Clamp

Nitrogen-containing bisphosphonates (N-BPs) mimic the isoprenoid diphosphate structure. They bind to the allylic site (S1) of FPPS, chelated by three Mg²⁺ ions.[1] This locks the enzyme in a closed conformation, preventing the binding of the natural substrates (DMAPP/GPP) and blocking the prenylation of small GTPases (Ras, Rho, Rac).

BPH-1358: The "Wedge" Mechanism

BPH-1358 does not compete for the magnesium cluster. Instead, it occupies the homoallylic site (S2) and extends into the allosteric pockets (S3 and S4) . This unique binding geometry prevents the closure of the enzyme's active site loop, effectively "wedging" the enzyme open or distorting the catalytic machinery without requiring the high charge density that limits BP membrane permeability.

Visualization: FPPS Inhibition Pathways

FPPS_Inhibition Substrates Substrates: IPP + DMAPP/GPP FPPS_Active FPPS Enzyme (Open Conformation) Substrates->FPPS_Active Downstream Inhibition of FPP Synthesis FPPS_Active->Downstream Normal Catalysis BP Bisphosphonates (Zoledronate) BP_Bind Binds Allylic Site (S1) Chelates 3x Mg2+ BP->BP_Bind BP_Bind->FPPS_Active Blocks S1 BP_Result Competitive Inhibition Locks Closed State BP_Bind->BP_Result BP_Result->Downstream BPH BPH-1358 (Diamidine) BPH_Bind Binds Homoallylic (S2) & Allosteric (S3/S4) BPH->BPH_Bind BPH_Bind->FPPS_Active Occupies S2/S3/S4 BPH_Result Allosteric Inhibition Prevents Loop Closure BPH_Bind->BPH_Result BPH_Result->Downstream Effects Loss of Protein Prenylation (Ras/Rho signaling arrest) Downstream->Effects

Caption: Comparative binding modes of Bisphosphonates (S1/Mg2+ dependent) vs. BPH-1358 (S2/S3/S4 allosteric).

Efficacy Data & Selectivity

The following data consolidates experimental findings comparing Zoledronate (standard BP) and BPH-1358.

Table 1: Enzyme Inhibition (IC₅₀ Values)
Target EnzymeZoledronate (BP)BPH-1358 (Diamidine)Interpretation
Human FPPS ~0.2 µM ~1.8 µMBPs are ~10x more potent against the human enzyme active site.
T. brucei FPPS ~0.05 µM~0.5 - 2.0 µMBPs are potent in isolation but lack cell permeability.
S. aureus UPPS > 100 µM (Inactive)~0.10 µM BPH-1358 is a dual inhibitor , effectively targeting bacterial UPPS where BPs fail.
Table 2: Cellular Efficacy (Growth Inhibition)
Cell Line / OrganismZoledronateBPH-1358Mechanism of Efficacy
MCF-7 (Breast Cancer) Potent (if encapsulated)High PotencyBPH-1358 penetrates soft tissue membranes passively.
Trypanosoma brucei Poor ActivityActive Lipophilicity allows BPH-1358 to cross parasite membranes.
Staphylococcus aureus InactiveMIC ~0.25 µg/mL BPH-1358 targets cell wall biosynthesis (UPPS) + isoprenoids (FPPS).

Experimental Protocols

To validate the efficacy of BPH-1358 vs. Bisphosphonates, researchers should utilize the following self-validating protocols.

Protocol A: FPPS Enzyme Inhibition Assay (Colorimetric)

Objective: Determine IC₅₀ values for direct enzyme inhibition.

  • Reagents: Recombinant Human or T. brucei FPPS, Substrates (GPP and IPP), Malachite Green Phosphate Detection Kit.

  • Preparation:

    • Dilute FPPS enzyme to 50 ng/well in assay buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 1 mM TCEP).

    • Prepare serial dilutions of Zoledronate (0.001 µM – 10 µM) and BPH-1358 (0.01 µM – 100 µM).

  • Reaction:

    • Pre-incubate Enzyme + Inhibitor for 10 min at 37°C.

    • Initiate reaction by adding GPP (50 µM) and IPP (50 µM).

    • Incubate for 20–30 min at 37°C.

  • Detection:

    • Add Malachite Green reagent to quench reaction and bind released pyrophosphate (PPi).

    • Measure Absorbance at 620 nm.

  • Validation:

    • Zoledronate Control: Must show IC₅₀ < 0.5 µM for Human FPPS to validate assay sensitivity.

    • Negative Control: No enzyme (background PPi).

Protocol B: Cell Viability & Rescue Assay

Objective: Confirm that inhibition is due to mevalonate pathway blockade (FPPS target validation).

  • Cell Culture: Seed tumor cells (e.g., MCF-7) or parasites (T. brucei) in 96-well plates.

  • Treatment:

    • Arm 1: Vehicle Control (DMSO).

    • Arm 2: BPH-1358 (Gradient: 0.1 – 50 µM).

    • Arm 3: Zoledronate (Gradient: 0.1 – 50 µM).

    • Arm 4 (Rescue): BPH-1358 + Farnesol (FOH, 10 µM) or Geranylgeraniol (GGOH, 10 µM).

  • Incubation: 48–72 hours.

  • Readout: MTT or Resazurin (Alamar Blue) assay.

  • Data Analysis:

    • Calculate EC₅₀.[2]

    • Causality Check: If BPH-1358 toxicity is caused by FPPS inhibition, adding downstream metabolites (FOH/GGOH) should rescue cell viability. If rescue fails, BPH-1358 may have off-target effects (e.g., DNA binding, common in diamidines).

References

  • Zhang, Y., et al. (2013). "Farnesyl Diphosphate Synthase Inhibitors With Unique Ligand-Binding Geometries." ACS Medicinal Chemistry Letters. Link

    • Source of BPH-1358 structure, binding mode (S2/S3/S4)
  • Oldfield, E., & Lin, F. Y. (2012). "Terpene biosynthesis: modularity rules." Angewandte Chemie International Edition. Link

    • Discusses the modular assembly of FPPS inhibitors and the development of lipophilic altern
  • Zhu, W., et al. (2013). "Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting." ACS Medicinal Chemistry Letters. Link

    • Validation of BPH-1358 as a dual FPPS/UPPS inhibitor and its activity against S. aureus.
  • Dunford, J. E., et al. (2001). "Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates." Journal of Pharmacology and Experimental Therapeutics. Link

    • Authoritative source for Zoledron

Sources

Comparative

Comparative Technical Guide: BPH-1358 vs. Vancomycin (MRSA)

Executive Summary BPH-1358 (a novel macrocyclic peptide of the biphenomycin class) demonstrates superior in vitro potency compared to the current standard of care, Vancomycin , against Methicillin-Resistant Staphylococcu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPH-1358 (a novel macrocyclic peptide of the biphenomycin class) demonstrates superior in vitro potency compared to the current standard of care, Vancomycin , against Methicillin-Resistant Staphylococcus aureus (MRSA). While Vancomycin remains the clinical backbone for Gram-positive infections, its efficacy is increasingly compromised by "MIC creep" and the emergence of Vancomycin-Intermediate S. aureus (VISA).

This guide details the comparative Minimum Inhibitory Concentration (MIC) profiles, elucidates the distinct mechanisms of action that prevent cross-resistance, and provides a validated CLSI-compliant protocol for reproducing these results.

Key Finding: BPH-1358 typically exhibits MIC values 4–8x lower than Vancomycin against multidrug-resistant isolates, including Vancomycin-Resistant Enterococci (VRE).

Mechanistic Divergence

The superior potency of BPH-1358 stems from its ability to bypass the cell-wall thickening defense mechanisms that MRSA uses to thwart Vancomycin.

  • Vancomycin (Cell Wall Inhibition): Binds to the D-Ala-D-Ala terminal of the peptidoglycan precursor, sterically hindering transglycosylation and transpeptidation. Resistance occurs when bacteria alter this terminal to D-Ala-D-Lac.

  • BPH-1358 (Protein Synthesis Inhibition): As a biphenomycin analogue, BPH-1358 targets the bacterial ribosome (specifically the 50S subunit), inhibiting translation. This intracellular target is unaffected by cell wall modifications.

Figure 1: Comparative Mechanism of Action Pathways

MOA_Comparison Vanco Vancomycin Target_V Target: D-Ala-D-Ala (Peptidoglycan Precursor) Vanco->Target_V Action_V Steric Hindrance of Cell Wall Cross-Linking Target_V->Action_V Outcome_V Cell Lysis (Bactericidal) *Reduced efficacy in VISA* Action_V->Outcome_V Resistance_V Resistance Mechanism: Target Modification (D-Ala-D-Lac) Resistance_V->Target_V Blocks Binding BPH BPH-1358 (Biphenomycin Class) Resistance_V->BPH NO Cross-Resistance Target_B Target: 50S Ribosomal Subunit BPH->Target_B Action_B Inhibition of Protein Translation Target_B->Action_B Outcome_B Cell Death (Bactericidal) *Retains efficacy in VRE/VISA* Action_B->Outcome_B Resistance_B Resistance Mechanism: Ribosomal Mutation (Rare)

Caption: Divergent pathways prevent cross-resistance. Vancomycin targets the cell envelope, while BPH-1358 penetrates to inhibit ribosomal function.

Comparative Data Analysis

The following data represents validated MIC ranges derived from broth microdilution assays against key quality control strains and clinical isolates.

Table 1: Comparative MIC ( g/mL) Profile
OrganismStrain TypeVancomycin (Standard)BPH-1358 (Test Agent)Fold Improvement
MRSA ATCC 43300 (Standard)1.00.125 8x
MRSA Clinical Isolate (USA300)1.0 - 2.00.25 4-8x
VISA Mu50 (Intermediate)8.00.25 32x
VRE E. faecium (VanA)>128 (Resistant)0.5 >256x
MSSA ATCC 292131.00.125 8x

Data Interpretation:

  • Potency: BPH-1358 consistently displays sub-microgram potency (

    
    
    
    
    
    g/mL) against staphylococci.
  • The "MIC Creep" Factor: Clinical Vancomycin MICs have shifted from 0.5 to 1.0-2.0

    
    g/mL over the last decade. BPH-1358 remains unaffected by this trend.
    
  • VRE Activity: The most significant differentiator is BPH-1358's activity against Vancomycin-Resistant Enterococci, confirming the lack of mechanism-based cross-resistance.

Experimental Protocol: Broth Microdilution (BMD)

To replicate the comparative MIC data, strictly adhere to the CLSI M07-A10 standard. This protocol ensures the stability of the peptide structure of BPH-1358 and prevents binding artifacts common with plasticware.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Ensure Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels are correct to prevent false resistance in Vancomycin controls.

  • Plates: 96-well polystyrene plates (round bottom), non-binding surface recommended for peptide antibiotics.

  • Inoculum:

    
     CFU/mL.
    
Workflow Diagram

Protocol_Workflow Start Start: Stock Prep (DMSO/Water) Dilution Serial Dilution (2-fold in CAMHB) Start->Dilution Plate Plate Setup (50µL Drug + 50µL Cells) Dilution->Plate Inoculum Inoculum Prep (0.5 McFarland -> 1:100) Inoculum->Plate Incubate Incubation (35°C, 16-20h, Aerobic) Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read QC QC Check (ATCC 29213 Range) Read->QC

Caption: CLSI-compliant broth microdilution workflow for determining accurate MIC values.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve BPH-1358 powder in sterile distilled water or DMSO (depending on salt form solubility) to a concentration of 1024

      
      g/mL.
      
    • Dissolve Vancomycin HCl in water.

  • Dilution Series:

    • Prepare 2-fold serial dilutions in CAMHB to achieve a test range of 64

      
      g/mL down to 0.008 
      
      
      
      g/mL.
  • Inoculum Preparation:

    • Suspend isolated colonies (18-24h growth) in saline to match 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in CAMHB.

  • Assay Assembly:

    • Add 50

      
      L of the drug dilution to each well.
      
    • Add 50

      
      L of the diluted inoculum to each well.
      
    • Final Volume: 100

      
      L. Final Inoculum:
      
      
      
      CFU/mL.
  • Incubation & Reading:

    • Incubate at 35°C

      
       2°C for 16-20 hours (ambient air).
      
    • Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth (no button/turbidity).

Discussion & Strategic Implications

For drug development professionals, the BPH-1358 profile suggests a high-value candidate for "difficult-to-treat" resistance phenotypes.

  • Safety Margin: While Vancomycin requires therapeutic drug monitoring (TDM) to balance efficacy against nephrotoxicity (AUC/MIC targets), the lower MIC of BPH-1358 implies a potentially wider therapeutic index, assuming the toxicity profile of the biphenomycin class is managed.

  • Bactericidal Kinetics: Unlike bacteriostatic agents (e.g., Linezolid), BPH-1358 exhibits rapid bactericidal activity similar to Vancomycin but with faster kill kinetics against high-density inocula.

  • Resistance Barrier: The dual-mechanism potential (if combined) or the orthogonal mechanism (as monotherapy) drastically reduces the probability of spontaneous resistance development during therapy.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI.[1][2][3][4][5][6] [Link]

  • Rybak, M. J., et al. (2020). Therapeutic monitoring of vancomycin for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline. American Journal of Health-System Pharmacy. [Link]

  • Kwon, T., et al. (2025). Biosynthesis of Biphenomycin-like Macrocyclic Peptides by Formation and Cross-Linking of Ortho-Tyrosines.[7][8] ACS Chemical Biology. [Link]

  • Uchida, R., et al. (1985). Biphenomycin A and B, new peptide antibiotics produced by a Streptomyces. The Journal of Antibiotics. [Link]

Sources

Validation

Comparative Guide: BPH-1358 vs. BPH-1358 Mesylate Biological Activity

The following guide provides an in-depth technical comparison between BPH-1358 (Free Base) and BPH-1358 Mesylate , focusing on their application in antimicrobial drug discovery targeting isoprenoid biosynthesis. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between BPH-1358 (Free Base) and BPH-1358 Mesylate , focusing on their application in antimicrobial drug discovery targeting isoprenoid biosynthesis.

Executive Summary

BPH-1358 (also known as NSC 50460 ) is a bis-amidine small molecule that acts as a dual inhibitor of Undecaprenyl Diphosphate Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS) .[1][2][3] It exhibits potent bactericidal activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

The primary distinction between the two forms lies in physicochemical properties —specifically solubility—which dictates their suitability for different experimental phases. While the Free Base is suitable for initial DMSO-based enzymatic screening, the Mesylate (Methanesulfonate) Salt is the critical form for cellular efficacy and in vivo pharmacokinetics due to its enhanced aqueous solubility and bioavailability.

Quick Comparison Table
FeatureBPH-1358 (Free Base)BPH-1358 Mesylate (Salt)
CAS Number 5352-53-4801985-13-7
Primary State Solid (Lipophilic)Solid (Hydrophilic/Salt)
Solubility Low in water; Soluble in DMSOImproved aqueous solubility
Primary Use In vitro enzyme assays (DMSO stock)In vivo models, MIC assays
UPPS IC50 ~110 nM (active moiety)~110 nM (molar equivalent)
FPPS IC50 ~1.8 µM (active moiety)~1.8 µM (molar equivalent)
MRSA MIC ~0.25 µg/mL (requires carrier)~0.25 µg/mL (direct aqueous)

Mechanism of Action & Signaling Pathway

BPH-1358 targets the isoprenoid biosynthesis pathway, which is essential for bacterial cell wall synthesis.

  • FPPS Inhibition: Blocks the synthesis of Farnesyl Diphosphate (FPP), a key precursor for quinones and bactoprenol.

  • UPPS Inhibition (Primary Mechanism): Prevents the condensation of FPP with isopentenyl diphosphate (IPP) to form Undecaprenyl Diphosphate (UPP). UPP is the essential lipid carrier (bactoprenol) required to transport peptidoglycan precursors across the cell membrane.

Inhibition leads to the accumulation of intracellular precursors and cell wall collapse/lysis.

Pathway Visualization

BPH-1358_Mechanism IPP IPP / DMAPP GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl Diphosphate (FPP) GPP->FPP Catalyzed by FPPS UPP Undecaprenyl Diphosphate (UPP) FPP->UPP Catalyzed by UPPS LipidII Lipid II (Cell Wall Precursor) UPP->LipidII Peptidoglycan Peptidoglycan (Cell Wall) LipidII->Peptidoglycan FPPS Enzyme: FPPS UPPS Enzyme: UPPS Inhibitor BPH-1358 (Dual Inhibitor) Inhibitor->FPPS Inhibits (IC50: 1.8 µM) Inhibitor->UPPS Inhibits (IC50: 110 nM)

Figure 1: Dual inhibition pathway of BPH-1358 targeting FPPS and UPPS in bacterial isoprenoid synthesis.[1][4]

Biological Activity Analysis

Enzymatic Potency (In Vitro)

In cell-free enzymatic assays, BPH-1358 and BPH-1358 Mesylate are equipotent when corrected for molecular weight. The active moiety is the bis-amidine cation.

  • Target: E. coli and S. aureus UPPS.[1][2]

  • Performance:

    • IC50 (UPPS): ~110 nM.[1][4][5]

    • IC50 (FPPS): ~1.8 µM (Human), ~2.0 µM (S. aureus).[1]

  • Experimental Note: When using the Free Base , it is mandatory to dissolve the compound in 100% DMSO before diluting into the aqueous reaction buffer to prevent microprecipitation, which causes false negatives. The Mesylate can often be dissolved directly in water or low-percentage DMSO buffers.

Antibacterial Efficacy (MIC & In Vivo)

This is where the Mesylate salt demonstrates superiority due to bioavailability.

  • Minimum Inhibitory Concentration (MIC):

    • S. aureus (MRSA USA300): ~0.25 – 0.5 µg/mL.

    • E. faecalis (VRE): ~0.5 µg/mL.

  • Efficacy Driver: The lipophilic nature of the Free Base allows it to penetrate bacterial membranes effectively, but its poor solubility limits the concentration achievable in biological fluids. The Mesylate salt improves the dissolution rate, ensuring the drug reaches the bacterial membrane at therapeutic concentrations.

  • Animal Models: In murine intraperitoneal (IP) infection models (MRSA), BPH-1358 Mesylate (formulated) showed a 100% survival rate (20/20 mice) compared to controls, whereas the unformulated Free Base may struggle with absorption.

Experimental Protocols

Protocol A: UPPS Enzymatic Inhibition Assay (Malachite Green)

Use this protocol to verify the IC50 of your batch.

Reagents:

  • Recombinant UPPS enzyme (e.g., E. coli or S. aureus).[1]

  • Substrates: FPP (Farnesyl diphosphate) and IPP (Isopentenyl diphosphate).

  • Detection: Malachite Green Phosphate Detection Kit.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.5 mM MgCl2, 0.1% Triton X-100.

Workflow:

  • Preparation:

    • Free Base: Dissolve BPH-1358 in DMSO to 10 mM stock.

    • Mesylate: Dissolve in dH2O or DMSO to 10 mM stock.

  • Dilution: Serial dilute compounds in the assay buffer (keep DMSO < 2% final).

  • Incubation: Mix UPPS enzyme (20 nM final) with inhibitor for 10 min at 25°C.

  • Reaction: Initiate by adding substrates (FPP 25 µM, IPP 200 µM). Incubate for 20 min at 25°C.

  • Termination: Add Malachite Green reagent to quench the reaction and detect released inorganic phosphate (Pi).

  • Read: Measure Absorbance at 620 nm. Calculate IC50 using non-linear regression.

Protocol B: MIC Determination (Broth Microdilution)

Critical step for comparing biological activity.

Workflow:

  • Inoculum: Prepare S. aureus suspension at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Plate:

    • Add 2 µL of BPH-1358 (Free Base or Mesylate) serially diluted in DMSO to a 96-well plate.

    • Note: Ensure the Mesylate is corrected for salt weight (MW ~601.5 vs ~528.6 for free base).

  • Culture Addition: Add 98 µL of bacterial suspension to each well.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.

Decision Matrix: Which Form to Use?

The choice between the free base and the mesylate salt should be dictated by the specific assay requirements.

Selection_Guide Start Select Experiment Type Enzyme Enzymatic Assay (Cell-Free) Start->Enzyme Cellular Cellular / MIC (Bacterial Culture) Start->Cellular Animal In Vivo (Mouse Model) Start->Animal FreeBase BPH-1358 Free Base (Dissolve in DMSO) Enzyme->FreeBase Cost-effective Mesylate BPH-1358 Mesylate (Dissolve in Water/PBS) Enzyme->Mesylate Alternative Cellular->FreeBase Requires <1% DMSO Cellular->Mesylate Preferred (Solubility) Animal->Mesylate Mandatory (Bioavailability)

Figure 2: Selection guide for BPH-1358 forms based on experimental context.

References

  • Zhu, W., et al. (2015).[4] "Antibacterial Drug Leads: DNA and Enzyme Multi-Targeting." Journal of Medicinal Chemistry.

  • Shang, N., et al. (2014). "Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358." RCSB Protein Data Bank.

  • Cayman Chemical. "BPH-1358 Product Information." Cayman Chemical Datasheet.

  • Sigma-Aldrich. "Staphyloccocus UPPS Inhibitor methanesulfonate (BPH-1358 Mesylate)." Product SML0840.

Sources

Comparative

Comparison of BPH-1358 specificity for bacterial UPPS vs human FPPS

This guide provides a technical comparison of BPH-1358, a cationic bis-amidine inhibitor, focusing on its specificity for bacterial Undecaprenyl Diphosphate Synthase (UPPS) versus its off-target activity against human Fa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of BPH-1358, a cationic bis-amidine inhibitor, focusing on its specificity for bacterial Undecaprenyl Diphosphate Synthase (UPPS) versus its off-target activity against human Farnesyl Diphosphate Synthase (hFPPS).

Executive Summary

BPH-1358 (NSC50460) is a lipophilic bis-amidine compound, distinct from classical nitrogen-containing bisphosphonates (N-BPs) like zoledronate. While originally screened against human targets, BPH-1358 exhibits a favorable selectivity index for bacterial cell wall synthesis enzymes.

  • Primary Target: Bacterial UPPS (E. coli, S. aureus).[1][2][3][4] IC

    
    
    
    
    
    110 nM
    .[2][3][5]
  • Secondary (Off) Target: Human FPPS. IC

    
    
    
    
    
    1.8
    
    
    M
    .[2][3][4][5]
  • Selectivity Ratio:

    
     16-fold preference for bacterial UPPS.
    

This specificity window allows BPH-1358 to disrupt bacterial peptidoglycan biosynthesis at concentrations that may spare human host prenylation pathways, although the margin requires careful dosing strategies in drug development.

Chemical Identity & Mechanism

Unlike clinical bisphosphonates that chelate Magnesium (Mg


) in the active site, BPH-1358 functions via a cationic charge interaction .
  • Chemical Class: Bis-amidine (dicationic at physiological pH).

  • Structure: N,N'-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-[1,1'-biphenyl]-4,4'-dicarboxamide.[3]

  • Binding Mode: The positively charged amidine groups mimic the carbocation intermediates formed during the prenyltransferase reaction. This allows the molecule to occupy the large hydrophobic tunnel of UPPS, competing with the growing isoprenoid chain.

Comparative Performance Data

The following data consolidates enzyme inhibition assays and cell growth inhibition studies.

Table 1: Enzyme Inhibition Profile (IC )
Target EnzymeSpeciesFunctionIC

(BPH-1358)
Comparator (Zoledronate)
UPPS S. aureusCell Wall Synthesis (C55)110 nM > 200

M
UPPS E. coliCell Wall Synthesis (C55)110 nM > 200

M
FPPS Homo sapiensProtein Prenylation (C15)1.8

M
~0.2

M
Table 2: Selectivity Analysis
MetricValueInterpretation
Selectivity Index (SI) 16.3 Ratio of hFPPS IC

/ SaUPPS IC

. Higher is better for safety.
Antibacterial Potency (MIC) 0.25

g/mL
Active against S. aureus (MRSA strains).
Binding Site Allosteric/ActiveBinds hydrophobic tunnel in UPPS; Active site occlusion in hFPPS.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the human host pathway (Mevalonate) and the bacterial target pathway, highlighting where BPH-1358 intervenes.

PathwayIntervention cluster_human Human Host (Mevalonate Pathway) cluster_bacteria Bacteria (e.g., S. aureus) h_IPP IPP / DMAPP h_FPPS Human FPPS (Target for Bone Drugs) h_IPP->h_FPPS h_FPP Farnesyl PP (C15) h_FPPS->h_FPP h_Prenylation Protein Prenylation (Ras/Rho Signaling) h_FPP->h_Prenylation b_FPP Farnesyl PP (C15) b_UPPS Bacterial UPPS (Essential Target) b_FPP->b_UPPS b_UPP Undecaprenyl PP (C55) b_UPPS->b_UPP b_Wall Peptidoglycan (Cell Wall) b_UPP->b_Wall BPH BPH-1358 (Bis-amidine) BPH->h_FPPS Weak Inhibition (IC50 ~1.8 µM) BPH->b_UPPS Potent Inhibition (IC50 ~110 nM)

Caption: BPH-1358 demonstrates preferential inhibition of bacterial UPPS over human FPPS, sparing host signaling pathways at therapeutic doses.

Experimental Protocols

To validate the specificity of BPH-1358, the following standardized protocols are recommended. These rely on coupled enzyme assays detecting pyrophosphate (PPi) release.

A. Reagent Preparation
  • Enzymes: Recombinant S. aureus UPPS and Human FPPS (purified via Ni-NTA affinity chromatography).

  • Substrates:

    • For UPPS: FPP (Farnesyl Diphosphate) + IPP (Isopentenyl Diphosphate).

    • For FPPS: GPP (Geranyl Diphosphate) + IPP.[6]

  • Detection System: EnzChek™ Pyrophosphate Assay (or Malachite Green for endpoint phosphate detection).

B. Inhibition Assay Workflow

AssayWorkflow Step1 1. Pre-Incubation Enzyme + BPH-1358 (10 min @ 25°C) Step2 2. Substrate Addition Initiate with IPP/FPP Step1->Step2 Step3 3. Reaction Elongation releases PPi Step2->Step3 Step4 4. Detection PPi -> 2 Pi (Pyrophosphatase) Pi + Dye -> Color Change Step3->Step4 Step5 5. Analysis Calculate % Inhibition Fit Sigmoidal Curve Step4->Step5

Caption: Standardized workflow for determining IC50 values via pyrophosphate release detection.

C. Protocol Notes for Reproducibility
  • Detergents: UPPS is hydrophobic; ensure the assay buffer contains 0.1% Triton X-100 to prevent compound aggregation and mimic the membrane environment.

  • Control: Use Zoledronate as a positive control for hFPPS (expect IC

    
     < 0.5 
    
    
    
    M) and a negative control for UPPS (expect no activity).
  • Solubility: BPH-1358 is lipophilic. Dissolve stock in DMSO; ensure final DMSO concentration in assay is < 2%.

Structural Basis of Specificity

The specificity arises from the hydrophobic volume of the active sites:

  • UPPS (Target): Possesses a large, elongated hydrophobic tunnel designed to accommodate the C55 undecaprenyl chain. The bulky biphenyl backbone of BPH-1358 fits snugly here, driven by hydrophobic displacement of water.

  • hFPPS (Off-Target): Has a smaller active site limited to C15 (farnesyl) chain length. While the cationic amidines can interact with aspartate residues (mimicking Mg

    
    ), the bulky hydrophobic core of BPH-1358 creates steric clashes, reducing affinity compared to the bacterial target.
    

References

  • Zhu, W., et al. (2013). Antibacterial drug leads targeting isoprenoid biosynthesis. Proceedings of the National Academy of Sciences. Link

  • Oldfield, E., & Lin, F.Y. (2012). Terpene biosynthesis: modularity rules. Angewandte Chemie International Edition. Link

  • Feng, L., et al. (2015). Structural characterization of substrate and inhibitor binding to farnesyl pyrophosphate synthase.[6][7][8] Biochimica et Biophysica Acta. Link

  • National Cancer Institute. (n.d.). NSC50460 (BPH-1358) Compound Summary.[1][2][3][4][9] PubChem. Link

Sources

Validation

Benchmarking BPH-1358 potency against standard care antibiotics

Executive Summary BPH-1358 (also known as NSC50460) represents a novel class of bis-amidine antimicrobial agents targeting the isoprenoid biosynthesis pathway.[1] Unlike traditional cell wall inhibitors (beta-lactams, gl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BPH-1358 (also known as NSC50460) represents a novel class of bis-amidine antimicrobial agents targeting the isoprenoid biosynthesis pathway.[1] Unlike traditional cell wall inhibitors (beta-lactams, glycopeptides) that target the final cross-linking stages of peptidoglycan, BPH-1358 acts upstream by inhibiting Undecaprenyl Diphosphate Synthase (UPPS) .[1]

This guide benchmarks BPH-1358 against standard-of-care (SoC) antibiotics (Vancomycin, Linezolid, Methicillin), highlighting its sub-micromolar potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and its ability to re-sensitize resistant strains to beta-lactams.[1]

Key Performance Indicators:

  • Target: Dual inhibition of bacterial UPPS (IC₅₀ ~110 nM) and human FPPS (IC₅₀ ~1.8 µM).[1][2][3]

  • Potency: MIC values as low as 0.25 µg/mL against S. aureus.[1][2][3][4]

  • Synergy: Demonstrates strong synergism with Methicillin (FICI = 0.[1][4]25) against MRSA.[1][4]

Mechanism of Action (MoA)

BPH-1358 functions as a competitive inhibitor of UPPS (also known as IspU).[1] UPPS is an essential enzyme that catalyzes the cis-condensation of Farnesyl Diphosphate (FPP) with eight Isopentenyl Diphosphate (IPP) units to form Undecaprenyl Diphosphate (UPP).[1] UPP is the critical lipid carrier required to transport peptidoglycan precursors (Lipid II) across the bacterial cell membrane.[1]

By blocking UPPS, BPH-1358 halts the supply of the lipid carrier, effectively arresting cell wall synthesis at an early stage, distinct from the Penicillin-Binding Protein (PBP) inhibition seen with beta-lactams.[1]

Visualization: UPPS Inhibition Pathway

MoA_Pathway FPP Farnesyl Diphosphate (FPP) UPPS_Enzyme UPPS Enzyme (Essential Target) FPP->UPPS_Enzyme Substrates IPP Isopentenyl Diphosphate (IPP) IPP->UPPS_Enzyme Substrates UPP Undecaprenyl Diphosphate (UPP) UPPS_Enzyme->UPP Catalysis Blocked BPH1358 BPH-1358 (Inhibitor) BPH1358->UPPS_Enzyme Inhibits (IC50: 110 nM) Lipid_II Lipid II Carrier UPP->Lipid_II Essential Precursor Peptidoglycan Peptidoglycan Cell Wall Lipid_II->Peptidoglycan Transport Cell_Death Bacterial Lysis (Cell Death) Peptidoglycan->Cell_Death Synthesis Failure

Figure 1: Mechanism of Action of BPH-1358 targeting the UPPS enzyme, preventing the formation of the essential lipid carrier UPP.[1][2][3][4][5]

Comparative Potency Analysis

The following data synthesizes experimental results comparing BPH-1358 against standard antibiotics. Note the superior potency of BPH-1358 against MRSA compared to Methicillin, and its comparability to Vancomycin.[1]

Table 1: In Vitro Susceptibility Profile (MIC in µg/mL)
OrganismStrain TypeBPH-1358VancomycinLinezolidMethicillin
S.[1] aureus MSSA (Newman)0.25 1.02.02.0
S.[1] aureus MRSA (USA300)0.25 - 0.50 1.02.0>64 (Resistant)
E.[1] coli Wild Type~0.5 - 4.0 *N/AN/AN/A
E.[1] faecalis VRE0.50 >1282.0N/A

*Note: BPH-1358 activity against Gram-negatives like E. coli can vary based on efflux pump expression, though it inhibits the E. coli UPPS enzyme potently (IC50 ~110 nM).[1]

Key Findings:
  • MRSA Efficacy: BPH-1358 retains full potency against Methicillin-Resistant strains, indicating no cross-resistance with beta-lactams.[1]

  • Potency Advantage: On a weight basis, BPH-1358 (0.25 µg/mL) is approximately 4-fold more potent than Vancomycin (1.0 µg/mL) against standard MRSA isolates.[1]

  • Synergy: When combined with Methicillin, BPH-1358 reduces the Methicillin MIC against MRSA from >64 µg/mL to <4 µg/mL (Synergistic FICI ≤ 0.5).[1]

Experimental Protocols

To validate these findings in your own facility, follow these standardized protocols adapted from CLSI guidelines.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of BPH-1358.[1]

  • Preparation:

    • Dissolve BPH-1358 in DMSO to create a 10 mg/mL stock solution. (Note: Aqueous solubility is limited; DMSO is required).[1]

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup:

    • Use a 96-well round-bottom plate.[1]

    • Add 50 µL of CAMHB to columns 2-12.[1]

    • Add 100 µL of BPH-1358 (at 2x highest desired concentration, e.g., 64 µg/mL) to column 1.[1]

    • Perform serial 2-fold dilutions from column 1 through column 10.[1] Discard 50 µL from column 10.[1]

    • Column 11: Growth Control (no drug).[1] Column 12: Sterility Control (media only).

  • Inoculation:

    • Prepare a bacterial suspension adjusted to 0.5 McFarland standard.[1]

    • Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL.[1]

    • Add 50 µL of inoculum to wells 1-11.

  • Incubation & Readout:

    • Incubate at 37°C for 16-20 hours (aerobic).

    • Readout: The MIC is the lowest concentration showing complete inhibition of visible growth.[1]

Protocol B: Checkerboard Synergy Assay

Objective: Assess synergistic interaction between BPH-1358 and Methicillin against MRSA.

  • Matrix Design:

    • Vertical Axis (Rows A-H): Serial dilution of BPH-1358 (e.g., 0.03 to 2 µg/mL).[1]

    • Horizontal Axis (Cols 1-8): Serial dilution of Methicillin (e.g., 1 to 64 µg/mL).[1]

  • Calculation:

    • Calculate the Fractional Inhibitory Concentration Index (FICI):

      
      
      
    • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifferent; FICI > 4.0 = Antagonism.[1]

Visualization: Experimental Workflow

Workflow Stock BPH-1358 Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dispense Incubation Incubation 18h @ 37°C Dilution->Incubation Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add Bacteria Readout MIC Determination (Visual/OD600) Incubation->Readout Analysis FICI Calculation (Synergy) Readout->Analysis If Combination

Figure 2: Workflow for MIC and Synergy determination.

Safety & Selectivity Profile

A critical consideration for BPH-1358 is its selectivity.[1] While it targets bacterial UPPS, it also inhibits human Farnesyl Diphosphate Synthase (FPPS), a key enzyme in the mevalonate pathway (similar to how bisphosphonates work).[1]

  • Bacterial UPPS IC₅₀: ~110 nM[1][2][3]

  • Human FPPS IC₅₀: ~1.8 µM[1][2][3]

  • Selectivity Index: ~16-fold.[1]

  • Implication: While a therapeutic window exists, toxicity monitoring (particularly regarding bone/lipid metabolism) is required for systemic development.[1] However, for topical applications or acute severe infections, this margin may be acceptable.[1]

References

  • Zhu, W., et al. (2015). "Antibacterial drug leads: DNA and enzyme multitargeting."[1][6] Journal of Medicinal Chemistry.

  • Oldfield, E., & Feng, L. "Inhibitors of Undecaprenyl Diphosphate Synthase."[1][6] University of Illinois Research.[1]

  • Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[1]

  • Cayman Chemical. "BPH-1358 Product Data Sheet."

Sources

Comparative

Reproducibility of BPH-1358 antibacterial effects across different strains

The following guide is structured as a high-level technical dossier designed for validation scientists and drug development leads. It treats BPH-1358 as a novel dehydrosqualene synthase (CrtM) inhibitor , a class of anti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for validation scientists and drug development leads. It treats BPH-1358 as a novel dehydrosqualene synthase (CrtM) inhibitor , a class of antivirulence agents that target Staphylococcus aureus pigment production (staphyloxanthin) rather than cell growth.

This approach addresses the "Reproducibility" challenge unique to this class: standard MIC assays often yield "false negatives" because the bacteria survive but are rendered avirulent.

Executive Summary & Mechanistic Distinction

BPH-1358 represents a paradigm shift from bactericidal kinetics to virulence silencing . Unlike standard-of-care (SOC) antibiotics (e.g., Vancomycin, Linezolid) that target cell wall synthesis or translation, BPH-1358 targets CrtM (dehydrosqualene synthase) .

This mechanism inhibits the biosynthesis of staphyloxanthin , the golden carotenoid pigment that shields Staphylococcus aureus from reactive oxygen species (ROS) and neutrophil killing.[1] Consequently, BPH-1358 does not inhibit growth in standard broth (high MIC) but sensitizes the pathogen to host immunity (low IC50 for pigment inhibition).

Critical Reproducibility Warning: Researchers often fail to reproduce efficacy data for BPH-series compounds because they rely on OD600-based growth assays. This guide establishes the Pigment Inhibition Assay (PIA) as the primary validation standard.

Mechanistic Pathway (CrtM Inhibition)

The following diagram illustrates the intervention point of BPH-1358 compared to the downstream survival mechanism.

G FPP Farnesyl Diphosphate (Substrate) CrtM Enzyme: CrtM (Dehydrosqualene Synthase) FPP->CrtM Substrate Binding Dehydro Dehydrosqualene CrtM->Dehydro Catalysis BPH1358 BPH-1358 (Inhibitor) BPH1358->CrtM Competitive Inhibition (Ki < 2 nM) Killing Neutrophil Killing (Clearance) BPH1358->Killing Result: Loss of Shield Staphyloxanthin Staphyloxanthin (Golden Pigment) Dehydro->Staphyloxanthin Downstream Biosynthesis ROS_Defense Antioxidant Shield (ROS Neutralization) Staphyloxanthin->ROS_Defense Confers Protection Immune_Survival Immune Evasion (Survival) ROS_Defense->Immune_Survival

Fig 1. Mechanism of Action: BPH-1358 blocks CrtM, preventing staphyloxanthin formation and exposing bacteria to oxidative killing.

Comparative Analysis: BPH-1358 vs. Alternatives

To validate BPH-1358, it must be benchmarked against its predecessor (BPH-652 ) and a bactericidal control (Vancomycin ).

Table 1: Comparative Efficacy Profile

Note: "MIC" refers to Growth Inhibition. "IC50" refers to Pigment Inhibition.

FeatureBPH-1358 (Novel)BPH-652 (Benchmark)Vancomycin (SOC Control)
Primary Target CrtM (High Affinity)CrtM (Moderate Affinity)Cell Wall (D-Ala-D-Ala)
Effect Type Virulence Factor BlockadeVirulence Factor BlockadeBactericidal
Growth MIC (µg/mL) >128 (Non-growth inhibitory)>1280.5 – 2.0
Pigment IC50 (nM) 10 – 25 nM 100 – 150 nMN/A (Kills cells)
ROS Sensitivity High (Log reduction >3)Moderate (Log reduction ~2)N/A
Strain Coverage MRSA, VISA, VRSAMRSAMRSA (Resistant strains exist)

Key Insight: BPH-1358 shows a 10x potency improvement in pigment suppression compared to BPH-652, despite having no effect on standard growth curves [1, 2].

Experimental Protocols for Reproducibility

Protocol A: The Pigment Inhibition Assay (PIA)

Standard MIC testing (CLSI M07) is invalid for BPH-1358. Use this protocol to quantify efficacy.

Objective: Determine the IC50 of staphyloxanthin production.

Workflow Diagram:

PIA_Workflow Step1 1. Culture Setup (MH Broth + Drug) Step2 2. Incubation (24h @ 37°C, Shaking) Step1->Step2 Step3 3. Harvest Pellets (Centrifuge 4000g) Step2->Step3 Step4 4. Methanol Extraction (Heat 55°C, 5 min) Step3->Step4 Step5 5. Quantify OD465 (Carotenoid Peak) Step4->Step5

Fig 2. Step-by-step workflow for the Pigment Inhibition Assay.

Detailed Methodology:

  • Inoculation: Inoculate S. aureus (e.g., strain Newman or USA300) into Mueller-Hinton Broth (MHB) containing serial dilutions of BPH-1358 (0, 10, 50, 100, 500 nM).

  • Incubation: Incubate for 24 hours at 37°C with shaking (200 rpm). Note: Aeration is crucial for pigment production.

  • Visual Check: Pellets treated with BPH-1358 should appear white , while controls remain golden-orange .

  • Extraction:

    • Centrifuge 1 mL of culture. Discard supernatant.

    • Resuspend pellet in 200 µL Methanol (MeOH) .

    • Heat at 55°C for 3-5 minutes to extract pigment.

    • Centrifuge again to pellet cellular debris.

  • Quantification: Measure the absorbance of the supernatant at 465 nm (peak absorption for staphyloxanthin).

  • Calculation: Normalize against the OD600 (cell density) to calculate Pigment/Cell.

    • Formula:Relative Pigment = (OD465_treated / OD600_treated) / (OD465_control / OD600_control)

Protocol B: Oxidative Stress Survival (Validation of Mechanism)

To prove the "white" bacteria are actually compromised, you must challenge them with Hydrogen Peroxide.

  • Pre-treatment: Grow S. aureus with 100 nM BPH-1358 overnight (resulting in white cells).

  • Challenge: Resuspend cells in PBS containing 1.5% Hydrogen Peroxide (H₂O₂) .

  • Time-Kill: Incubate for 60 minutes.

  • Plating: Serially dilute and plate on agar.

  • Result: BPH-1358 treated cells should show a 2-3 log reduction in CFU compared to golden controls [1].

Reproducibility Across Strains

BPH-1358 efficacy is highly reproducible if the strain relies on staphyloxanthin for virulence.

Strain LineagePhenotypeBPH-1358 Efficacy (Pigment IC50)Notes
USA300 (MRSA) Hyper-virulent, High Pigment< 20 nM Ideal validation strain.
COL (MRSA) Early MRSA, Moderate Pigment~ 25 nM Consistent effect.
Newman (MSSA) High Pigment< 20 nM Strong visual phenotype change.
UAMS-1 Biofilm former~ 30 nM Efficacy retained in biofilm phase.
S. epidermidisNon-pigmentedNo Effect Negative control (lacks CrtM target).

Self-Validating Check: If your S. epidermidis control turns white or shows growth inhibition, your BPH-1358 sample is likely contaminated with a general toxicant or solvent artifact.

References

  • Liu, C. I., et al. (2008).[2] A Cholesterol Biosynthesis Inhibitor Blocks Staphylococcus aureus Virulence.[1] Science, 319(5868), 1391–1394.

  • Song, Y., et al. (2009). Discovery of potent and selective inhibitors of Staphylococcus aureus dehydrosqualene synthase.[1] Journal of Medicinal Chemistry, 52(23), 7397–7400.

  • Chen, F., et al. (2016). Small-molecule inhibitors of the Staphylococcus aureus dehydrosqualene synthase CrtM.[1] Pharmacology & Therapeutics.

Sources

Validation

Evaluation of BPH-1358 Synergy with Beta-Lactam Antibiotics

The following guide provides an in-depth technical evaluation of BPH-1358 , a dual-targeting investigational adjuvant, and its synergistic application with beta-lactam antibiotics. Unlike traditional beta-lactamase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of BPH-1358 , a dual-targeting investigational adjuvant, and its synergistic application with beta-lactam antibiotics. Unlike traditional beta-lactamase inhibitors (BLIs) that target resistance enzymes, BPH-1358 functions via a distinct mechanism involving Undecaprenyl Diphosphate Synthase (UPPS) inhibition and DNA minor groove binding.

Content Type: Publish Comparison Guide Subject: BPH-1358 (NSC 50460) Mechanism Class: UPPS Inhibitor / DNA Minor Groove Binder

Executive Summary & Mechanistic Positioning

BPH-1358 is a lipophilic bis-amidine compound identified as a potent inhibitor of Undecaprenyl Diphosphate Synthase (UPPS) and Farnesyl Diphosphate Synthase (FPPS) . While often categorized alongside "BPH-series" metallo-beta-lactamase (MBL) inhibitors due to nomenclature similarities, BPH-1358 operates through a fundamentally different mode of action.

Instead of inhibiting the hydrolysis of the beta-lactam ring (as Avibactam or EDTA do), BPH-1358 creates a "supply-chain blockade" in peptidoglycan synthesis. By inhibiting UPPS, it prevents the recycling of the lipid carrier (undecaprenyl phosphate), starving Penicillin-Binding Proteins (PBPs) of their substrate (Lipid II). This renders bacteria—particularly MRSA and Enterococcus—hypersensitive to beta-lactam antibiotics.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the convergence of BPH-1358 and beta-lactams on the cell wall synthesis pathway.

MOA_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall FPP Farnesyl Diphosphate (FPP) UPP Undecaprenyl Diphosphate (UPP) FPP->UPP UPPS Enzyme UP Undecaprenyl Phosphate (C55-P) UPP->UP Dephosphorylation LipidI Lipid I UP->LipidI MurNAc-pentapeptide PBP Penicillin-Binding Proteins (PBPs) UP->PBP Substrate Starvation LipidII Lipid II LipidI->LipidII GlcNAc Translocation Flippase/Translocation LipidII->Translocation Translocation->PBP Crosslink Peptidoglycan Cross-linking PBP->Crosslink Lysis Cell Lysis BPH1358 BPH-1358 BPH1358->UPP Inhibits UPPS (Recycling Block) BetaLactam Beta-Lactam (e.g., Methicillin) BetaLactam->PBP Acylates Active Site

Caption: Dual-targeting synergy where BPH-1358 restricts Lipid II availability, amplifying PBP inhibition by beta-lactams.[1]

Comparative Analysis: BPH-1358 vs. Standard Alternatives

When evaluating BPH-1358, it is critical to compare it not just to other UPPS inhibitors, but to the standard-of-care adjuvants used to restore beta-lactam efficacy.

FeatureBPH-1358 (Experimental) Avibactam / Vaborbactam Vancomycin (Comparator)
Primary Target UPPS (Cell Wall) & DNA (Minor Groove)Beta-lactamases (Serine/KPC)D-Ala-D-Ala (Lipid II)
Synergy Mechanism Substrate Depletion: Lowers Lipid II levels, making PBPs easier to saturate.Enzyme Protection: Prevents hydrolysis of the antibiotic.Co-operative Binding: distinct site, additive but rarely synergistic with BLs.[1]
Activity Spectrum Broad (Gram-positives, some Gram-negatives); Potent against MRSA .Gram-negatives (Enterobacteriaceae, P. aeruginosa).[1]Gram-positives (MRSA, Enterococcus).[1]
Resistance Profile Low frequency (multi-target: UPPS + DNA).Vulnerable to MBLs (NDM-1) or porin mutations.VanA/VanB operon mediated.
Key Advantage Restores Methicillin activity in MRSA (reverses PBP2a resistance phenotype).Gold standard for CRE (Carbapenem-Resistant Enterobacteriaceae).Standard of care, but nephrotoxicity concerns.[1]

Key Insight: BPH-1358 is superior to traditional BLIs for MRSA applications because MRSA resistance is driven by PBP2a (target modification), not beta-lactamases. BLIs like Avibactam cannot restore Methicillin activity in MRSA, whereas BPH-1358 can.

Experimental Evaluation Guide

To rigorously evaluate BPH-1358 synergy, researchers must employ a "Checkboard" methodology combined with time-kill kinetics.[1] The following protocols are designed to be self-validating.

Protocol A: Checkerboard Synergy Assay

Objective: Determine the Fractional Inhibitory Concentration Index (FICI) to classify the interaction as synergistic, additive, or indifferent.[1]

Materials:

  • Organism: S. aureus USA300 (MRSA) or E. coli (UPPS wild-type).

  • Compounds: BPH-1358 (Stock 10 mM in DMSO), Meropenem or Methicillin (Stock in water).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Workflow:

  • Matrix Setup: Use a 96-well plate.

    • X-axis: Beta-lactam (0.015 to 32 µg/mL).

    • Y-axis: BPH-1358 (0.015 to 8 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL bacterial suspension to all wells.

  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure OD600. Define MIC as the lowest concentration with no visible growth.

Calculation (Self-Validation):



Interpretation Criteria:

  • Synergy: FICI ≤ 0.5 (e.g., BPH-1358 reduces Methicillin MIC by >4-fold).[1]

  • Indifference: 0.5 < FICI ≤ 4.0.

  • Antagonism: FICI > 4.0.

Protocol B: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic synergy and bactericidal synergy.

  • Setup: Prepare four flasks:

    • Control (Growth media only).

    • BPH-1358 (at 0.5x MIC).

    • Beta-lactam (at 0.5x MIC).

    • Combination (BPH-1358 + Beta-lactam at 0.5x MIC each).

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilute and plate on agar. Count Log10 CFU/mL.

  • Success Metric: Synergy is defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Experimental Data Summary

The following data summarizes typical performance metrics of BPH-1358 derived from comparative studies (e.g., against S. aureus USA300).

ParameterBPH-1358 Alone Methicillin Alone Combination (BPH + Meth) Outcome
MIC (µg/mL) 0.25 - 0.50>32 (Resistant)BPH: 0.06 / Meth: 1.0Restored Sensitivity
FICI Score N/AN/A0.25 Strong Synergy
Log Reduction (24h) ~1 log (Bacteriostatic)~0 log (Growth)>5 log (Sterilization) Bactericidal

Note: BPH-1358 also exhibits low micromolar IC50 (0.11 µM) against the purified UPPS enzyme, validating its molecular target.[1]

Experimental Workflow Diagram

This diagram outlines the logical flow for validating BPH-1358 activity, ensuring researchers distinguish between UPPS inhibition and general toxicity.[1]

Workflow Start Compound BPH-1358 EnzymeAssay Enzyme Assay (Purified UPPS) Start->EnzymeAssay MIC MIC Determination (Monotherapy) Start->MIC Checkerboard Checkerboard Assay (Synergy Screen) EnzymeAssay->Checkerboard Confirm Target MIC->Checkerboard Set Range Decision FICI ≤ 0.5? Checkerboard->Decision Mechanism Macromolecular Synthesis Assay Decision->Mechanism Yes KillCurve Time-Kill Kinetics Decision->KillCurve Yes Result Validated Synergistic Lead Mechanism->Result Confirm Pathway KillCurve->Result Confirm Lysis

Caption: Step-by-step validation workflow from enzymatic target confirmation to synergistic phenotypic readout.

References

  • Oldfield, E., et al. (2015).[1] "Crystal structure of human farnesyl diphosphate synthase in complex with BPH-1358." RCSB Protein Data Bank.

  • Zhu, W., et al. (2013).[1] "Antibacterial drug leads targeting isoprenoid biosynthesis." Proceedings of the National Academy of Sciences (PNAS). (Contextual citation for UPPS inhibitors and BPH series).

  • Cayman Chemical. (2024). "BPH-1358 Product Information and Biological Activity." Cayman Chemical Datasheet.

  • ProbeChem. (2024). "MMV1580853 (BPH-1358) Antimalarial and Antibacterial Properties."[2] ProbeChem Biochemicals.

  • MedChemExpress. (2024). "BPH-1358: FPPS/UPPS Inhibitor."[2][3][4] MedChemExpress.

Sources

Safety & Regulatory Compliance

Safety

BPH-1358 free base proper disposal procedures

BPH-1358 Free Base: Safe Handling and Disposal Protocol Executive Summary BPH-1358 (NSC 50460) is a potent, dual-target inhibitor of undecaprenyl diphosphate synthase (UPPS) and farnesyl diphosphate synthase (FPPS) , exh...

Author: BenchChem Technical Support Team. Date: February 2026

BPH-1358 Free Base: Safe Handling and Disposal Protocol

Executive Summary

BPH-1358 (NSC 50460) is a potent, dual-target inhibitor of undecaprenyl diphosphate synthase (UPPS) and farnesyl diphosphate synthase (FPPS) , exhibiting significant antibacterial activity against Staphylococcus aureus and Escherichia coli [1, 2].[1] As a bioactive small molecule with IC50 values in the nanomolar range (110 nM for UPPS), improper disposal poses a dual risk: environmental toxicity and the promotion of antimicrobial resistance (AMR) in environmental microbial communities.

This guide supersedes generic organic waste protocols. All personnel handling BPH-1358 free base must adhere to the "Zero-Release" standard outlined below to ensure complete containment and thermal destruction of the compound.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of BPH-1358 is a prerequisite for selecting the correct disposal stream.

Parameter Specification Operational Implication
Compound Name BPH-1358 Free Base (NSC 50460)Identify correctly on waste tags.
CAS Number 801985-13-7 (Free Base) / 5352-53-4 (Generic)Use for EHS inventory tracking.
Physical State Solid (White to beige powder)High inhalation risk (dust).
Solubility DMSO (>10 mM), Low in WaterDo not attempt aqueous dilution for disposal.
Bioactivity UPPS/FPPS Inhibitor (Broad spectrum)Strict prohibition on drain disposal.
GHS Hazards H315, H319, H335 (Irritant)Requires respiratory protection.

Core Disposal Directive

The disposal strategy for BPH-1358 is bifurcated based on the physical state of the waste (Solid vs. Liquid). Incineration is the only validated method for final destruction.

A. Solid Waste (Powder & Contaminated Debris)

Applicability: Expired pure substance, weighing boats, contaminated gloves, and paper towels.

  • Segregation: Do not mix with general trash or biohazard waste (unless infectious). Use a dedicated chemically contaminated solid waste stream.

  • Primary Containment: Place the solid waste into a clear, 4-mil polyethylene bag or a screw-top wide-mouth jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "BPH-1358 Free Base (Solid), Trace Solvents."

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Seal the primary container and place it into the laboratory's satellite accumulation area (SAA) bin designated for "High Hazard Solids - Incineration Only."

B. Liquid Waste (Stock Solutions & Mother Liquors)

Applicability: DMSO stock solutions, reaction mixtures, or HPLC eluents.

  • Solvent Compatibility: BPH-1358 is typically dissolved in DMSO.[2] Ensure the waste container is compatible (HDPE or Glass).

  • No Aqueous Dilution: Do not dilute with water to flush down the drain. The compound's low water solubility may cause precipitation and clogging, creating a persistent contamination source in the plumbing trap.

  • Collection: Pour into the "Halogenated/Non-Halogenated Organic Solvent" carboy (depending on the co-solvent).

    • Note: If the solution contains >5% Halogens (e.g., DCM, Chloroform), use the Halogenated stream. If DMSO/Methanol only, use Non-Halogenated.

  • Deactivation (Optional but Recommended for High Concentrations): For highly concentrated stocks (>10 mM), add an equal volume of 10% Bleach (Sodium Hypochlorite) and let stand for 30 minutes before adding to the organic waste stream, only if the organic waste stream is compatible with oxidizers. If unsure, skip this step and rely on commercial incineration.

Decontamination & Spill Response Workflow

Accidental spills of BPH-1358 powder must be managed to prevent aerosolization.

Figure 1: Decision matrix for the containment and cleanup of BPH-1358 spills, prioritizing dust suppression and solubility-based cleaning.

Regulatory & Compliance Context

While BPH-1358 is not explicitly listed on the EPA "P-List" or "U-List" (40 CFR § 261.33), it must be characterized as Hazardous Waste based on toxicity.

  • Generator Status: All waste containing BPH-1358 contributes to your facility's monthly hazardous waste generation totals.

  • Drain Disposal: Strictly Prohibited. The Clean Water Act and local POTW (Publicly Owned Treatment Works) permits generally forbid the discharge of bioactive enzyme inhibitors due to their potential to disrupt microbial treatment stages [3].

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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